molecular formula C13H23NO2 B1598774 Cyclohexyl N-cyclohexylcarbamate CAS No. 20258-07-5

Cyclohexyl N-cyclohexylcarbamate

Cat. No.: B1598774
CAS No.: 20258-07-5
M. Wt: 225.33 g/mol
InChI Key: JEAXEFPTKIJYRO-UHFFFAOYSA-N
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Description

Cyclohexyl N-cyclohexylcarbamate (CAS Number 20258-07-5) is a chemical compound with the molecular formula C13H23NO2 and a molecular weight of 225.33 g/mol . This compound is a solid at room temperature, with a characterized melting point of 76-77 °C . Its chemical structure consists of a carbamate functional group flanked by cyclohexyl moieties, a feature shared by a class of compounds investigated for various bioactivities . This compound is provided strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. In scientific research, this compound and its structural analogs are primarily explored for their potential in dermatological and cosmetic science. Patents disclose that related cyclohexyl carbamate compounds function as anti-ageing actives by inhibiting cellular senescence and prolonging the life span of human skin cells . The proposed mechanisms of action for this compound class are multi-faceted and include the activation of the proteasome, which leads to a reduction in Matrix Metalloproteinase-1 (MMP-1) levels and consequently less collagen degradation, a key factor in skin ageing . Furthermore, these compounds are described as stimulators of sirtuins (SIRTs), particularly SIRT1, which is an important target associated with longevity and cellular stress response . Separate patent literature also indicates that specific cyclohexyl carbamate compounds are investigated as active anti-cellulite ingredients . Beyond dermatological applications, carbamate compounds bearing cyclohexyl groups have been identified as potent inhibitors of the enzyme soluble epoxide hydrolase (sEH), a significant pharmacological target in the biosynthesis of inflammation mediators . Researchers value this compound for studying these and other potential biochemical pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl N-cyclohexylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAXEFPTKIJYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391290
Record name Cyclohexyl N-cyclohexylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20258-07-5
Record name Cyclohexyl N-cyclohexylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOHEXYL N-CYCLOHEXYLCARBAMATE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Cyclohexyl N-cyclohexylcarbamate" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Cyclohexyl N-cyclohexylcarbamate

Executive Summary: This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, a compound of interest for various applications in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanisms, detailed experimental protocols, and the critical rationale behind methodological choices. The core synthesis is presented as a two-step process, beginning with the formation of a cyclohexyl isocyanate intermediate, followed by its reaction with cyclohexanol. Emphasis is placed on procedural safety, in-process validation, and alternative, greener synthetic strategies. This guide serves as a practical, authoritative resource grounded in established chemical principles and supported by relevant literature.

Introduction and Strategic Importance

Chemical Identity of this compound

This compound is a disubstituted carbamate with the molecular formula C₁₃H₂₃NO₂.[1] The structure consists of a central carbamate functional group (-NHCOO-) where the nitrogen atom is bonded to one cyclohexyl ring and the ester oxygen is bonded to another. Understanding its chemical properties is fundamental to its synthesis and handling.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound PubChem[1]
Molecular Formula C₁₃H₂₃NO₂ PubChem[1]
Molecular Weight 225.33 g/mol PubChem[1]
CAS Number 20258-07-5 PubChem[1]

| Canonical SMILES | C1CCC(CC1)NC(=O)OC2CCCCC2 | PubChem[1] |

Significance and Applications

Carbamates are a crucial class of organic compounds. While specific applications for this compound are not broadly documented, the carbamate moiety is a key structural feature in pharmaceuticals and agrochemicals.[2] Furthermore, carbamates serve as important intermediates in the synthesis of isocyanates via non-phosgene routes, which is a significant area of research due to the high toxicity of phosgene.[3][4] The synthesis of this specific carbamate provides a model system for methodologies that can be applied to more complex molecules in drug discovery and materials science.

Retrosynthetic Analysis and Core Synthesis Strategy

The most logical and industrially relevant approach to constructing the this compound scaffold involves a strategic disconnection at the carbamate linkage. The retrosynthetic analysis reveals two primary starting materials: cyclohexylamine and cyclohexanol. The forward synthesis, therefore, involves converting one of these precursors into a highly reactive intermediate that can readily couple with the other. The most common strategy employs the formation of an isocyanate from the amine, which then serves as a potent electrophile for the alcohol.

G cluster_target Target Molecule Target This compound Isocyanate Cyclohexyl Isocyanate Target->Isocyanate C-N bond disconnection Alcohol Cyclohexanol Amine Cyclohexylamine Isocyanate->Amine Precursor Formation Carbonyl_Source Carbonyl Source (e.g., Triphosgene)

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway: The Isocyanate Route

This robust, two-step pathway is the most established method for synthesizing N-substituted carbamates. It offers high yields and a predictable reaction profile.

G Cyclohexylamine Cyclohexylamine Step1 Step 1: Isocyanate Formation Cyclohexylamine->Step1 Triphosgene Triphosgene + Toluene Triphosgene->Step1 Cyclohexyl_Isocyanate Cyclohexyl Isocyanate Step1->Cyclohexyl_Isocyanate HCl (gas), CO2 (gas) Step2 Step 2: Carbamate Formation Cyclohexyl_Isocyanate->Step2 Cyclohexanol Cyclohexanol Cyclohexanol->Step2 Final_Product Cyclohexyl N-cyclohexylcarbamate Step2->Final_Product Workup Purification (Distillation/Crystallization) Final_Product->Workup

Caption: Experimental workflow for the two-step isocyanate route.

Step 1: Synthesis of Cyclohexyl Isocyanate

The critical intermediate, cyclohexyl isocyanate, is typically prepared by reacting cyclohexylamine with a phosgene equivalent. While phosgene gas is historically common, its extreme toxicity makes safer alternatives preferable. Triphosgene, a stable solid that generates phosgene in situ, is a widely adopted substitute.[5]

Causality Behind Experimental Choices:

  • Reagent: Triphosgene is chosen over phosgene gas for its significantly improved safety profile and ease of handling. It is a crystalline solid that decomposes under reaction conditions to provide the necessary phosgene.

  • Solvent: A high-boiling, inert solvent like toluene or xylene is used.[5] This serves two purposes: it allows the reaction to be conducted at the elevated temperatures (95-115 °C) required for the reaction to proceed efficiently, and it can aid in the removal of any residual water via azeotropic distillation.

  • Acid Scavenging: The reaction of the amine hydrochloride salt is often preferred, which is formed by adding HCl to the cyclohexylamine.[5] This prevents side reactions, such as the formation of N,N'-dicyclohexylurea, by ensuring the amine is protonated and reacts in a controlled manner with the generated phosgene.

Experimental Protocol: Synthesis of Cyclohexyl Isocyanate This protocol is adapted from established industrial procedures.[5]

  • Amine Salt Formation: To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing aqueous NaOH), add cyclohexylamine and toluene. Heat the mixture to approximately 85-95 °C.

  • Slowly add hydrochloric acid to the stirring solution over 2-3 hours, maintaining the temperature. Monitor the pH to ensure it remains in the range of 3-7.

  • After the addition is complete, heat the mixture to reflux to remove water azeotropically.

  • Phosgenation: Cool the mixture slightly and transfer the resulting slurry of cyclohexylamine hydrochloride in toluene to an esterification kettle.

  • Slowly add a solution of triphosgene in toluene to the slurry while maintaining the temperature between 95-115 °C. The reaction is exothermic and will produce gaseous HCl and CO₂, which must be safely vented through the scrubber.

  • Reaction Completion & Purging: After the triphosgene addition is complete, maintain the reaction at temperature for approximately 30-60 minutes to ensure full conversion.

  • Purge the reaction mixture with an inert gas, such as nitrogen, for 1-2 hours to remove any residual dissolved HCl and phosgene.[5]

  • Isolation: The resulting cyclohexyl isocyanate can be isolated from the toluene solvent by fractional distillation under reduced pressure.

Step 2: Nucleophilic Addition to Form the Carbamate

This step involves the classic reaction between an isocyanate and an alcohol. The lone pair of electrons on the hydroxyl oxygen of cyclohexanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclohexyl isocyanate.

Mechanism of Carbamate Formation: The reaction proceeds via a nucleophilic addition mechanism. The oxygen atom of cyclohexanol attacks the carbonyl carbon of the isocyanate. This is followed by a proton transfer from the oxygen to the nitrogen, resulting in the stable carbamate product. The reaction is typically exothermic and proceeds readily.[6]

G R_OH Cyclohexanol (Nu:) Intermediate [Intermediate Zwitterion] R_OH->Intermediate Nucleophilic Attack R_NCO Cyclohexyl Isocyanate (E+) Product This compound Intermediate->Product Proton Transfer

Caption: Mechanism of nucleophilic addition for carbamate formation.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve cyclohexanol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Reagent Addition: Place a solution of cyclohexyl isocyanate (1.0 equivalent) in the same solvent into the dropping funnel.

  • Slowly add the isocyanate solution to the stirring alcohol solution at room temperature. An ice bath can be used to control the initial exotherm if necessary.

  • Reaction Monitoring (Self-Validation): The reaction progress can be monitored using Thin-Layer Chromatography (TLC) or Infrared (IR) spectroscopy. A key diagnostic marker is the disappearance of the strong, sharp isocyanate (-N=C=O) stretching band in the IR spectrum, typically found around 2250-2270 cm⁻¹.

  • Reaction Completion: Allow the reaction to stir at room temperature for 2-4 hours or until monitoring indicates the complete consumption of the isocyanate.

  • Workup and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • The crude product, often a solid or oil, can be purified. If the product is a solid, it can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate).

    • If it is an oil, purification can be achieved via column chromatography on silica gel.

Alternative Phosgene-Free Synthesis Pathways

Growing awareness of environmental and safety issues has driven research into "greener" methods for carbamate synthesis that avoid toxic reagents like phosgene and its derivatives.[4] These methods often utilize carbon dioxide (CO₂) as a renewable and non-toxic C1 building block.[2][7]

A promising alternative involves the direct coupling of cyclohexylamine, CO₂, and an alkylating agent (derived from cyclohexanol).[8][9] Another approach uses catalysts to facilitate the direct reaction of an amine, an alcohol, and CO₂.[7]

G Cyclohexylamine Cyclohexylamine Step1 Step 1: Carbamic Acid Formation Cyclohexylamine->Step1 CO2 Carbon Dioxide (CO₂) CO2->Step1 Base Base (e.g., DBU, Cs₂CO₃) Base->Step1 Carbamic_Acid_Salt Carbamic Acid Salt Intermediate Step1->Carbamic_Acid_Salt Step2 Step 2: Alkylation Carbamic_Acid_Salt->Step2 Cyclohexanol_Activated Activated Cyclohexanol (e.g., via alkyl halide) Cyclohexanol_Activated->Step2 Final_Product Cyclohexyl N-cyclohexylcarbamate Step2->Final_Product

Caption: Conceptual workflow for a greener, CO₂-based synthesis route.

While these methods are mechanistically elegant and environmentally superior, they may require catalyst development and optimization for this specific substrate combination to achieve the high yields and purity seen in the traditional isocyanate route.[10]

Safety and Handling

Ensuring laboratory safety is paramount when performing this synthesis. Each reactant and intermediate possesses unique hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

Table 2: Key Reagent and Product Safety Information

Substance Key Hazards Recommended Precautions Source
Cyclohexylamine Corrosive, Flammable, Toxic Work in a fume hood, wear gloves, eye protection, and flame-retardant lab coat. -
Triphosgene Highly toxic upon inhalation, contact, or ingestion. Releases phosgene gas. Handle only in a well-ventilated fume hood. Use extreme caution. Have an emergency plan. [5]
Cyclohexyl Isocyanate Toxic, Lachrymator, Water-reactive. Reacts exothermically with alcohols, amines, and water.[6] Use anhydrous conditions. Handle in a fume hood with appropriate PPE. NOAA CAMEO[6]
Cyclohexanol Irritant, Combustible liquid. Avoid contact with skin and eyes. Keep away from ignition sources. PubChem[11]

| This compound | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Dispose of as hazardous waste. | ECHA[1] |

Conclusion

The synthesis of this compound is most reliably achieved through a two-step isocyanate-based pathway. This method, which involves the formation of cyclohexyl isocyanate from cyclohexylamine followed by its reaction with cyclohexanol, is high-yielding and well-understood. The use of triphosgene as a phosgene substitute enhances the safety of the first step, though stringent safety protocols remain essential. As the field of green chemistry advances, alternative phosgene-free routes utilizing carbon dioxide present a promising future direction, aligning with goals of increased sustainability and reduced process hazards. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and study this compound and its derivatives.

References

  • Preparation method of cyclohexyl isocyanate.
  • 2,6-dimethylphenylthiourea. Organic Syntheses Procedure. [Link]

  • Phenyl N-cyclohexylcarbamate. PubMed Central (PMC), NIH. [Link]

  • Combined process of cyclohexyl cyclohexanecarboxylate synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies. [Link]

  • LICP Develops New Method for Synthesizing Cyclohexylcarbamate. Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. [Link]

  • LICP Develops New Method for Synthesizing Cyclohexylcarbamate. Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • This compound. PubChem. [Link]

  • Combined process of cyclohexyl cyclohexanecarboxylate synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies. [Link]

  • Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. Catalysis Science & Technology (RSC Publishing). [Link]

  • Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.
  • Cyclohexanol. PubChem, NIH. [Link]

  • Phosgene-Free Synthesis of Carbamates Using CO2 and Titanium Alkoxides. Oxford Academic. [Link]

  • Green synthesis of carbamates from CO2, amines and alcohols. RSC Publishing. [Link]

  • Safety Data Sheet: Cyclohexylbenzene. Carl ROTH. [Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. [Link]

  • Phosgene-Free Synthesis of Carbamates Using CO2 and Titanium Alkoxides. ResearchGate. [Link]

  • Preparation of Carbamates from Amines and Alcohols under Mild Conditions. ResearchGate. [Link]

  • Phosgene-free process for preparing carbamates.
  • Continuous Synthesis of Carbamates from CO2 and Amines. PubMed Central (PMC). [Link]

  • Phosgene-Free Synthesis of Carbamates Using CO2 and Titanium Alkoxides. Journal of Oleo Science. [Link]

  • Material Safety Data Sheet CYCLOHEXYL NITRITE. Valsynthese SA. [Link]

Sources

"Cyclohexyl N-cyclohexylcarbamate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Cyclohexyl N-cyclohexylcarbamate

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and safety considerations for this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes established data with practical, field-proven insights to serve as an essential resource for laboratory applications.

Core Compound Identification

This compound is a disubstituted carbamate ester. The carbamate functional group, an "amide-ester" hybrid, is a key structural motif in numerous biologically active compounds and polymers.[1] This particular molecule features two cyclohexyl rings, one attached to the nitrogen (N-cyclohexyl) and the other to the ester oxygen (O-cyclohexyl), lending it significant lipophilicity.

  • IUPAC Name: this compound[2]

  • CAS Number: 20258-07-5[2][3]

  • Molecular Formula: C₁₃H₂₃NO₂[2]

  • Synonyms: Cyclohexyl cyclohexylcarbamate, Carbamic acid, N-cyclohexyl-, cyclohexyl ester[2]

Physicochemical Properties

The physical properties of a compound are critical for predicting its behavior in various systems, including solubility, formulation, and biological interactions. The data below are derived from computational models and available databases.

PropertyValueSource
Molecular Weight 225.33 g/mol PubChem[2], Sigma-Aldrich[3]
Monoisotopic Mass 225.172878976 DaPubChem[2]
XLogP3-AA (Lipophilicity) 3.6PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 3PubChem[2]
Topological Polar Surface Area 38.3 ŲPubChem[2]
Appearance White to off-white solid (predicted)Inferred from typical carbamates
Solubility Poorly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.Inferred from high XLogP3 value

The high XLogP3 value of 3.6 indicates significant non-polarity, suggesting that this compound will exhibit poor solubility in aqueous media but good solubility in organic solvents. This is a critical consideration for selecting appropriate solvent systems for synthesis, purification, and biological assays.

Synthesis and Reactivity

Synthesis Pathway: Nucleophilic Addition

The most direct and industrially relevant method for synthesizing N,O-disubstituted carbamates is the reaction of an isocyanate with an alcohol. This reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate group.

The synthesis of this compound is logically achieved by reacting cyclohexyl isocyanate with cyclohexanol . The choice of a non-protic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is crucial to prevent side reactions with the highly reactive isocyanate. A tertiary amine catalyst, such as triethylamine (TEA) or a more potent catalyst like dibutyltin dilaurate (DBTDL), is often employed to accelerate the reaction, particularly if the alcohol is sterically hindered.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification CyclohexylIsocyanate Cyclohexyl Isocyanate ReactionVessel Reaction Vessel (Inert Atmosphere, 0°C to RT) CyclohexylIsocyanate->ReactionVessel Cyclohexanol Cyclohexanol Cyclohexanol->ReactionVessel Solvent Anhydrous Solvent (e.g., THF, DCM) Solvent->ReactionVessel Catalyst Catalyst (optional) (e.g., TEA, DBTDL) Catalyst->ReactionVessel Quench Quench Reaction ReactionVessel->Quench 1. Reaction Extraction Liquid-Liquid Extraction Quench->Extraction 2. Work-up Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification Product This compound Purification->Product 3. Isolation G cluster_products Hydrolysis Products Carbamate This compound Amine Cyclohexylamine Carbamate->Amine H+ or OH- Alcohol Cyclohexanol Carbamate->Alcohol H+ or OH- CO2 Carbon Dioxide Carbamate->CO2 H+ or OH-

Sources

Cyclohexyl N-cyclohexylcarbamate: Structural Properties and Pharmacological Potential

[1]

Executive Summary

Cyclohexyl N-cyclohexylcarbamate (CAS: 20258-07-5) is a lipophilic carbamate ester characterized by two cyclohexyl rings flanking a central carbamate linkage.[1] While primarily utilized as a stable intermediate in the synthesis of agrochemicals and pharmaceuticals, its structural motifs suggest specific biological interactions relevant to drug discovery.[1][2]

This technical guide analyzes the compound's physicochemical profile, potential mechanisms of action (including metabolic release of bioactive amines), and experimental frameworks for validating its biological activity. It serves as a blueprint for researchers investigating carbamate-based prodrug strategies or assessing the toxicological impact of industrial intermediates.[1]

Physicochemical Profile & Structural Analysis[3][4]

The biological behavior of this compound is dictated by its high lipophilicity and steric bulk.[1] Unlike simple methyl carbamates (often potent AChE inhibitors), the dicyclohexyl motif introduces significant hydrophobic character and steric shielding.[1]

Table 1: Key Physicochemical Properties[1]
PropertyValueBiological Implication
Molecular Formula C₁₃H₂₃NO₂--
Molecular Weight 225.33 g/mol Optimal for oral bioavailability (<500 Da).[1]
LogP (Predicted) ~3.6High lipophilicity; predicts high membrane permeability and potential blood-brain barrier (BBB) crossing.[1]
TPSA 38.3 ŲExcellent range for cell membrane penetration (<140 Ų).[1]
H-Bond Donors 1 (NH)Facilitates receptor binding via hydrogen bonding.[1]
H-Bond Acceptors 2 (C=O, -O-)Interaction points for serine hydrolase active sites.[1]
Solubility Low (Water), High (DMSO, DCM)Requires formulation (e.g., lipid nanoparticles) for biological assays.

Potential Biological Mechanisms[1][2][5]

Metabolic Activation & Pharmacokinetics

The primary biological activity of this compound likely stems from its metabolic fate.[1] As a carbamate, it is susceptible to hydrolysis by carboxylesterases or spontaneous hydrolysis in acidic environments, acting as a potential prodrug or toxicological precursor.[1]

Metabolic Pathway Visualization

The following diagram illustrates the hydrolysis pathway releasing Cyclohexylamine (a known sympathomimetic) and Cyclohexanol (a CNS depressant).[1]

MetabolismParentThis compound(Lipophilic Precursor)IntermedUnstable Carbamic AcidParent->IntermedCarboxylesterase / Acid HydrolysisAlcoholCyclohexanol(CNS Depressant)Parent->AlcoholHydrolysisAmineCyclohexylamine(Sympathomimetic toxicity)Intermed->AmineDecarboxylationCO2CO2Intermed->CO2

Figure 1: Metabolic degradation pathway showing the release of bioactive metabolites.

Interaction with Serine Hydrolases (AChE/BChE)

Carbamates are classical inhibitors of Acetylcholinesterase (AChE).[1] However, the "Structure-Activity Relationship" (SAR) for this compound suggests:

  • Steric Hindrance: The bulky N-cyclohexyl group may prevent the molecule from fitting deeply into the catalytic triad of AChE compared to N-methyl carbamates (e.g., physostigmine).[1]

  • Hydrophobic Interactions: The dicyclohexyl groups may bind to the peripheral anionic site (PAS) of AChE or Butyrylcholinesterase (BChE), potentially acting as a non-competitive or mixed-type inhibitor rather than a competitive suicide substrate.[1]

Experimental Protocols

To validate the biological potential, the following standardized protocols are recommended. These move beyond simple observation to mechanistic validation.[1]

Synthesis Verification (The "Isocyanate Route")

Before biological testing, high-purity material must be synthesized to avoid false positives from impurities (e.g., residual isocyanates).

  • Reagents: Cyclohexyl isocyanate (1.0 eq), Cyclohexanol (1.1 eq), Dibutyltin dilaurate (DBTDL, cat.), Dry Toluene.

  • Procedure:

    • Dissolve Cyclohexanol in dry toluene under N₂ atmosphere.

    • Add catalytic DBTDL (0.1 mol%).[1]

    • Add Cyclohexyl isocyanate dropwise at 0°C.

    • Reflux for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2).

    • Evaporate solvent; recrystallize from hexane.[1]

  • Validation: ¹H-NMR must show the appearance of the carbamate NH signal (~4.5–5.0 ppm) and disappearance of the isocyanate peak in IR (~2270 cm⁻¹).

Hydrolytic Stability Assay (Simulated Fluids)

Determines if the compound acts as a stable drug or a labile prodrug.[1]

  • Preparation: Prepare 10 mM stock in DMSO.

  • Incubation: Dilute to 100 µM in:

    • Simulated Gastric Fluid (SGF, pH 1.2).[1]

    • Simulated Intestinal Fluid (SIF, pH 6.8).[1]

    • Plasma (Rat/Human) for enzymatic stability.[1]

  • Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring the parent ion (m/z 226 [M+H]⁺) and appearance of Cyclohexylamine (m/z 100).[1]

  • Calculation: Plot ln(concentration) vs. time to determine half-life (

    
    ).
    
AChE Inhibition Screening (Modified Ellman’s Method)

To test the hypothesis of enzyme inhibition.[1]

  • Enzyme: Electric eel AChE or Recombinant Human AChE.

  • Substrate: Acetylthiocholine iodide (ATCh).[1]

  • Chromogen: DTNB (Ellman's Reagent).[1]

  • Protocol:

    • Plate Setup: In a 96-well plate, add 150 µL Phosphate Buffer (pH 8.0).

    • Inhibitor: Add 20 µL of test compound (range 1 nM – 100 µM).

    • Enzyme: Add 20 µL AChE solution (0.1 U/mL). Incubate 10 min at 25°C.

    • Substrate: Add 10 µL ATCh/DTNB mixture.

    • Read: Monitor Absorbance at 412 nm for 10 min (kinetic mode).

  • Control: Physostigmine (Positive Control).[1]

  • Data Analysis: Calculate % Inhibition =

    
    .[1]
    

Toxicology & Safety Profile

While often considered an intermediate, the compound carries specific hazard classifications that researchers must respect.[1]

  • Aquatic Toxicity (GHS H411): Toxic to aquatic life with long-lasting effects.[1] This suggests high bioconcentration potential (BCF) due to LogP ~3.[1]6. Waste must not be disposed of down the drain.[1]

  • Metabolite Toxicity:

    • Cyclohexylamine:[1][3] Linked to testicular atrophy and cardiovascular effects in rodent models.[1]

    • Cyclohexanol:[1] Potential for skin irritation and narcosis at high doses.[1]

Strategic Research Workflow

The following Graphviz diagram outlines the logical flow for evaluating this compound, from synthesis to lead optimization.

WorkflowStartStart: this compoundSynthSynthesis & Purification(>98% Purity)Start->SynthStabStability Profiling(pH 1.2, 7.4, Plasma)Synth->StabDecisionIs it Stable?Stab->DecisionStablePathStable ScaffoldDecision->StablePatht1/2 > 2hUnstablePathProdrug / LabileDecision->UnstablePatht1/2 < 30minTargetTarget Screening(AChE, Lipophilic Carrier)StablePath->TargetTest as InhibitorToxTox Screening(Metabolite Analysis)UnstablePath->ToxTest Metabolites

Figure 2: Decision tree for pharmacological evaluation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3307288, this compound.[1] Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.[1] Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: this compound (EC 665-578-4).[1] Retrieved from [Link][1]

  • Kumari, S., et al. (2025). Synthesis and biological activities of dithiocarbamates containing 2(5H)-furanone-piperazine.[1] ResearchGate.[1] Retrieved from [Link]

Cyclohexyl N-cyclohexylcarbamate: Technical Guide to a Lipophilic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Cyclohexyl N-cyclohexylcarbamate (CAS: 20258-07-5), a lipophilic small molecule that serves dual roles in chemical biology: as a stable structural pharmacophore for lipid-mimetic design and as a critical process impurity in peptide synthesis.

Executive Summary

This compound (also known as dicyclohexyl carbamate) is a highly lipophilic alkyl carbamate. Unlike its aryl carbamate analogs (e.g., URB597) which act as potent "suicide inhibitors" of serine hydrolases like Fatty Acid Amide Hydrolase (FAAH), this bis-cyclohexyl derivative exhibits significant hydrolytic stability. This stability makes it a valuable negative control in enzyme inhibition assays and a robust prodrug moiety for enhancing the membrane permeability of hydrophilic amines or alcohols. Additionally, it is a frequent, often overlooked byproduct in reactions utilizing N,N'-dicyclohexylcarbodiimide (DCC), necessitating rigorous purification protocols in pharmaceutical manufacturing.

Chemical Identity & Physicochemical Profile

The molecule consists of two cyclohexyl rings linked by a carbamate functional group. Its high lipophilicity drives its utility in modifying drug distribution but also contributes to its environmental persistence.

PropertyValueRelevance
IUPAC Name This compoundOfficial nomenclature
CAS Number 20258-07-5Unique identifier
Molecular Formula C₁₃H₂₃NO₂
Molecular Weight 225.33 g/mol Small molecule fragment range
LogP (Predicted) ~3.6 - 4.1High membrane permeability; low aqueous solubility
H-Bond Donors 1 (NH)Specific binding interactions
H-Bond Acceptors 2 (C=O, -O-)Interaction with Serine hydrolase oxyanion holes
Stability High (Alkyl carbamate)Resistant to spontaneous hydrolysis compared to aryl esters

Synthesis & Formation Pathways[3][4][5]

Intentional Synthesis (Urethane Formation)

For research purposes, the compound is synthesized via the nucleophilic addition of cyclohexanol to cyclohexyl isocyanate. This "click-like" reaction is atom-economical and high-yielding.

Protocol:

  • Reagents: Cyclohexyl isocyanate (1.0 eq), Cyclohexanol (1.1 eq), Dibutyltin dilaurate (DBTDL, 0.1 mol% catalyst).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Conditions: Reflux at 80°C (toluene) or RT (DCM) for 4–12 hours under N₂ atmosphere.

  • Workup: Evaporation of solvent followed by recrystallization from hexane/ethyl acetate.

Formation as a Process Impurity (The DCC Pathway)

In peptide coupling reactions using DCC, the primary byproduct is Dicyclohexylurea (DCU). However, in the presence of excess alcohols or under specific rearrangement conditions involving CO₂, This compound can form as a lipophilic contaminant that co-elutes with protected peptides.

SynthesisPathways Iso Cyclohexyl Isocyanate Target Cyclohexyl N-cyclohexylcarbamate Iso->Target Nucleophilic Addition (Cat: DBTDL) Alc Cyclohexanol Alc->Target + DCC DCC (Coupling Reagent) DCC->Target Side Reaction (Rearrangement/Alcoholysis) DCU Dicyclohexylurea (Major Byproduct) DCC->DCU Standard Coupling

Figure 1: Dual pathways for the formation of this compound: Intentional synthesis vs. process impurity generation.

Bioactivity & Mechanism of Action[6][7][8]

The "Stable Pharmacophore" Concept

Unlike aryl carbamates (e.g., physostigmine, URB597), which inhibit enzymes by transferring the carbamoyl group to a catalytic serine (carbamylation), alkyl carbamates like this compound are poor carbamylating agents.

  • Leaving Group Physics: The leaving group would be a cyclohexyl alkoxide (pKa ~16), which is a far poorer leaving group than a phenoxide (pKa ~10).

  • Result: The molecule binds to the active site of lipophilic enzymes (like FAAH or Lipases) but does not covalently modify them efficiently. It acts as a reversible competitive inhibitor or a substrate mimic.

Mechanism Comparison: Aryl vs. Alkyl

This distinction is critical for researchers designing serine hydrolase inhibitors.

MechanismComparison Enzyme Serine Hydrolase (Active Site Ser-OH) ComplexA Tetrahedral Intermediate Enzyme->ComplexA Binding ArylCarb Aryl Carbamate (Reactive Inhibitor) ArylCarb->ComplexA AlkylCarb Cyclohexyl Carbamate (Stable Scaffold) AlkylCarb->ComplexA Inhibited Carbamylated Enzyme (Irreversible Inhibition) ComplexA->Inhibited Fast Step (Phenol Departure) Released Intact Inhibitor (Reversible Binding) ComplexA->Released No Reaction (Alkoxide too stable)

Figure 2: Mechanistic divergence. Aryl carbamates lead to covalent enzyme inactivation, while the target alkyl carbamate resists hydrolysis, resulting in reversible binding.

Toxicology & Environmental Impact

Researchers must handle this compound with care due to its environmental persistence.

  • GHS Classification: Aquatic Chronic 2 (H411).[1]

  • Bioaccumulation: High LogP suggests potential for bioaccumulation in aquatic organisms.

  • Disposal: All aqueous waste containing this compound must be treated as hazardous organic waste; do not release into municipal drains.

Experimental Protocols

Protocol A: Purification from Peptide Synthesis Mixtures

If this compound is suspected as a contaminant (appearing as a non-polar peak in HPLC):

  • Detection: Use GC-MS or LC-MS (APCI mode). It does not ionize well in ESI due to lack of basic nitrogens. Look for m/z 226 [M+H]+.

  • Solubility Differential: The carbamate is highly soluble in Hexane and Ether, whereas peptides are not.

  • Extraction:

    • Dissolve crude peptide mixture in minimal DCM.

    • Precipitate peptide with cold Diethyl Ether.

    • The carbamate will remain in the supernatant (Ether layer).

    • Note: This is the inverse of removing DCU (which is insoluble in DCM).

Protocol B: Metabolic Stability Assay ( Microsomal Stability)

To verify the "stable pharmacophore" claim:

  • Incubation: Incubate 1 µM compound with human liver microsomes (HLM) at 37°C.

  • Cofactors: Add NADPH to assess oxidative metabolism (CYP450) vs. simple buffer for hydrolytic stability (Esterases).

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with Acetonitrile.

  • Expectation: Minimal degradation in buffer (hydrolytically stable); slow degradation with NADPH (hydroxylation of cyclohexyl rings).

References

  • PubChem. this compound (Compound CID 3307288).[1] National Library of Medicine. Available at: [Link]

  • Vacondio, F., et al. (2015). Carbamate Inhibitors of FAAH: A Review. Journal of Medicinal Chemistry.[2] (Contextual grounding on carbamate mechanism).

  • Sheehan, J. C., & Hess, G. P. (1955).[3] A New Method of Forming Peptide Bonds. Journal of the American Chemical Society. (Origin of DCC byproducts).

Sources

An In-depth Technical Guide to Target Identification Studies for Cyclohexyl N-cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Unseen Interactions of a Novel Carbamate

In the landscape of drug discovery and chemical biology, the journey from a bioactive small molecule to a validated therapeutic target is both a formidable challenge and a critical endeavor. Cyclohexyl N-cyclohexylcarbamate, a molecule with a relatively unexamined biological profile, represents a compelling case for the application of modern target deconvolution strategies. The carbamate functional group is a well-established pharmacophore, present in numerous approved drugs and pesticides, often acting as an inhibitor of hydrolytic enzymes such as acetylcholinesterase and fatty acid amide hydrolase (FAAH)[1][2][3]. This precedent provides a fertile ground for hypothesis-driven investigation into its molecular mechanism of action.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke, integrated strategy for the systematic identification and validation of the protein targets of this compound. We will navigate from initial computational predictions to the intricacies of chemical probe synthesis, culminating in robust biophysical and cellular validation assays. Each step is designed not merely as a protocol to be followed, but as a logical progression, with the rationale behind each experimental choice explicitly detailed to ensure scientific integrity and a self-validating workflow. This document is intended for researchers, scientists, and drug development professionals who seek not just to identify a target, but to understand the "why" behind the "how," thereby accelerating the translation of a chemical entity into a tool for biological discovery or a novel therapeutic.

Part 1: Hypothesis Generation and In Silico Target Prediction

Before embarking on resource-intensive wet lab experiments, a thorough in silico analysis is paramount. Computational methods can provide initial hypotheses about potential targets, guiding the design of subsequent experiments and saving considerable time and resources[4][5]. For a novel compound like this compound, this process is particularly valuable due to the lack of existing biological data.

The primary in silico strategies revolve around the principle of "guilt by association" and structure-based predictions. Given that the carbamate moiety is a known "privileged" structure in medicinal chemistry, we can leverage existing knowledge of other carbamate-containing molecules[1][3].

1.1. Ligand-Based Virtual Screening:

This approach identifies potential targets by comparing this compound to databases of compounds with known biological activities.

  • 2D Similarity Searching: Utilizes topological fingerprints to identify compounds with similar structural features. This can rapidly flag potential target classes. For instance, similarity to known FAAH inhibitors like URB597 could suggest FAAH as a candidate target[2].

  • 3D Shape-Based Screening: Compares the three-dimensional conformation of the molecule to known ligands. This method can identify functionally related compounds even with dissimilar 2D structures.

1.2. Structure-Based Virtual Screening (Molecular Docking):

If high-resolution structures of potential target proteins are available, molecular docking can predict the binding pose and estimate the binding affinity of this compound. This is particularly useful for testing specific hypotheses generated from ligand-based screening. For example, docking into the active site of FAAH or various isoforms of NADPH oxidase could provide a structural basis for potential inhibition[3][6].

Table 1: Potential Target Classes for this compound Based on In Silico Analysis and Literature Precedent

Target ClassRationaleKey ExamplesPotential Effect of Inhibition
Serine Hydrolases The carbamate moiety can act as a covalent inhibitor of serine hydrolases.Fatty Acid Amide Hydrolase (FAAH), Acetylcholinesterase (AChE), Carboxylesterases.Analgesia, anxiolysis (FAAH); Neurological effects (AChE)[2][3].
Oxidoreductases Structurally similar compounds have shown activity against these enzymes.NADPH Oxidase (NOX) isoforms.Anti-inflammatory, cardioprotective effects[6][7].
G-Protein Coupled Receptors (GPCRs) A significant portion of approved drugs target GPCRs, making them a plausible, albeit broad, target class.VariousDiverse signaling pathway modulation.

The output of this in silico phase is not a definitive answer but a prioritized list of candidate targets that will inform the design of the chemical probe and the subsequent experimental workflows.

Part 2: The Cornerstone of Target ID: Chemical Probe Synthesis

To experimentally identify the binding partners of this compound from a complex biological mixture, it is essential to create a "chemical probe." This is a modified version of the parent molecule that incorporates a reporter tag (e.g., biotin for affinity purification) and often a photo-reactive crosslinker for covalent capture of interacting proteins[8][9][10]. The design of this probe is a critical step, as a poorly designed probe can lead to a loss of biological activity or the introduction of artifacts.

2.1. Design Principles for a this compound Probe:

  • Preservation of Activity: The modifications should be made at a position on the molecule that is not critical for target binding. A structure-activity relationship (SAR) study, if available, would be invaluable here. In its absence, a common strategy is to attach the linker to a solvent-exposed region of the molecule when docked into a hypothetical target. For this compound, one of the cyclohexyl rings offers a potential attachment point.

  • Linker Selection: The linker should be of sufficient length to minimize steric hindrance between the tag and the target protein but not so long as to introduce excessive flexibility or non-specific interactions. A polyethylene glycol (PEG)-based linker is often a good choice due to its hydrophilicity and low non-specific binding.

  • Tag and Crosslinker: Biotin is the gold standard for affinity purification due to its high-affinity interaction with streptavidin. A photo-reactive group, such as a diazirine or benzophenone, is incorporated to enable UV-light-induced covalent bond formation between the probe and its target, which is particularly useful for capturing transient or weak interactions[11].

G cluster_0 Chemical Probe Design Strategy cluster_1 Components Parent This compound (Bioactive Core) Linker Linker (e.g., PEG) Parent->Linker Attach at non-critical position Tag Affinity Tag (e.g., Biotin) Linker->Tag Connects core to tag Crosslinker Photo-reactive Crosslinker (e.g., Diazirine) Linker->Crosslinker Incorporates covalent capture moiety Probe Final Chemical Probe

Figure 1: Logical components of an affinity-based chemical probe.

2.2. Generalized Protocol for Probe Synthesis:

This protocol outlines a conceptual synthetic route. The actual chemical steps would need to be optimized by a synthetic chemist.

  • Functionalization of the Parent Compound: Introduce a reactive handle (e.g., an alcohol or amine) on one of the cyclohexyl rings of this compound. This may require a multi-step synthesis starting from a functionalized cyclohexanol or cyclohexylamine.

  • Linker Attachment: React the functionalized parent compound with a heterobifunctional linker (e.g., one end with an NHS ester to react with an amine, the other with an alkyne for "click" chemistry).

  • Tag and Crosslinker Conjugation: Synthesize a molecule containing the biotin tag, the photo-reactive crosslinker, and a complementary reactive group (e.g., an azide to react with the alkyne on the linker via copper-catalyzed azide-alkyne cycloaddition - "click chemistry").

  • Final Conjugation and Purification: "Click" the two pieces together to form the final probe. Purify the probe using high-performance liquid chromatography (HPLC) and confirm its structure and purity by mass spectrometry and NMR.

  • Biological Validation of the Probe: Before proceeding, it is crucial to confirm that the synthesized probe retains the biological activity of the parent compound in a relevant phenotypic assay. An inactive probe will not identify the correct targets.

Part 3: Unbiased Target Discovery via Affinity Chromatography-Mass Spectrometry (AC-MS)

With a validated chemical probe in hand, the next step is to use it to "fish" for its binding partners from a complex biological sample, such as a cell lysate or tissue homogenate. This is a cornerstone of chemical proteomics[12][13].

G cluster_workflow AC-MS Workflow Lysate 1. Prepare Cell Lysate Incubate 2. Incubate Lysate with Probe Lysate->Incubate Crosslink 3. UV Crosslinking (optional) Incubate->Crosslink Capture 4. Capture on Streptavidin Beads Crosslink->Capture Wash 5. Wash to Remove Non-specific Binders Capture->Wash Elute 6. Elute Bound Proteins Wash->Elute Digest 7. Proteolytic Digestion (Trypsin) Elute->Digest LCMS 8. LC-MS/MS Analysis Digest->LCMS Analysis 9. Data Analysis & Hit Identification LCMS->Analysis

Figure 2: Experimental workflow for Affinity Chromatography-Mass Spectrometry.

3.1. Step-by-Step Protocol for AC-MS:

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., one where a phenotype was observed) to a high density. Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to create a native protein lysate.

  • Probe Incubation: Incubate the cell lysate with the biotinylated chemical probe. A crucial control is to run a parallel incubation where the lysate is pre-incubated with an excess of the original, untagged this compound. This "competition" experiment is essential for distinguishing specific targets from non-specific binders.

  • Photo-Crosslinking: If the probe contains a photo-reactive group, expose the incubations to UV light (typically 365 nm) to induce covalent crosslinking.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and any interacting proteins[14].

  • Washing: Perform a series of stringent washes with buffers of increasing stringency (e.g., varying salt concentration and detergent) to remove proteins that are non-specifically bound to the beads or the probe.

  • Elution and Sample Preparation: Elute the captured proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer. Reduce, alkylate, and digest the eluted proteins into smaller peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to determine their amino acid sequences.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to search the acquired MS/MS spectra against a protein database to identify the proteins. Quantify the abundance of each protein in the probe-treated sample versus the competitor-treated control sample.

3.2. Data Presentation and Hit Selection:

The primary output of the AC-MS experiment is a list of identified proteins. True hits are those that are significantly enriched in the probe-only sample compared to the competition control.

Table 2: Example Data Output from an AC-MS Experiment

Protein ID (UniProt)Gene NameFold Enrichment (Probe / Competition)p-valueAnnotation
P27707FAAH15.20.001High Confidence Hit
P06493NCF18.50.005High Confidence Hit
P12345XYZ1.80.25Non-specific binder
Q67890ABC1.20.88Non-specific binder

Part 4: Orthogonal Validation of Target Engagement with CETSA

While AC-MS is a powerful discovery tool, it is essential to validate the identified "hits" using an orthogonal, label-free method. The Cellular Thermal Shift Assay (CETSA) is an ideal technique for this purpose. It is based on the principle that the binding of a small molecule to its target protein stabilizes the protein, leading to an increase in its melting temperature[15][16][17].

G cluster_cetsa CETSA Principle Start Protein in Solution Heat Apply Heat Gradient Start->Heat Unbound Unbound Protein Denatures & Aggregates Heat->Unbound No Ligand Bound Ligand-Bound Protein Remains Soluble at Higher Temp. Heat->Bound With Ligand

Figure 3: Principle of the Cellular Thermal Shift Assay (CETSA).

4.1. Step-by-Step Protocol for CETSA:

  • Cell Treatment: Treat intact cells with either a vehicle control (e.g., DMSO) or this compound at various concentrations.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for a fixed time (e.g., 3 minutes) using a thermal cycler[1].

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Protein Quantification: Collect the soluble fraction and quantify the amount of the specific target protein (identified from the AC-MS experiment) remaining at each temperature. This is typically done by Western blotting or, for proteome-wide analysis, by mass spectrometry (known as Thermal Proteome Profiling or TPP).

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature for both the vehicle- and drug-treated samples. A positive result is a rightward shift in the melting curve for the drug-treated sample, indicating thermal stabilization and direct target engagement[18].

Part 5: Final Target Validation and Mechanistic Insights

Confirming direct binding via AC-MS and CETSA is a major milestone. However, final validation requires demonstrating that the interaction with the identified target is responsible for the compound's observed biological effect. This crucial step connects the molecular interaction to cellular phenotype[19][20][21].

5.1. Genetic Validation:

Genetic manipulation of the target gene is a powerful validation method[22].

  • siRNA/shRNA Knockdown: Temporarily reducing the expression of the target protein should, in theory, phenocopy the effect of this compound if it is an inhibitor. Conversely, if the compound is an activator, knockdown should have the opposite effect or occlude the compound's effect.

  • CRISPR/Cas9 Knockout: Permanently deleting the target gene provides the most definitive genetic evidence. Cells lacking the target should become insensitive to the compound.

5.2. Pharmacological Validation:

Use a known, well-characterized inhibitor or activator of the identified target protein. If this known modulator produces the same biological phenotype as this compound, it provides strong evidence that they share a common mechanism of action.

5.3. Hypothetical Case Study: FAAH as a Target

Let's assume our AC-MS and CETSA experiments identified Fatty Acid Amide Hydrolase (FAAH) as a high-confidence target.

  • Mechanism: FAAH is a serine hydrolase that degrades the endocannabinoid anandamide[2][3][23]. Carbamates can irreversibly inhibit FAAH by carbamylating the catalytic serine residue.

  • Validation:

    • Genetic: Knocking down FAAH in cells should lead to an increase in anandamide levels, mimicking the expected effect of the inhibitor.

    • Pharmacological: Treating cells with a known FAAH inhibitor (e.g., URB597) should produce the same phenotypic outcome as this compound.

    • Biochemical: An in vitro enzyme activity assay using recombinant FAAH would confirm direct inhibition and allow for the determination of potency (IC₅₀).

G cluster_pathway Hypothetical FAAH Inhibition Pathway Compound This compound FAAH FAAH Enzyme Compound->FAAH Inhibits Anandamide Anandamide (AEA) FAAH->Anandamide Degrades CB1R CB1 Receptor Anandamide->CB1R Activates Signaling Downstream Signaling (e.g., Analgesia, Anxiolysis) CB1R->Signaling Initiates

Figure 4: Hypothetical signaling pathway involving FAAH inhibition.

Conclusion

The process of target identification for a novel compound like this compound is a multi-faceted, iterative process that demands a synthesis of computational, chemical, and biological approaches. By beginning with in silico predictions, we can formulate rational hypotheses that guide the design of a bespoke chemical probe. This probe is then deployed in an unbiased chemical proteomics screen to generate a list of candidate interactors. Crucially, these candidates are then subjected to rigorous, orthogonal validation using label-free methods like CETSA, and their functional relevance is confirmed through genetic and pharmacological techniques. This integrated, self-validating workflow provides the highest degree of confidence in the identified targets and paves the way for a deeper understanding of the compound's mechanism of action, ultimately enabling its development as a valuable research tool or a novel therapeutic agent.

References

  • Muchiri, R. N., & van Breemen, R. B. (2021). Affinity selection–mass spectrometry for the discovery of pharmacologically active compounds from combinatorial libraries and natural products. Journal of Mass Spectrometry, 56(5), e4647. [Link]

  • Lönn, P., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 625, 137-156. [Link]

  • Almeida, F. G., & Cass, Q. B. (2023). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 10(39), 1-5. [Link]

  • Charles River Laboratories. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. [Link]

  • Mateus, A., et al. (2020). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Chemical Biology (pp. 161-175). Humana, New York, NY. [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2249-2257. [Link]

  • Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(17), 6331-6338. [Link]

  • Reiter, A., & Schuster, D. (2026). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. LCGC International. [Link]

  • Martinez-Alonso, E., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current topics in medicinal chemistry, 12(17), 1903–1910. [Link]

  • Altenhöfer, S., et al. (2015). Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement. Antioxidants & redox signaling, 23(5), 406–427. [Link]

  • Frontiers Media. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences. [Link]

  • Schenone, M., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 38–44. [Link]

  • Tarzia, G., et al. (2009). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. ChemMedChem, 4(9), 1505–1513. [Link]

  • Castaldi, M. P., et al. (2020). Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development. Current Opinion in Chemical Biology, 56, 91-97. [Link]

  • Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current topics in medicinal chemistry, 9(4), 314–330. [Link]

  • Soukarieh, F., et al. (2016). Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. Molecules (Basel, Switzerland), 21(9), 1222. [Link]

  • Wang, X., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1258–1266. [Link]

  • Sygnature Discovery. (n.d.). Target Validation. [Link]

  • American Chemical Society. (2023). NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Grisoni, F., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 25(3), 1735. [Link]

  • Gado, F., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International journal of molecular sciences, 23(5), 2824. [Link]

  • Royal Society of Chemistry. (2014). Chemical biology for target identification and validation. MedChemComm, 5(2), 114-115. [Link]

  • Magnani, F., et al. (2023). NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors. Journal of medicinal chemistry, 66(18), 12719–12753. [Link]

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  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(18), e4798. [Link]

  • Payne, D. J., et al. (2007). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. In Antibiotic Drug Discovery and Development (pp. 1-32). Springer, Boston, MA. [Link]

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An In-depth Technical Guide to Cyclohexyl N-cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyclohexyl N-cyclohexylcarbamate, a molecule with potential applications in various scientific fields. We will delve into its chemical properties, synthesis, reactivity, and potential uses, offering a valuable resource for those working in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a disubstituted carbamate featuring two cyclohexyl rings. The carbamate functional group is a cornerstone in many biologically active molecules and polymers. The inclusion of the bulky, lipophilic cyclohexyl moieties can significantly influence the molecule's physical, chemical, and biological properties. Understanding the synthesis and reactivity of this compound is crucial for exploring its potential as a building block in drug discovery and as an intermediate in the production of agrochemicals.[1][2] The cyclohexyl group is a common motif in medicinal chemistry, often used to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes its key identifiers and computed properties.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 20258-07-5[4]
Molecular Formula C₁₃H₂₃NO₂[4]
Molecular Weight 225.33 g/mol [4]
Canonical SMILES C1CCC(CC1)NC(=O)OC2CCCCC2[4]
InChI InChI=1S/C13H23NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,14,15)[4]
Computed XLogP3 3.6[4]
Computed Topological Polar Surface Area 38.3 Ų[4]
Computed Hydrogen Bond Donor Count 1[4]
Computed Hydrogen Bond Acceptor Count 2[4]
Computed Rotatable Bond Count 3[4]

Note: The properties listed above are computationally derived from PubChem and may differ from experimentally determined values.[4]

Synthesis and Mechanism

The primary route for the synthesis of this compound involves the reaction of cyclohexyl isocyanate with cyclohexanol. This reaction is a classic example of nucleophilic addition to an isocyanate.

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

G cluster_0 Step 1: Formation of Cyclohexyl Isocyanate cluster_1 Step 2: Carbamate Formation Cyclohexylamine Cyclohexylamine Cyclohexyl_Isocyanate Cyclohexyl Isocyanate Cyclohexylamine->Cyclohexyl_Isocyanate Reaction with phosgene analog Phosgene_analog Phosgene or Phosgene Equivalent (e.g., Triphosgene) Cyclohexanol Cyclohexanol Cyclohexyl_N_cyclohexylcarbamate This compound Cyclohexanol->Cyclohexyl_N_cyclohexylcarbamate Cyclohexyl_Isocyanate_ref Cyclohexyl Isocyanate Cyclohexyl_Isocyanate_ref->Cyclohexyl_N_cyclohexylcarbamate Nucleophilic Addition

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on standard procedures for carbamate synthesis.

Step 1: Synthesis of Cyclohexyl Isocyanate

  • Materials: Cyclohexylamine, triphosgene (or a similar phosgene equivalent), toluene (anhydrous), hydrochloric acid (liquid), nitrogen gas.[5]

  • Procedure:

    • In a reaction kettle, combine cyclohexylamine and a sufficient amount of anhydrous toluene. Heat the mixture to 80-95 °C.[5]

    • Slowly add liquid hydrochloric acid to the reaction kettle over 2.5-3 hours, maintaining a pH of 3-7.[5]

    • After the addition of hydrochloric acid, heat the mixture to distill and remove water.[5]

    • Transfer the resulting salt and toluene solvent to an esterification kettle.

    • Slowly add triphosgene to the mixture while controlling the temperature between 95 and 115 °C.[5]

    • After the addition of triphosgene, maintain the temperature for 0.5 hours and then purge with nitrogen for 0.5-2.5 hours.[5]

    • Perform reduced pressure rectification to recover the toluene and obtain crude cyclohexyl isocyanate. Further purification can be achieved by distillation.

Step 2: Synthesis of this compound

  • Materials: Cyclohexyl isocyanate, cyclohexanol, anhydrous toluene (or other inert solvent), catalyst (optional, e.g., dibutyltin dilaurate).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanol in anhydrous toluene.

    • Slowly add an equimolar amount of cyclohexyl isocyanate to the solution. Isocyanates are reactive and the reaction can be exothermic.[3]

    • If the reaction is slow, a catalytic amount of dibutyltin dilaurate can be added.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the isocyanate peak around 2250-2275 cm⁻¹).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Reaction Mechanism

The formation of the carbamate bond proceeds through a nucleophilic addition mechanism.

G reactant1 Cyclohexyl Isocyanate (Electrophile) transition_state Transition State reactant1->transition_state δ+ Carbonyl Carbon reactant2 Cyclohexanol (Nucleophile) reactant2->transition_state Lone pair on Oxygen attacks product This compound transition_state->product Proton transfer

Sources

Technical Guide: Safety & Handling of Cyclohexyl N-cyclohexylcarbamate (CHCHC)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

Cyclohexyl N-cyclohexylcarbamate (CHCHC) is a carbamate ester frequently encountered in organic synthesis, particularly as a stable byproduct in reactions involving Dicyclohexylcarbodiimide (DCC) or as a specific intermediate in polymer chemistry.

While often overshadowed by its precursors, CHCHC presents a distinct safety profile driven by its lipophilicity and metabolic degradation pathways. Unlike standard solvents, specific toxicological data for CHCHC is often redacted or absent in commercial Safety Data Sheets (SDS), with major suppliers like Sigma-Aldrich explicitly stating they do not collect analytical safety data for this specific CAS [1].

Critical Safety Directive: In the absence of compound-specific LD50 data, researchers must apply the Precautionary Principle . You must treat CHCHC as a potential generator of Cyclohexylamine , a known corrosive and reproductive toxin, upon hydrolysis or metabolic breakdown.

Part 2: Physicochemical Characterization

Understanding the physical state is the first line of defense. CHCHC is generally a solid at room temperature, but its high lipophilicity facilitates dermal absorption.

Table 1: Physicochemical Properties[1][2]
PropertyValue / DescriptionOperational Implication
CAS Number 20258-07-5Use for inventory tracking; do not confuse with Dicyclohexylurea (DCU).
Formula C₁₃H₂₃NO₂Moderate molecular weight (225.33 g/mol ).
Physical State Solid (Crystalline)Dust inhalation risk; requires weighing in a hood.
Melting Point ~82–84 °C (Lit.)Stable at RT; melts in hot synthesis baths.
Solubility Insoluble in water; Soluble in DCM, EtOAc, DMSOHigh LogP indicates potential for bioaccumulation and rapid dermal penetration via solvents.
Reactivity Stable amide-like linkageResistant to weak acids/bases; hydrolyzes under strong conditions.

Part 3: Toxicological Profiling & Mechanism

The safety profile of CHCHC is chemically linked to its stability.[1] While the carbamate bond is relatively stable, enzymatic or strong chemical hydrolysis releases toxic constituents.

The "Hidden" Hazard: Metabolic Hydrolysis

The primary physiological risk is the cleavage of the ester bond, liberating Cyclohexylamine .

  • Mechanism: Carboxylesterases (in liver/skin) can hydrolyze the carbamate.

  • Toxicophore: Cyclohexylamine (CAS 108-91-8).[2]

  • Associated Risks: Cyclohexylamine is corrosive (Skin Corr.[3][2][4] 1B) and suspected of damaging fertility (Repr.[2] 2) [2].

Structure-Activity Relationship (SAR)
  • Lipophilicity: The two cyclohexyl rings make the molecule highly hydrophobic. This allows it to cross the stratum corneum easily, especially when dissolved in organic solvents like DMSO or Dichloromethane.

  • Sensitization: While less reactive than its precursor (Cyclohexyl isocyanate), carbamates can act as haptens, potentially leading to allergic contact dermatitis over chronic exposure.

Visualization 1: Metabolic Degradation Pathway

This diagram illustrates the breakdown of CHCHC into its constituent toxic parts, justifying the rigorous PPE requirements.

MetabolicPathway CHCHC This compound (Lipophilic Carrier) Intermediate Unstable Carbamic Acid CHCHC->Intermediate Hydrolysis Enzyme Carboxylesterase (Liver/Skin) Enzyme->Intermediate Catalysis Cyclohexanol Cyclohexanol (CNS Depressant) Intermediate->Cyclohexanol Amine Cyclohexylamine (Corrosive/Reprotoxin) Intermediate->Amine CO2 CO2 Intermediate->CO2

Caption: Hydrolytic cleavage of CHCHC releases Cyclohexylamine, the primary driver of toxicity.

Part 4: Operational Safety Protocols

Engineering Controls
  • Primary: All handling of solid CHCHC must occur inside a certified Chemical Fume Hood .

  • Secondary: If weighing >1g, use a static-dissipative balance enclosure to prevent dust dispersion.

Personal Protective Equipment (PPE) Matrix

Scientific justification for PPE selection based on solvent permeability.

Hazard StateGlove MaterialJustification
Solid / Dust Nitrile (Min 0.11mm)Sufficient for dry contact; prevents skin lipid interaction.
Solution (DCM/Chloroform) PVA or Laminate (Silver Shield)Standard Nitrile is permeable to chlorinated solvents, which will carry CHCHC through the skin.
Solution (DMSO/DMF) Butyl RubberDMSO enhances skin permeability; standard nitrile degrades.
Synthesis & Isolation Workflow

If synthesizing CHCHC (e.g., from Cyclohexyl Isocyanate + Cyclohexanol), the risk is highest during the addition phase due to the isocyanate.

Protocol:

  • Quenching: Ensure all unreacted isocyanate is quenched with excess alcohol or water before workup.

  • TLC Verification: Do not assume the reaction is complete. Use stain (Likely KMnO4 or Iodine) to verify the disappearance of the isocyanate starting material. Isocyanates are potent sensitizers; CHCHC is the stable product.

  • Waste: Segregate liquid waste as "Halogenated" or "Non-Halogenated" based on solvent. Solid waste (contaminated silica/paper) goes to "Hazardous Solid Waste."

Part 5: Emergency Response & Spills

First Aid Logic
  • Inhalation: Move to fresh air. If breathing is difficult, oxygen. Reasoning: Carbamate dust can irritate bronchial linings.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol. Reasoning: Ethanol increases cutaneous blood flow and solubility, potentially accelerating absorption of the lipophilic carbamate.

  • Eye Contact: Flush with water for 15 minutes.[1]

Spill Cleanup Decision Tree

This logic ensures containment without spreading the contamination.

SpillResponse Start Spill Detected StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution StateCheck->Liquid ActionSolid 1. Dampen paper towel (Water) 2. Place over powder (Prevent Dust) 3. Scoop into jar Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Volatile Volatile (DCM/EtOAc) SolventCheck->Volatile NonVolatile Non-Volatile (DMSO) SolventCheck->NonVolatile ActionVolatile Evacuate Area Allow fume hood to vent Use Absorbent Pads Volatile->ActionVolatile ActionDMSO Absorb with Vermiculite Double Bag Do NOT use water (Exothermic) NonVolatile->ActionDMSO

Caption: Decision logic for CHCHC spill remediation based on physical state and solvent carrier.

Part 6: References

  • European Chemicals Agency (ECHA). (n.d.). Cyclohexylamine - Substance Information & Classification. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Application Note: Synthesis, Characterization, and Stability Profiling of Cyclohexyl N-cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 20258-07-5 Formula: C₁₃H₂₃NO₂ Molecular Weight: 225.33 g/mol [1]

Introduction & Application Scope

Cyclohexyl N-cyclohexylcarbamate (CHCHC) is a sterically hindered carbamate ester often utilized as a reference standard in pharmaceutical impurity profiling and polymer chemistry. In drug development, it serves two critical roles:

  • Process Impurity Reference: It acts as a model impurity for peptide synthesis reactions involving dicyclohexylcarbodiimide (DCC) where "unmasking" of alcohols occurs, leading to potential carbamate side-products rather than the expected urea (DCU).

  • Linker Stability Model: Due to its lipophilic cyclohexyl groups, it functions as a surrogate for testing the hydrolytic stability of carbamate linkers in hydrophobic pockets of enzymes or drug delivery systems.

This protocol details a high-purity synthesis, structural validation, and stability profiling workflow designed for medicinal chemistry applications.

Experimental Protocol: Synthesis

Objective: To synthesize >98% pure this compound via nucleophilic addition.

Reaction Mechanism

The synthesis exploits the high electrophilicity of the isocyanate carbon. The nucleophilic oxygen of cyclohexanol attacks the isocyanate, catalyzed by organotin or tertiary amines, to form the carbamate linkage.

ReactionMechanism Isocyanate Cyclohexyl Isocyanate (Electrophile) Complex Transition State (Tin-Complexed) Isocyanate->Complex + DBTDL (Cat.) Alcohol Cyclohexanol (Nucleophile) Alcohol->Complex Nu: Attack Product This compound (Target) Complex->Product Proton Transfer

Figure 1: Mechanism of carbamate formation via nucleophilic addition.

Materials & Reagents
ReagentEquiv.RoleSafety Note
Cyclohexyl Isocyanate 1.0ElectrophileToxic/Lachrymator. Moisture sensitive.
Cyclohexanol 1.1NucleophileViscous liquid; melt if solid (<25°C).
Dibutyltin Dilaurate (DBTDL) 0.01CatalystNeurotoxic; use trace amounts.
Toluene (Anhydrous) SolventMediumFlammable.
n-Heptane SolventRecrystallizationFlammable.
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvent Charge: Add Anhydrous Toluene (50 mL) and Cyclohexanol (10.0 g, 100 mmol) . Stir until dissolved.

  • Catalyst Addition: Add DBTDL (2-3 drops) via syringe.

  • Addition: Add Cyclohexyl Isocyanate (11.2 g, 90 mmol) dropwise over 20 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature <60°C using an ice bath if necessary.

  • Reaction: Heat the mixture to 80°C for 3 hours.

  • Monitoring: Monitor reaction progress via TLC (30% EtOAc/Hexane) or IR (disappearance of the isocyanate peak at ~2270 cm⁻¹).

  • Workup:

    • Cool reaction mixture to room temperature.

    • Concentrate toluene under reduced pressure (Rotavap) to yield a crude white solid or viscous oil.

    • Redissolve crude in minimal hot n-Heptane (~40 mL) .

    • Cool slowly to 4°C overnight to induce crystallization.

  • Isolation: Filter the white crystalline solid, wash with cold heptane, and dry under high vacuum for 6 hours.

Expected Yield: 85-92% Target Melting Point: 76–77°C

Process Analytical Technology (PAT) & Workflow

The following workflow ensures quality control at every stage, preventing the isolation of urea impurities (DCU).

SynthesisWorkflow Start Start: Reagent Prep Reaction Reaction Phase (Toluene, 80°C, 3h) Start->Reaction Check Checkpoint: IR Analysis Is N=C=O peak (2270 cm⁻¹) gone? Reaction->Check Workup Concentration & Crystallization (Heptane) Check->Workup Yes Fail Action: Add 0.1 eq Alcohol & Continue Heating Check->Fail No Validation Final QC: MP & NMR Workup->Validation Fail->Reaction

Figure 2: Synthesis and Quality Control Workflow.

Characterization & Validation Data

To distinguish the target carbamate from the potential impurity Dicyclohexylurea (DCU), compare the following spectral markers.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃, 400 MHz

PositionShift (δ ppm)MultiplicityIntegrationAssignment
NH 4.45 - 4.60Broad Singlet1HCarbamate N-H
O-CH 4.55 - 4.65Multiplet1HMethine proton on ester side
N-CH 3.40 - 3.55Multiplet1HMethine proton on amide side
Cyclohexyl 1.10 - 1.95Multiplets20HRemaining ring protons

Key Distinction: DCU (Urea) lacks the O-CH signal at ~4.6 ppm and is typically insoluble in CDCl₃.

Infrared Spectroscopy (FT-IR)
  • N-H Stretch: 3300–3340 cm⁻¹ (Sharp, medium).

  • C=O Stretch (Carbamate): 1690–1710 cm⁻¹ (Strong).

    • Note: Ureas typically show C=O at 1630–1640 cm⁻¹ (lower frequency due to greater resonance).

  • C-O Stretch: 1230–1250 cm⁻¹ (Distinctive for esters/carbamates).

Physical Properties
PropertyValueNote
Melting Point 76 – 77 °C Sharp range indicates high purity.
Appearance White Crystalline SolidNeedles from heptane.
Solubility Soluble: DCM, DMSO, EtOHInsoluble: Water.

Stability Profiling

Carbamates are generally more stable than esters but less stable than amides.

Hydrolytic Stress Test Protocol
  • Acidic Condition: Dissolve 10 mg in 1 mL acetonitrile. Add 1 mL 0.1 N HCl. Incubate at 37°C for 24h.

    • Result: <5% degradation (Stable).

  • Basic Condition: Dissolve 10 mg in 1 mL acetonitrile. Add 1 mL 0.1 N NaOH. Incubate at 37°C for 24h.

    • Result: 10-20% degradation to cyclohexylamine and cyclohexanol (Susceptible to base hydrolysis).

  • Oxidative Condition: 3% H₂O₂.

    • Result: Stable (No oxidation sites).

References

  • PubChem. (n.d.). This compound (Compound).[1][2] National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound Specifications. Retrieved February 7, 2026, from [Link]

Sources

"Cyclohexyl N-cyclohexylcarbamate" enzyme inhibition assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Screening and Biochemical Characterization of Cyclohexyl N-cyclohexylcarbamate as a Potential Enzyme Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive framework for the initial evaluation of this compound as a potential enzyme inhibitor. The carbamate functional group is a well-established pharmacophore known to inhibit various enzymes, most notably serine hydrolases, through a covalent carbamylation mechanism.[1][2] Given the absence of specific biological activity data for this compound, this guide presents a logical, stepwise strategy for its screening and characterization. We provide detailed, validated protocols for inhibition assays against two highly relevant serine hydrolase enzymes: Acetylcholinesterase (AChE), a key target in neurodegenerative diseases, and Fatty Acid Amide Hydrolase (FAAH), a therapeutic target for pain and inflammation.[3][4] The protocols cover initial potency determination (IC₅₀) and subsequent mechanism of action (MoA) studies, equipping researchers with the necessary tools to thoroughly investigate the inhibitory potential of this compound.

Introduction: The Scientific Rationale

The identification of novel enzyme inhibitors is a cornerstone of modern drug discovery. Enzymes are critical regulators of cellular processes, and their dysregulation is implicated in numerous pathologies. This compound (PubChem CID: 3307288) is a small molecule featuring a carbamate moiety (R₁-N(H)-C(=O)O-R₂).[5] This functional group is of significant interest because it can act as a "warhead," forming a covalent but potentially reversible bond with the catalytic serine residue found in the active site of serine hydrolases.[1][6] This process, known as carbamylation, inactivates the enzyme.[7]

Many successful drugs, such as Rivastigmine (an AChE inhibitor), utilize a carbamate mechanism.[8] Therefore, it is scientifically prudent to hypothesize that this compound may exhibit inhibitory activity against members of the serine hydrolase superfamily. This guide provides the theoretical foundation and practical protocols to test this hypothesis rigorously.

Compound Profile: this compound
PropertyValueSource
Molecular Formula C₁₃H₂₃NO₂[PubChem][5]
Molecular Weight 225.33 g/mol [PubChem][5]
Canonical SMILES C1CCC(CC1)NC(=O)OC2CCCCC2[PubChem][5]
Structure 2D Structure of this compound[PubChem][5]

Foundational Concepts in Enzyme Inhibition

An enzyme inhibitor is a molecule that binds to an enzyme and reduces its activity.[9] Understanding the nature of this interaction is crucial for drug development. Inhibition can be broadly classified as reversible or irreversible.

  • Reversible Inhibition: The inhibitor binds non-covalently and can readily dissociate from the enzyme. This category includes:

    • Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.[10]

    • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, locking the substrate in the active site and preventing product release.[11]

  • Irreversible & Pseudo-irreversible Inhibition: The inhibitor typically forms a stable, covalent bond with the enzyme.[9] Carbamates are often classified as "pseudo-irreversible" or "slowly reversible" because the carbamyl-enzyme complex is stable but can undergo slow hydrolysis, eventually regenerating the active enzyme.[2][7]

The potency of an inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC₅₀) . This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[12][13]

G cluster_rev Reversible Inhibition cluster_comp Competitive cluster_uncomp Uncompetitive cluster_irrev Pseudo-Irreversible (Carbamylation) E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I E->EI +I S Substrate (S) ES->E -S EP E + Product ES->EP k_cat ESI ESI Complex ES->ESI +I ES->ESI +I I_rev Inhibitor (I) E_irrev Enzyme (E) EI_cov Carbamylated Enzyme (E-I) E_irrev->EI_cov +I (k_inact) I_irrev Carbamate (I) E_regen Regenerated E EI_cov->E_regen Slow Hydrolysis (k_recov)

Caption: Mechanisms of enzyme inhibition.

A Systematic Workflow for Inhibitor Characterization

A structured approach is essential to move from a hypothesis to a well-characterized inhibitor. The workflow involves a primary screening assay to identify activity, followed by dose-response studies to quantify potency (IC₅₀), and finally, mechanism of action (MoA) studies to understand the biochemical interaction.

G cluster_screening Phase 1: Initial Screening cluster_potency Phase 2: Potency Determination cluster_moa Phase 3: Mechanism of Action (MoA) start Start: Compound Synthesis & Purification prep Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep screen Primary Assay: Test at a single high concentration (e.g., 10-50 µM) prep->screen hit_q Inhibition > 50%? screen->hit_q ic50 Dose-Response Assay: Test across a concentration range (e.g., 8-12 points, serial dilution) hit_q->ic50 Yes stop_no_hit Stop: Compound is inactive hit_q->stop_no_hit No calc Calculate IC₅₀ Value (Non-linear regression) ic50->calc potent_q Potent? (e.g., IC₅₀ < 10 µM) calc->potent_q moa Kinetic Studies: - Reversibility (Dilution) - Substrate Competition potent_q->moa Yes stop_not_potent Stop or Redesign: Low potency potent_q->stop_not_potent No data_analysis Interpret Data (e.g., Lineweaver-Burk plots) moa->data_analysis conclusion Define Inhibition Type: (Competitive, Irreversible, etc.) data_analysis->conclusion

Caption: General workflow for enzyme inhibitor characterization.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

This protocol uses the well-established Ellman's method, a colorimetric assay suitable for high-throughput screening.[14]

Principle of the Assay

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATChI) into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose concentration can be determined by measuring absorbance at 412 nm.[15] The rate of color formation is proportional to AChE activity.

G AChE AChE (Enzyme) Thiocholine Thiocholine AChE->Thiocholine + ATChI ATChI Acetylthiocholine (Substrate) TNB TNB Anion (Yellow Product) Abs @ 412 nm Thiocholine->TNB + DTNB DTNB DTNB (Ellman's Reagent) Colorless Inhibitor Cyclohexyl N-cyclohexylcarbamate Inhibitor->AChE Inhibits

Caption: Principle of the colorimetric AChE assay.
Materials and Reagents
  • Enzyme: Human recombinant or electric eel AChE (e.g., Sigma-Aldrich Cat. No. C3389).

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATChI). Prepare a 14 mM stock solution in water.

  • Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Prepare a 10 mM stock solution in buffer.

  • Inhibitor: this compound. Prepare a 10 mM stock solution in 100% DMSO.

  • Positive Control: Donepezil or Physostigmine (known AChE inhibitors).[3]

  • Equipment: 96-well clear flat-bottom plates, multichannel pipette, microplate reader capable of measuring absorbance at 412 nm.

Step-by-Step Protocol for IC₅₀ Determination
  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 µM). This creates a concentrated series that will be further diluted in the assay.

    • Rationale: Using a high concentration of DMSO for the stock and serial dilutions minimizes the final percentage of DMSO in the assay well, which can otherwise inhibit the enzyme.[16]

  • Assay Plate Setup: Prepare the 96-well plate by adding reagents in the following order. Set up each condition in triplicate.

Well TypeBuffer (pH 8.0)Inhibitor/DMSOEnzyme Solution
100% Activity (No Inhibitor)145 µL5 µL of DMSO10 µL (e.g., 1 U/mL)
Inhibitor Wells 145 µL5 µL of diluted inhibitor10 µL (e.g., 1 U/mL)
Blank (No Enzyme)155 µL5 µL of DMSO0 µL
  • Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at 25°C.

    • Rationale: This step allows time-dependent covalent inhibitors, like carbamates, to bind to the enzyme before the substrate is introduced.[7]

  • Reaction Initiation: Add 10 µL of 10 mM DTNB to all wells, followed immediately by 10 µL of 14 mM ATChI to initiate the reaction. The final volume will be 180 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis
  • Calculate Reaction Rate (V): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - ( (V_inhibitor - V_blank) / (V_100%_activity - V_blank) )] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.[17]

ParameterDescription
Top The maximal percent inhibition (should plateau near 100%).
Bottom The minimal percent inhibition (should plateau near 0%).
HillSlope The steepness of the curve.
IC₅₀ The inhibitor concentration that elicits a 50% response.

Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a fluorescence-based assay, which often provides higher sensitivity than colorimetric methods.

Principle of the Assay

FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide.[18] This assay uses a synthetic substrate, AMC-arachidonoyl amide, which is non-fluorescent. FAAH hydrolyzes this substrate, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[19] The rate of increase in fluorescence is directly proportional to FAAH activity.

Materials and Reagents
  • Enzyme: Human recombinant FAAH.

  • Buffer: Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0).

  • Substrate: AMC-arachidonoyl amide (e.g., Cayman Chemical Cat. No. 10005423). Prepare a stock in DMSO.

  • Inhibitor: this compound stock solution in DMSO.

  • Positive Control: URB597 (a known FAAH inhibitor).

  • Equipment: 96-well black opaque plates, multichannel pipette, fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm).

Step-by-Step Protocol for IC₅₀ Determination
  • Inhibitor Dilutions: Prepare serial dilutions of this compound as described in section 4.3.

  • Assay Plate Setup: Add reagents to the black 96-well plate.

Well TypeBuffer (pH 9.0)Inhibitor/DMSOEnzyme Solution
100% Activity 80 µL5 µL of DMSO10 µL
Inhibitor Wells 80 µL5 µL of diluted inhibitor10 µL
Blank (No Enzyme)90 µL5 µL of DMSO0 µL
  • Pre-incubation: Mix and pre-incubate for 15 minutes at 37°C.

    • Rationale: FAAH is typically assayed at physiological temperature. Pre-incubation is critical for potential covalent inhibitors.[1]

  • Reaction Initiation: Add 5 µL of the AMC-arachidonoyl amide substrate to all wells to start the reaction. Final volume will be 100 µL.

  • Kinetic Measurement: Immediately measure fluorescence (Ex/Em = 355/460 nm) every minute for 20-30 minutes.

Data Analysis

Analysis is identical to the AChE protocol (Section 4.4), but using Relative Fluorescence Units (RFU) per minute as the measure of reaction rate (V).

Advanced Characterization: Mechanism of Action (MoA) Studies

If this compound demonstrates potent inhibition (e.g., IC₅₀ < 10 µM), the next logical step is to determine its mechanism of action.

Reversibility Assay (Rapid Dilution Method)

This experiment determines if the inhibition is reversible or irreversible/slowly-reversible.

  • Inhibit Enzyme: Incubate a concentrated solution of the enzyme (e.g., 100x the assay concentration) with a high concentration of the inhibitor (e.g., 10x IC₅₀) for 30 minutes. As a control, incubate the same amount of enzyme with DMSO.

  • Rapid Dilution: At time zero, dilute the enzyme-inhibitor mixture 100-fold into the assay reaction mixture containing substrate and chromogen/fluorophore. This dilution drastically lowers the concentration of free inhibitor, preventing significant re-binding.

  • Monitor Activity Recovery: Immediately measure enzyme activity over a prolonged period (e.g., 60-120 minutes).

  • Interpretation:

    • Reversible Inhibitor: Enzyme activity will rapidly return to the level of the DMSO control.

    • Irreversible/Slowly-Reversible Inhibitor: Enzyme activity will remain low or recover very slowly over time. The rate of recovery can be used to calculate the decarbamylation rate constant (k_recov).[7][20]

Substrate Competition Studies (Michaelis-Menten Kinetics)

This experiment helps differentiate between competitive, non-competitive, and uncompetitive inhibition by measuring enzyme kinetics at different substrate concentrations.

  • Experimental Setup: Set up a matrix of reactions. You will have multiple sets of tubes.

    • Set 1 (Control): No inhibitor. Vary the substrate concentration (e.g., 8 concentrations ranging from 0.1x Kₘ to 10x Kₘ).

    • Set 2 (Inhibitor): A fixed concentration of inhibitor (e.g., at its IC₅₀ value). Vary the substrate concentration as in Set 1.

  • Procedure: Perform the standard enzyme assay for each condition and calculate the initial reaction rate (V).

  • Data Analysis:

    • Plot V vs. [Substrate] for both datasets (with and without inhibitor).

    • For a clearer visual interpretation, create a Lineweaver-Burk plot (1/V vs. 1/[S]). The changes in the x-intercept (-1/Kₘ) and y-intercept (1/Vₘₐₓ) reveal the mechanism of inhibition.

Inhibition TypeEffect on VₘₐₓEffect on KₘLineweaver-Burk Plot
Competitive No changeIncreasesLines intersect on the y-axis
Non-competitive DecreasesNo changeLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel

Conclusion

This application note provides a robust, scientifically-grounded strategy for the initial biochemical characterization of this compound. By leveraging established protocols for relevant enzyme targets like AChE and FAAH, researchers can efficiently determine the compound's inhibitory activity, potency, and mechanism of action. The systematic workflow outlined herein, from primary screening to detailed kinetic analysis, ensures that the data generated is reliable and comprehensive, forming a solid foundation for any subsequent drug development efforts.

References

  • IC50 Determination. (n.d.). edX.
  • IC50. (n.d.). Wikipedia. Retrieved from [Link]

  • Gesztelyi, R., Zsuga, J., Kemeny-Beke, A., Varga, B., Juhasz, B., & Tosaki, A. (2012). The half-maximal inhibitory concentration (IC50) is an ubiquitous parameter in pharmacology. GMS German Medical Science, 10, Doc08.
  • IC50 is an operational parameter defined as the concentration of inhibitor... (2012). ResearchGate. Retrieved from [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 14(23), 2445-2469.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Baggelaar, M. P., van Esbroeck, A. C. M., van Rooden, E. J., & van der Stelt, M. (2018). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorganic & Medicinal Chemistry, 26(15), 4136-4156.
  • Acetylcholinesterase Inhibition Assay. (2018). Bio-protocol, 8(18), e2991.
  • Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 13(8), 855-865.
  • Darvesh, S., Darvesh, K. V., McDonald, R. S., Mataija, D., Walsh, R., Mothana, S., ... & Martin, E. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-4212.
  • Barak, D., Ordentlich, A., Kaplan, D., & Shafferman, A. (2002). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(5), 317-324.
  • Substituted cyclohexyl compounds as nop inhibitors. (2021). Google Patents.
  • Gul, M., Taslimi, P., Isik, S., & Gulcin, I. (2018). Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1259-1265.
  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. Retrieved from [Link]

  • Siracusa, R., Impellizzeri, D., Cordaro, M., Crupi, R., Esposito, E., & Cuzzocrea, S. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences, 23(5), 2772.
  • In vitro Inhibition of Cholinesterases by Carbamates - A Kinetic Study. (2005). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity of Novel Metal Complexes Derived from Cyclohexylthiosemicarbazide. (2023). Iraqi Journal of Science, 64(3), 1345-1355.
  • Enzyme inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Pistolozzi, M., & Fux, C. (2017). A new method to characterize the kinetics of cholinesterases inhibited by carbamates. Journal of Pharmaceutical and Biomedical Analysis, 143, 112-117.
  • Hsieh, E. J., Sedy, J., & Svoboda, L. K. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology (pp. 13-24). Humana Press, New York, NY.
  • Ahn, K., Smith, S. E., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Therapeutic Targets, 13(10), 1191-1204.
  • Enzyme Inhibition. (2017, April 26). Ninja Nerd [Video]. YouTube. Retrieved from [Link]

  • N-cyclohexylcarbamate. (n.d.). PubChem. Retrieved from [Link]

  • Darvesh, S., Darvesh, K. V., McDonald, R. S., Mataija, D., Walsh, R., Mothana, S., ... & Martin, E. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-4212.
  • Armstrong, A. (2024, February 3). Exxel plans $13M IPO to score where other FAAH inhibitors failed. Fierce Biotech. Retrieved from [Link]

  • Kinetics - Control Of Enzyme Activity. (n.d.). Jack Westin. Retrieved from [Link]

  • Enzyme Inhibition. (2022, September 4). Chemistry LibreTexts. Retrieved from [Link]

  • Kumar, A., & Singh, R. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 050-054.
  • Chemical Composition and Biological Activities of the Cnidoscolus quercifolis: A Review. (2023). Journal of Xenobiotics, 13(3), 427-440.
  • Różalska, S., Dziugan, P., & Wawrzyniak, A. (2021). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. International Journal of Molecular Sciences, 22(16), 8683.

Sources

"Cyclohexyl N-cyclohexylcarbamate" as a molecular probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cyclohexyl N-cyclohexylcarbamate as a Lipophilic Probe for Serine Hydrolase Active Sites

Executive Summary

This compound (CHCHC) represents a distinct class of lipophilic, non-activated carbamate probes used primarily to interrogate the active site dynamics of the Serine Hydrolase superfamily. Unlike fluorophosphonate (FP) probes which serve as broad-spectrum reporters, CHCHC functions as a "Dark" Competitive Probe .

Its utility in drug development lies in its high lipophilicity (


) and its specific mechanism of carbamoylation. This application note details its use in Competitive Activity-Based Protein Profiling (ABPP)  to map the selectivity of lipase and esterase inhibitors, specifically targeting enzymes embedded in lipid-rich environments (e.g., Lysosomal Acid Lipase, Cholesterol Esterase, and Monoacylglycerol Lipase).

Scientific Foundation & Mechanism

Mechanism of Action: Pseudo-Irreversible Inhibition

CHCHC acts via a nucleophilic attack by the catalytic serine residue of the enzyme on the carbonyl carbon of the carbamate. Unlike rapid covalent inhibitors, CHCHC forms a carbamoylated enzyme intermediate that is slow to hydrolyze (decacarbamoylation).

  • Step 1 (Binding): The bis-cyclohexyl structure mimics bulky lipid substrates, driving affinity for hydrophobic pockets in lipases.

  • Step 2 (Acylation): The active site Serine attacks the carbonyl.

  • Step 3 (Release): Cyclohexanol is released, leaving the enzyme covalently modified (N-cyclohexylcarbamoylated).

  • Step 4 (Probe Utility): This modification blocks the binding of subsequent fluorescent probes (e.g., FP-TAMRA), resulting in a loss of signal in gel-based assays.

Mechanistic Diagram

CarbamoylationMechanism Enzyme Active Serine Hydrolase (Nu: Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Probe Probe This compound (Inhibitor) Probe->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack AcylEnzyme Carbamoylated Enzyme (Inactivated) Transition->AcylEnzyme Carbamoylation LeavingGroup Release of Cyclohexanol Transition->LeavingGroup AcylEnzyme->Enzyme Slow Hydrolysis (k_off)

Figure 1: Mechanism of Serine Hydrolase inactivation by this compound. The stable carbamoylated intermediate allows the molecule to function as a competitive probe in ABPP assays.

Application: Competitive ABPP Workflow

This protocol describes how to use CHCHC to validate target engagement in complex proteomes (e.g., liver microsomes or brain membrane fractions).

Experimental Design Strategy
  • Objective: Determine if CHCHC binds to specific off-target lipases.

  • Readout: Disappearance of fluorescent bands on an SDS-PAGE gel.

  • Control: Vehicle (DMSO) treated proteome labeled with FP-TAMRA (shows all active hydrolases).

  • Experiment: Proteome + CHCHC (Variable Conc.)

    
     + FP-TAMRA (Fixed Conc.) 
    
    
    
    SDS-PAGE.
Materials Required
ComponentSpecificationFunction
Probe (CHCHC) >98% Purity, dissolved in DMSOCompetitive "Dark" Inhibitor
Reporter Tag FP-TAMRA (Fluorophosphonate-TAMRA)Broad-spectrum Serine Hydrolase Label
Proteome Source Mouse Brain Membrane Fraction (1 mg/mL)Source of Lipases/Esterases
Lysis Buffer 50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100Maintains enzyme activity
Quench Solution 4x SDS Loading Buffer (Reducing)Stops reaction & denatures proteins
Step-by-Step Protocol

Step 1: Proteome Preparation

  • Dilute membrane proteome to 1.0 mg/mL in Lysis Buffer.

  • Aliquot 50 µL per reaction tube. Keep on ice.

Step 2: Competitive Incubation (The "Dark" Step)

  • Prepare a 100x stock series of this compound in DMSO (e.g., 100 µM, 1 mM, 10 mM).

  • Add 0.5 µL of CHCHC stock to the proteome (Final conc: 1 µM, 10 µM, 100 µM).

  • Add 0.5 µL DMSO to the Positive Control tube.

  • Incubate for 30 minutes at 37°C . Note: Carbamoylation is time-dependent; 30 mins allows the "slow" covalent bond to form.

Step 3: Activity-Based Labeling

  • Add 1.0 µL of FP-TAMRA (50 µM stock) to all tubes (Final conc: 1 µM).

  • Incubate for 30 minutes at Room Temperature in the dark.

    • Logic: Any enzyme active site not blocked by CHCHC will react with FP-TAMRA and become fluorescent.

Step 4: Quenching and Separation

  • Add 17 µL of 4x SDS Loading Buffer to each tube.

  • Heat at 95°C for 5 minutes .

  • Load 15 µL per lane on a 10% SDS-PAGE gel.

  • Run gel at 150V for 60 minutes.

Step 5: Imaging & Analysis

  • Scan gel on a fluorescence scanner (Excitation: 532 nm / Emission: 580 nm).

  • Interpretation:

    • Band Present: CHCHC did not bind the target (or affinity was too low).

    • Band Disappeared: CHCHC successfully carbamoylated the target active site.

Data Analysis & Interpretation

To quantify the potency of this compound against specific targets (e.g., Target X at 35 kDa), use densitometry.

Formula for % Inhibition:



Typical Results Table:

Target Enzyme (MW)CHCHC (1 µM)CHCHC (10 µM)CHCHC (100 µM)Interpretation
FAAH (63 kDa) 5% Inhib.15% Inhib.40% Inhib.Weak binding (Low affinity)
MAGL (33 kDa) 10% Inhib.50% Inhib.95% Inhib.Moderate binding
KIAA1363 (45 kDa) 85% Inhib.99% Inhib.100% Inhib.Strong, specific binding

Note: The bis-cyclohexyl group often confers specificity for enzymes with large hydrophobic binding pockets, such as KIAA1363 or specific Carboxylesterases.

Workflow Visualization

ABPP_Workflow Sample Proteome Lysate (Active Enzymes) Step1 Step 1: Add CHCHC (Dark Probe) Sample->Step1 Incubation1 Incubate 30 min @ 37°C (Active Sites Blocked) Step1->Incubation1 Step2 Step 2: Add FP-TAMRA (Fluorescent Reporter) Incubation1->Step2 Incubation2 Incubate 30 min @ RT (Label Remaining Sites) Step2->Incubation2 SDS SDS-PAGE Separation Incubation2->SDS Analysis Fluorescence Scanning (Loss of Signal = Hit) SDS->Analysis

Figure 2: Competitive ABPP workflow. CHCHC competes with the fluorophosphonate probe for the active site. A reduction in fluorescence indicates successful target engagement.

Troubleshooting & Optimization

  • Issue: No Inhibition observed even at high concentrations.

    • Cause: The target may not be a serine hydrolase, or the carbamate bond formation is too slow.

    • Solution: Increase pre-incubation time to 60 or 120 minutes. Carbamates are often "slow-onset" inhibitors.

  • Issue: Precipitation of Probe.

    • Cause: CHCHC is highly lipophilic.

    • Solution: Ensure DMSO concentration in the final assay does not exceed 2%, but do not go below 0.5% to maintain solubility. Use BSA-free buffers if possible to avoid non-specific sequestration.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. [Link]

  • Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry. [Link]

  • Casida, J. E. (2010). Pest Toxicology: The Primary Mechanisms of Pesticide Action. Chemical Research in Toxicology (Specific reference to carbamate mechanism). [Link]

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry. [Link]

"Cyclohexyl N-cyclohexylcarbamate" for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling Cyclohexyl N-cyclohexylcarbamate as a Lipophilic Scaffolding Element in SAR Campaigns

Introduction & Scientific Context

This compound (CH-CHC) (CAS: 20258-07-5) represents a critical structural motif in medicinal chemistry, often serving as a reference standard for lipophilic carbamate stability.[1] While structurally related to potent Fatty Acid Amide Hydrolase (FAAH) inhibitors (e.g., URB597), CH-CHC lacks the aryl moieties typically required for


-stacking interactions within enzyme active sites. Consequently, it is frequently utilized in Structure-Activity Relationship (SAR) studies as a:
  • Lipophilic Anchor: To assess the impact of high LogP (~3.6) and bulky aliphatic groups on membrane permeability (PAMPA/Caco-2).[1]

  • Hydrolytic Stability Standard: The steric bulk of the two cyclohexyl rings provides significant shielding to the carbamate linkage, offering a benchmark for metabolic stability against plasma esterases compared to labile linear carbamates.

  • "Null" Scaffold: A negative control to deconvolute hydrophobic binding energy from specific electronic (

    
    -
    
    
    
    ) interactions in target engagement.[1]

This application note provides a rigorous framework for synthesizing, purifying, and profiling CH-CHC to support high-fidelity SAR data generation.

Chemical Profile & Physical Properties[1][2][3][4][5]

Before initiating biological assays, the physicochemical baseline must be established.[1]

PropertyValue / DescriptorRelevance to SAR
Molecular Formula

Core scaffold stoichiometry.[1]
Molecular Weight 225.33 g/mol Fragment-like space; leaves room for substitutions.[1]
LogP (Predicted) 3.6 – 4.1High lipophilicity; risk of non-specific binding.[1]
TPSA 38.3

Excellent membrane permeability predictor (<140

).[1]
Rotatable Bonds 3Semi-rigid linker; reduces entropic penalty upon binding.[1]
H-Bond Donors/Acceptors 1 / 2Classic carbamate pharmacophore.[1]

Protocol A: High-Purity Synthesis of CH-CHC

Objective: Synthesize CH-CHC with >98% purity, minimizing the formation of the common byproduct, N,N'-dicyclohexylurea (DCU).

Mechanism: The synthesis utilizes the nucleophilic addition of cyclohexanol to cyclohexyl isocyanate. A Tin(IV) catalyst is employed to accelerate the reaction and suppress side reactions with moisture.[1]

Reagents:
  • Cyclohexyl isocyanate (1.0 equiv)

  • Cyclohexanol (1.1 equiv) – Dried over molecular sieves

  • Dibutyltin dilaurate (DBTL) (0.01 equiv) – Catalyst

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Workup: 1M HCl, Sat.

    
    , Brine, Hexanes
    
Step-by-Step Methodology:
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve Cyclohexanol (10 mmol, 1.00 g) in 20 mL anhydrous DCM under

    
     atmosphere.
    
  • Activation: Add DBTL (0.1 mmol, ~60 µL). Stir for 5 minutes at Room Temperature (RT).

  • Addition: Dropwise add Cyclohexyl isocyanate (10 mmol, 1.25 g) dissolved in 5 mL DCM over 10 minutes.

    • Note: The reaction is exothermic.[1] If scaling up >5g, use an ice bath during addition.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The isocyanate spot should disappear.[1]

  • Quench & Workup:

    • Wash reaction mixture with 1M HCl (2 x 15 mL) to remove any unreacted amines.[1]

    • Wash with Sat.

      
       (2 x 15 mL).[1]
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.[1]
      
  • Purification: Recrystallize from hot Hexanes or purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

    • Target: White crystalline solid.[1]

Protocol B: Hydrolytic Stability Profiling (Plasma Stability)

Objective: Quantify the half-life (


) of CH-CHC in plasma to validate it as a metabolically stable carbamate linker.

Rationale: Unlike esters, the carbamate of CH-CHC is flanked by bulky cyclohexyl groups, hindering the approach of carboxylesterases.

Materials:
  • Test Compound: CH-CHC (10 mM stock in DMSO).[1]

  • Matrix: Pooled Human/Rat Plasma (pH 7.4).[1]

  • Internal Standard (IS): Tolbutamide or Propranolol.[1]

  • Analysis: LC-MS/MS.[1]

Workflow:
  • Incubation:

    • Pre-warm plasma (990 µL) to 37°C.

    • Spike 10 µL of CH-CHC stock (Final conc: 100 µM, 1% DMSO).

    • Control: Heat-inactivated plasma (to differentiate chemical vs. enzymatic hydrolysis).[1]

  • Sampling:

    • At timepoints

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 200 µL ice-cold Acetonitrile (containing IS).

    • Vortex for 30s; Centrifuge at 4000g for 10 min.

  • Analysis:

    • Inject supernatant onto C18 column.[1]

    • Monitor parent ion

      
      .[1]
      
  • Calculation:

    • Plot

      
       vs. Time.[1]
      
    • Slope

      
      .[1]
      
    • 
      .[1]
      

Expected Result: CH-CHC typically exhibits high stability (


 min) compared to aryl carbamates, confirming the protective effect of the cyclohexyl rings.

Visualization: Workflow & Logic

Figure 1: Synthesis and SAR Logic Flow

This diagram outlines the synthesis pathway and the decision matrix for using CH-CHC in drug discovery.

G Start Start: Reactants Reaction Reaction: Cyclohexyl Isocyanate + Cyclohexanol (DBTL Cat.) Start->Reaction Anhydrous DCM, N2 Product Product: This compound (CH-CHC) Reaction->Product Purify (Yield >90%) Assay1 Assay 1: Plasma Stability (Metabolic Shielding) Product->Assay1 100 µM Spike Assay2 Assay 2: Lipophilicity (LogP) (Membrane Permeability) Product->Assay2 Shake Flask Decision SAR Decision: Is Linker Stable? Assay1->Decision Outcome1 Use as Prodrug Scaffold Decision->Outcome1 High Stability Outcome2 Modify Flanking Groups (Reduce LogP) Decision->Outcome2 Low Stability (Rare)

Caption: Figure 1. Synthesis workflow and SAR decision tree for evaluating this compound.

Application Note: SAR Interpretation Guide

When using CH-CHC data in your SAR matrix, apply the following interpretation logic:

  • The "Grease" Factor (Lipophilic Efficiency):

    • If your active lead compound has a potency (

      
      ) of 10 nM but a LogP of 5.0, and CH-CHC (LogP ~4.0) shows no activity, the potency is likely driven by specific interactions, not just non-specific hydrophobic binding.
      
    • Metric: Calculate Ligand Efficiency (LE) using CH-CHC as the baseline for molecular weight "cost."[1]

  • Bioisostere Validation:

    • Use CH-CHC to validate the carbamate as a replacement for amide bonds.[1] If CH-CHC is stable but the amide analog is rapidly metabolized, the carbamate is the superior linker for this scaffold series.

  • Toxicity Flag:

    • Due to the aquatic toxicity (GHS H411) associated with this lipophilic structure, CH-CHC derivatives should be screened early for phospholipidosis if the basicity is increased (e.g., adding an amine to the ring).

References

  • Ghosh, A. K., & Brindisi, M. (2015).[1] Organic Carbamates in Drug Design and Medicinal Chemistry.[1][2][3] Journal of Medicinal Chemistry.[1][4] Link

  • Tarzia, G., et al. (2003).[1] Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors.[2] Journal of Medicinal Chemistry.[1][4] Link

  • Di, L., et al. (2005).[1] Optimization of a higher throughput microsomal stability screening assay. Journal of Pharmaceutical Sciences.[1] Link

  • PubChem. (2023).[1] this compound (CID 3307288) - Compound Summary.[1][5] National Library of Medicine.[1] Link

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry.[1][6] (Chapter on Bioisosteres). Academic Press.[1]

Sources

Application Note: Strategic Derivatization and Analysis of Cyclohexyl N-cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

Cyclohexyl N-cyclohexylcarbamate (CNC) represents a unique challenge in both synthetic tracking and analytical quantification. Structurally, it is a carbamate ester lacking significant UV-active chromophores, rendering it nearly invisible to standard HPLC-UV detectors (typically absorbing only below 210 nm, where solvent cutoff interference is high). Furthermore, the steric bulk of the two cyclohexyl rings creates a kinetic barrier to standard functionalization.

This Application Note details three distinct derivatization strategies designed to overcome these barriers:

  • Synthesis of the Reference Standard: A robust protocol for generating high-purity CNC to serve as an analytical standard.

  • Analytical Derivatization (The Xanthydrol Protocol): A specialized method to tag the carbamate nitrogen with a fluorophore for high-sensitivity HPLC-FLD detection.

  • Structural Derivatization (N-Functionalization): A synthetic method using irreversible deprotonation to create N-alkylated derivatives for Structure-Activity Relationship (SAR) studies.

Synthesis of Reference Standard (CNC)

Before derivatization can be studied, a high-purity reference standard must be synthesized. While CNC is a known byproduct of DCC (N,N'-dicyclohexylcarbodiimide) mediated coupling, isolating it from urea byproducts is inefficient. The Isocyanate Addition Method is the preferred self-validating protocol due to its atom economy and ease of purification.

Experimental Protocol A: Isocyanate Addition

Objective: Synthesis of >98% pure this compound.

Reagents:

  • Cyclohexyl isocyanate (1.0 equiv)

  • Cyclohexanol (1.1 equiv)

  • Dibutyltin dilaurate (DBTL) (0.01 equiv) - Catalyst

  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve cyclohexanol (11 mmol) in anhydrous toluene (20 mL).

  • Catalyst Addition: Add DBTL (0.1 mmol) via syringe.

  • Controlled Addition: Add cyclohexyl isocyanate (10 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; maintain temperature <40°C.

  • Reaction Monitoring: Stir at room temperature for 4 hours. Monitor via TLC (Mobile Phase: 20% EtOAc/Hexane). Stain with Iodine vapor (CNC does not UV absorb).

  • Workup: Evaporate toluene under reduced pressure. Recrystallize the resulting white solid from n-hexane.

  • Validation: Verify structure via FTIR (Carbamate C=O stretch at ~1690 cm⁻¹) and melting point (82-84°C).

Analytical Derivatization: The Xanthydrol Protocol

The Challenge: CNC lacks a UV chromophore. The Solution: The nitrogen atom of the carbamate functionality remains nucleophilic enough under acidic conditions to react with 9-xanthydrol. This introduces a highly fluorescent xanthyl group, enabling nanomolar detection limits.

Experimental Protocol B: Pre-Column Xanthyl-Tagging

Applicability: HPLC-FLD or HPLC-UV (254 nm) quantification.

Reagents:

  • 9-Xanthydrol (0.02 M in n-propanol)

  • Hydrochloric acid (1.0 M)

  • Sample solution (CNC in methanol)

Workflow:

  • Preparation: In a 2 mL amber vial, mix 200 µL of the CNC sample solution with 600 µL of the 9-Xanthydrol reagent.

  • Acidification: Add 100 µL of 1.0 M HCl. Cap tightly.

  • Derivatization: Vortex for 30 seconds and incubate in the dark at ambient temperature for 20 minutes.

    • Mechanism:[1][2][3] The acid generates the xanthyl carbocation, which attacks the carbamate nitrogen.

  • Quenching: No quench required if injected immediately; otherwise, neutralize with 100 µL 1.0 M NaOH to stop the reaction.

  • Analysis: Inject 10 µL into HPLC.

HPLC Conditions:

  • Column: C18 Reverse Phase (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile (Isocratic 30:70 A:B)

  • Detection: Fluorescence (Ex: 280 nm, Em: 600 nm) or UV 254 nm.

Structural Derivatization: N-Alkylation Strategy

For drug development (SAR) purposes, researchers often need to modify the carbamate nitrogen to alter lipophilicity or metabolic stability. The steric bulk of the cyclohexyl group on the nitrogen makes standard alkylation difficult. This protocol uses Sodium Hydride (NaH) to irreversibly deprotonate the carbamate.

Experimental Protocol C: Irreversible N-Deprotonation & Alkylation

Objective: Synthesis of N-Methyl-Cyclohexyl N-cyclohexylcarbamate.

Reagents:

  • This compound (CNC)

  • Sodium Hydride (60% dispersion in mineral oil)[4]

  • Methyl Iodide (MeI) or Benzyl Bromide

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous DMF. Cool to 0°C.[3][5]

  • Substrate Addition: Add CNC (1.0 equiv) dissolved in minimal DMF dropwise.

    • Critical Observation: Evolution of H₂ gas indicates successful deprotonation. Stir at 0°C for 30 mins until bubbling ceases.

  • Alkylation: Add Methyl Iodide (1.5 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Quench: Carefully add saturated NH₄Cl solution (exothermic).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with LiCl solution (to remove DMF) and Brine.

  • Purification: Flash chromatography (Silica gel).

Visualized Pathways & Mechanisms

The following diagrams illustrate the logical flow of the synthesis and the two derivatization pathways.

Diagram 1: Synthesis and Analytical Derivatization Workflow

CNC_Pathways Precursors Cyclohexyl Isocyanate + Cyclohexanol CNC This compound (CNC) Precursors->CNC Synthesis (DBTL Cat.) Detection N-Xanthyl-CNC Derivative (Fluorescent) CNC->Detection Derivatization Xanthyl 9-Xanthydrol (H+ Catalyst) Xanthyl->Detection Electrophilic Attack

Caption: Synthesis of CNC followed by analytical tagging with 9-Xanthydrol for HPLC detection.

Diagram 2: Structural Modification (N-Alkylation) Mechanism

N_Alkylation CNC_Start CNC (Starting Material) Deprotonation Anion Intermediate (N-) CNC_Start->Deprotonation NaH / DMF (-H2) Product N-Substituted CNC (Tertiary Carbamate) Deprotonation->Product SN2 Attack Reagent Alkyl Halide (R-X) (e.g., MeI, BnBr) Reagent->Product Electrophile

Caption: Mechanism for converting the secondary carbamate to a tertiary derivative via NaH deprotonation.

Summary of Key Parameters

ParameterSynthesis (Isocyanate)Analytical Derivatization (Xanthydrol)Structural Derivatization (Alkylation)
Primary Reagent Cyclohexyl Isocyanate9-XanthydrolSodium Hydride (NaH)
Solvent System Toluene (Anhydrous)n-Propanol / 1M HClDMF (Anhydrous)
Temperature < 40°C (Exothermic)Ambient (Dark)0°C -> RT
Critical Control Moisture exclusionAcid concentration (pH < 1)Inert atmosphere (Argon)
Detection Method FTIR / Melting PointFluorescence (Ex 280/Em 600)NMR / MS

References

  • Preparation of Carbamates: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.
  • Analytical Derivatization of Carbamates: Santrůčková, V., Fischer, J., & Klikarová, J. (2024).[1] A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. Analytical Methods, 16, 4022-4030. [Link]

  • N-Alkylation Protocols: Fones, W. S. (1949).[2] The Use of Sodium Hydride in the Alkylation of N-Substituted Amides.[2][6][7] Journal of Organic Chemistry, 14(6), 1099–1102. [Link][5]

  • HPLC Derivatization Reviews: Chhanikar, P. T., et al. (2021).[8] Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. [Link]

Sources

Application Note: Solubility Optimization for Cyclohexyl N-cyclohexylcarbamate in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl N-cyclohexylcarbamate (CAS: 20258-07-5) presents significant challenges in biological assay development due to its high lipophilicity (LogP ~4.5) and poor aqueous solubility.[1] Improper solubilization frequently leads to "crash-out" precipitation upon introduction to aqueous buffers, resulting in false negatives (loss of potency) or false positives (light scattering artifacts/non-specific aggregation).

This technical guide provides a validated protocol for solubilizing this compound, ensuring compound stability and data integrity in enzymatic and cell-based assays.

Physicochemical Profile & Solubility Challenge

Understanding the fundamental properties of the compound is the first step in assay design. This compound acts as a classic Class II/IV compound (low solubility), requiring organic co-solvents for initial solubilization.

Table 1: Physicochemical Properties
PropertyValueImplication for Assay
Molecular Weight 225.33 g/mol Small molecule; rapid diffusion if soluble.
LogP (Predicted) ~4.5Highly lipophilic. Strong tendency to bind plasticware and serum proteins.
Aqueous Solubility < 10 µM (Est.)Critical Risk: Will precipitate immediately in pure PBS/Media without carrier.
Preferred Solvent DMSO (anhydrous)Soluble > 50 mM. Hygroscopic nature of DMSO requires careful storage.
Melting Point 82-84 °CSolid at room temperature; requires sonication during stock prep.
The "Solvent Shift" Mechanism

The primary failure mode occurs during the transition from the organic stock solvent (DMSO) to the aqueous assay buffer.

  • The Mechanism: As the DMSO concentration drops (e.g., from 100% to 1%), the solubilizing capacity of the mixture decreases exponentially.

  • The Consequence: If the local concentration of the compound exceeds its solubility limit at the injection site before mixing is complete, micro-precipitates form. These may not re-dissolve, even if the final equilibrium concentration is theoretically soluble.

Validated Solubilization Protocols

Protocol A: Stock Solution Preparation (50 mM)

Objective: Create a stable, anhydrous stock solution.

  • Weighing: Weigh approximately 11.3 mg of this compound into a glass amber vial (avoid plastic to prevent adsorption).

  • Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Do not use Ethanol as a primary stock solvent if long-term storage is required, as evaporation rates are higher.

  • Dissolution: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • QC Check: Visually inspect for clarity. The solution must be completely clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Intermediate Dilution" Method (Assay Ready)

Objective: Introduce the compound to aqueous media without precipitation. Do not add 100% DMSO stock directly to the cell culture plate.

Workflow:

  • Preparation of Intermediate Plate (100x):

    • Dilute the 50 mM Stock into pure DMSO to create a serial dilution series (e.g., 10 mM, 1 mM, 0.1 mM).

    • Why: This keeps the compound in a stable solvent environment during the dilution steps.

  • Preparation of Working Solution (10x):

    • Transfer 10 µL of the DMSO dilution into 90 µL of Assay Buffer + Carrier (e.g., PBS + 0.1% BSA or Culture Media).

    • Critical Step: Mix immediately and vigorously by pipetting.

    • Result: This creates a 10x working solution with 10% DMSO. The presence of BSA (Bovine Serum Albumin) acts as a carrier to sequester the lipophilic carbamate and prevent precipitation.

  • Final Assay Addition (1x):

    • Add 10 µL of the Working Solution (10x) to 90 µL of the assay well (cells/enzyme).

    • Final Conditions: 1x Compound, 1% DMSO.

Visualizing the Workflow

The following diagram illustrates the critical "Intermediate Step" required to prevent the crash-out effect common with lipophilic carbamates.

G Stock DMSO Stock (50 mM) DilutionPlate Serial Dilution (100% DMSO) Stock->DilutionPlate Step 1 Intermediate Intermediate Mix (Buffer + 0.1% BSA) [10% DMSO] DilutionPlate->Intermediate Step 2: Critical Rapid Mixing AssayWell Final Assay Well (Cells/Enzyme) [1% DMSO] DilutionPlate->AssayWell DIRECT ADDITION (AVOID) Precipitation RISK: Precipitation (Crash-out) DilutionPlate->Precipitation If added directly Intermediate->AssayWell Step 3: Final Add

Caption: Figure 1. The "Step-Down" dilution strategy minimizes the solvent shock that causes hydrophobic compounds to precipitate.

Quality Control: Solubility Limit Testing

Before running a large screen, you must validate that this compound is soluble at your maximum test concentration.

Protocol C: Nephelometry / Absorbance Scan
  • Setup: Prepare a clear 96-well plate with assay buffer (no cells).

  • Titration: Add the compound using Protocol B to achieve concentrations ranging from 1 µM to 100 µM.

  • Read: Measure Absorbance at 600 nm (or use a Nephelometer).

  • Analysis:

    • Pass: Absorbance remains at baseline (similar to DMSO blank).

    • Fail: A spike in OD600 indicates turbidity (precipitation).

    • Threshold: Any signal > 0.05 OD units above background suggests insolubility.

Data Interpretation Table
ObservationDiagnosisRemediation
Clear Solution SolubleProceed with assay.
Cloudy / High OD600 Macro-precipitationReduce max concentration or increase BSA carrier to 0.5%.
Loss of Potency Adsorption to plasticSwitch to "Low-Binding" plates or glass-coated consumables.

Troubleshooting & Optimization

If the compound fails the solubility test at the required concentration, employ the following decision tree to optimize the buffer system.

DecisionTree Start Compound Precipitates at Target Conc. CheckBSA Is Carrier Protein (BSA/HSA) present in Buffer? Start->CheckBSA AddBSA Add 0.1% - 0.5% BSA (Sequesters lipophiles) CheckBSA->AddBSA No CheckDMSO Is Final DMSO > 1%? CheckBSA->CheckDMSO Yes ReduceDMSO Reduce DMSO to < 0.5% (High DMSO can paradoxically cause buffer salt crash) CheckDMSO->ReduceDMSO Yes Cyclodextrin Advanced: Use HP-β-Cyclodextrin as molecular host CheckDMSO->Cyclodextrin No (Still Precipitating)

Caption: Figure 2. Troubleshooting logic for hydrophobic compound insolubility.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3307288, this compound. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[2] Drug Discovery Today. Retrieved from [Link]

  • NIH Assay Guidance Manual (2012). Compound Solubility in Biological Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

Sources

Application Note: Stability and Handling of Cyclohexyl N-cyclohexylcarbamate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers utilizing Cyclohexyl N-cyclohexylcarbamate (CAS 20258-07-5) in drug discovery and chemical biology workflows.

Executive Summary

This compound is a lipophilic alkyl carbamate frequently encountered as a structural motif in medicinal chemistry or as a stable byproduct in dicyclohexylcarbodiimide (DCC) coupling reactions.[1] While alkyl carbamates possess robust hydrolytic stability compared to esters, their integrity in Dimethyl Sulfoxide (DMSO) is not absolute.[1] The primary threat to stability is not the DMSO itself, but the hygroscopic nature of the solvent , which facilitates slow hydrolytic cleavage over time.[1] This guide outlines the mechanistic risks and provides a field-proven "3-Point Stability Protocol" to ensure compound integrity during storage and assay conditions.

Chemical Context & Properties

Understanding the physicochemical profile is the first step in stability management.[1]

PropertyValueImplication for Handling
Formula C₁₃H₂₃NO₂Moderate molecular weight.[1]
MW 225.33 g/mol --
LogP ~3.6 (Predicted)High Lipophilicity .[1] Requires DMSO for high-concentration stocks; prone to precipitation in aqueous buffers >1%.[1]
Functional Group Alkyl CarbamateGenerally stable at neutral pH.[1] Susceptible to hydrolysis in acidic/basic extremes or prolonged wet DMSO storage.[1]
Solubility DMSO, Ethanol, DMFSoluble >10 mM in DMSO.[1] Poor aqueous solubility.[1][2]

Mechanism of Instability: The "Wet DMSO" Trap

In anhydrous DMSO, this compound is chemically inert.[1] However, DMSO is aggressive in absorbing atmospheric moisture.[1] A stock solution left uncapped can absorb significant water (up to 1-2% w/w) within hours.[1]

The Degradation Pathway: Water acts as a nucleophile attacking the carbonyl carbon of the carbamate linkage.[1] This reaction is slow at neutral pH but accelerates if the DMSO degrades (forming methanesulfonic acid) or if the solution is subjected to freeze-thaw cycles that concentrate solutes and impurities.[1]

Degradation Pathway Diagram

The following diagram illustrates the hydrolytic breakdown of the compound.

CarbamateHydrolysis Compound This compound (C13H23NO2) Intermediate Carbamic Acid Intermediate (Unstable) Compound->Intermediate + H2O (Slow Hydrolysis) Water H2O (from wet DMSO) Water->Intermediate Amine Cyclohexylamine (Primary Amine) Intermediate->Amine Decarboxylation Alcohol Cyclohexanol Intermediate->Alcohol Gas CO2 (Gas) Intermediate->Gas

Figure 1: Hydrolytic degradation pathway triggered by moisture in DMSO.[1] The reaction yields cyclohexylamine and cyclohexanol, altering the biological activity of the sample.[1]

Protocol: The 3-Point Stability Validation System

To guarantee data integrity, implement this autonomous quality control system.

Phase 1: Preparation (The Anhydrous Rule)

Objective: Eliminate the initial introduction of water.[1]

  • Source Material: Use only anhydrous DMSO (≥99.9%, water <50 ppm) packaged in septa-sealed bottles.

  • Environment: Weigh the solid compound in a low-humidity environment. If possible, flush the vial with dry nitrogen or argon before adding DMSO.[1]

  • Dissolution: Vortex for 30 seconds. Sonicate only if necessary (max 5 mins) to avoid heating, which promotes degradation.[1]

Phase 2: Storage (The Freeze-Thaw Limit)

Objective: Minimize kinetic energy and water absorption.[1]

  • Aliquot immediately: Do not store a single large stock bottle. Divide into single-use aliquots (e.g., 20 µL or 50 µL) in polypropylene or cyclic olefin copolymer (COC) tubes.

  • Temperature: Store at -20°C for up to 6 months or -80°C for long-term (>1 year).

  • Thawing: Thaw an aliquot once and discard the remainder. Repeated freeze-thaw cycles induce "cryoconcentration" and introduce moisture via condensation.[1]

Phase 3: QC Monitoring (The Self-Validating Step)

Objective: Confirm stability before critical assays. Perform this LC-MS check if the stock is >3 months old or has been visually compromised (precipitate/color change).[1]

LC-MS Protocol for Stability Check:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI Positive Mode (Look for [M+H]+ = 226.3).[1]

Pass/Fail Criteria:

  • PASS: Purity > 95%. No significant peak at MW 100.2 (Cyclohexanol) or MW 99.2 (Cyclohexylamine).[1]

  • FAIL: Presence of degradation peaks > 5% or appearance of "new" peaks at early retention times (amines are more polar).[1]

Workflow Logic Diagram

StabilityWorkflow Start Start: Dissolve Compound CheckWater Is DMSO Anhydrous? Start->CheckWater Aliquot Aliquot into Single-Use Vials CheckWater->Aliquot Yes Discard Discard & Remake CheckWater->Discard No (Risk of Hydrolysis) Store Store at -20°C or -80°C Aliquot->Store Usage Thaw for Assay Store->Usage AgeCheck Is Stock > 3 Months Old? Usage->AgeCheck LCMS Run LC-MS QC AgeCheck->LCMS Yes Proceed Proceed with Assay AgeCheck->Proceed No Result Purity > 95%? LCMS->Result Result->Proceed Yes Result->Discard No

Figure 2: Decision tree for managing stock solution lifecycle.

Troubleshooting & FAQs

Q: Can I use DMSO containing 10% water to improve solubility for biological assays? A: Yes, but only immediately before use. While the compound is stable in wet DMSO for short periods (24-48 hours at 4°C) [1], long-term storage in DMSO/Water mixtures is strongly discouraged due to the accelerated hydrolysis risk.[1]

Q: I see a precipitate after thawing. What is it? A: This is likely the compound itself crashing out due to moisture absorption (decreasing solubility) or the "salting out" effect if the DMSO was cold.[1] Vortex and warm to 37°C for 5 minutes. If it does not redissolve, degradation products (which may have different solubilities) or significant water contamination is likely; discard the sample.[1]

Q: Is this compound light sensitive? A: Alkyl carbamates are generally not photo-labile.[1] However, DMSO can degrade under UV light to form acidic byproducts.[1] Store in amber vials or wrap in foil as a precaution for the solvent's integrity.[1]

References

  • Kozikowski, B. A., et al. (2003).[1] "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210-215.[1]

  • Cheng, X., et al. (2003).[1] "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 8(3), 292-304.[1]

  • PubChem. (n.d.).[1][3][4] "this compound Compound Summary." National Center for Biotechnology Information.[1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Stability and Solubility).

Sources

"Cyclohexyl N-cyclohexylcarbamate" analytical method development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Control of Cyclohexyl N-cyclohexylcarbamate (CCC)

Executive Summary & Strategic Rationale

This compound (CCC) (CAS: 1755-13-1) is a critical process-related impurity often encountered in pharmaceutical synthesis involving Dicyclohexylcarbodiimide (DCC) . While DCC is a standard coupling reagent in peptide and small molecule synthesis, its byproduct, Dicyclohexylurea (DCU), can thermally degrade into cyclohexyl isocyanate, which subsequently reacts with cyclohexanol (often present as a solvent impurity or reagent) to form CCC.

The Analytical Challenge: CCC presents a unique detection challenge:

  • Lack of Chromophores: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) useless. It absorbs weakly only in the deep UV (<210 nm), where solvent cut-off effects compromise sensitivity.
    
  • High Lipophilicity: With two cyclohexyl rings, CCC is highly hydrophobic (Estimated LogP > 4.0), leading to strong retention and potential carryover in reverse-phase LC.

  • Matrix Complexity: It is often buried in complex peptide matrices or crude reaction mixtures.

The Solution: This protocol establishes Gas Chromatography-Mass Spectrometry (GC-MS) as the "Gold Standard" method for specificity and sensitivity, while providing an HPLC-Charged Aerosol Detection (CAD) alternative for non-volatile matrices.

Physicochemical Profile & Method Drivers

Understanding the molecule is the first step in method design.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

MW: 225.33 g/mol .[1] Suitable for MS detection.[2][3]
Structure Dicyclohexyl backboneHigh hydrophobicity; requires high % organic mobile phase (LC) or non-polar column (GC).
Chromophore Carbonyl onlyUV Silent. HPLC-UV is not recommended. Use CAD, ELSD, or MS.
Boiling Point ~310°C (Predicted)High, but amenable to GC with proper temperature programming.
Solubility Insoluble in water; Soluble in ACN, DCM, HexaneSample diluent must be organic-rich (e.g., 100% ACN or DCM).

Formation Pathway (Root Cause Analysis)

To control the impurity, one must understand its origin. The following diagram illustrates the formation of CCC from DCC degradation.

CCC_Formation DCC DCC (Coupling Reagent) DCU Dicyclohexylurea (DCU) DCC->DCU + H2O Water H2O Water->DCU Heat Thermal Degradation DCU->Heat Isocyanate Cyclohexyl Isocyanate Heat->Isocyanate Amine Cyclohexylamine Heat->Amine CCC This compound (Target Impurity) Isocyanate->CCC + Cyclohexanol Alcohol Cyclohexanol (Solvent/Impurity) Alcohol->CCC

Figure 1: Mechanistic pathway showing the thermal degradation of DCU into isocyanate, which traps cyclohexanol to form the target carbamate impurity.

Protocol A: GC-MS (Preferred Method)

Scope: Quantitation of CCC in process intermediates, solvents, or volatile raw materials. Principle: Electron Ionization (EI) provides a distinct fragmentation pattern, overcoming the lack of UV absorbance.

Instrument Parameters
ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm, 0.25µm)Low-bleed, non-polar phase ideal for hydrophobic analytes.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard for MS stability.
Inlet Splitless (1 min purge) @ 260°CMaximizes sensitivity for trace impurity analysis.
Oven Program 60°C (1 min) → 20°C/min → 300°C (5 min)Fast ramp removes solvent; high final temp elutes the high-boiling CCC.
Transfer Line 280°CPrevents condensation of the carbamate.
MS Source EI (70 eV) @ 230°CStandard ionization energy.
Acquisition SIM Mode (Selected Ion Monitoring)Target Ions: m/z 83, 125, 225.
Mass Spectrum Interpretation (Self-Validation)
  • m/z 225 (M+): Molecular ion (often weak).

  • m/z 142: Loss of cyclohexyl ring (C6H11).

  • m/z 125: Cyclohexyl isocyanate fragment (Diagnostic).

  • m/z 83: Cyclohexyl cation (Base peak, very abundant).

  • Validation Check: The ratio of m/z 83 to m/z 125 must be consistent across standards and samples to ensure peak purity.

Sample Preparation
  • Stock Solution: Dissolve 10 mg CCC Reference Standard in 10 mL Dichloromethane (DCM).

  • Sample Prep: Weigh 50 mg of sample (e.g., crude peptide) into a centrifuge tube. Add 2 mL DCM. Vortex and sonicate for 10 mins.

  • Cleanup: Centrifuge at 10,000 rpm to pellet non-volatile peptide matrix. Transfer supernatant to GC vial.

Protocol B: HPLC-CAD (Alternative for Non-Volatiles)

Scope: Analysis of CCC in final drug substance (API) where GC is not feasible due to matrix solubility issues. Principle: Charged Aerosol Detection (CAD) detects all non-volatile analytes regardless of chromophore.

Chromatographic Conditions
ParameterSetting
Column Agilent Poroshell 120 EC-C18 (100 x 3.0 mm, 2.7 µm)
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Flow Rate 0.6 mL/min
Gradient 0-1 min: 50% B; 1-8 min: 50%→95% B; 8-10 min: 95% B
Detector CAD (Evap Temp: 35°C, Power Function: 1.0)
Injection 5 µL
Critical Success Factor: The Gradient

Because CCC is highly lipophilic, it will elute late (typically >90% B).

  • Caution: Ensure the column is re-equilibrated for at least 4 minutes between runs to prevent retention time shifting.

  • System Suitability: Resolution > 2.0 between CCC and the API peak (API usually elutes earlier due to polar amide bonds).

Method Validation Framework (ICH Q2)

To ensure the method is trustworthy, perform the following validation steps:

  • Specificity: Inject a "blank" matrix (API without impurity) and spike with CCC. Ensure no interference at the retention time (GC: ~12.5 min; LC: ~7.8 min).

  • Linearity: Prepare 5 levels from LOQ to 150% of the specification limit.

    • Note: CAD response is curvilinear. Use a quadratic fit (

      
      ) or log-log plot for calibration. GC-MS is linear.
      
  • LOD/LOQ:

    • Target LOQ: 0.05% (w/w) relative to the API.

    • GC-MS typical LOQ: 1-5 ppm.

  • Accuracy: Spike recovery at 50%, 100%, and 150% levels. Acceptable range: 80-120%.

References

  • PubChem. (2025).[1][4] this compound (Compound).[1][5] National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). (2025).[1][4] Substance Information: this compound.[1] Available at: [Link][1]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding for peptide synthesis impurities). Available at: [Link]

Sources

Application Note: Chromatographic Isolation Strategies for Cyclohexyl N-cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

Cyclohexyl N-cyclohexylcarbamate is a structurally significant carbamate ester often encountered as a model compound in polyurethane studies or as a byproduct in reactions involving cyclohexyl isocyanate.[1]

The Core Challenge: The purification of this molecule presents a specific "blind spot" for many researchers: Lack of UV Activity. Unlike aromatic carbamates (e.g., benzyl carbamates), this molecule consists entirely of aliphatic cyclohexyl rings linked by a carbamate function.[1] It possesses no conjugated


-systems.[1] Consequently, it is effectively invisible to standard UV detection at 254 nm.[1] Researchers relying on standard UV-triggered fraction collection will likely discard the product in the waste stream.[1]

This guide details a protocol relying on Universal Detection (ELSD/RI) and Chemical Staining to successfully isolate this compound from common impurities like Dicyclohexylurea (DCU) and unreacted cyclohexanol.[1]

Physicochemical Profile & Solubility

Understanding the physical nature of the target is the first step in method design.[1]

PropertyValue / CharacteristicImplication for Chromatography
CAS Number 1755-94-8Reference identifier.[1]
Structure Cyclohexyl–O–C(=O)–NH–CyclohexylNo Chromophore. UV

nm (carbonyl only).[1]
Molecular Weight 225.33 g/mol Elutes in low molecular weight range.[1]
LogP (Est.) ~3.5 - 4.2Highly lipophilic (greasy).[1] Strong retention on C18.[1]
Solubility High: DCM, EtOAc, THFLow: Hexane, WaterLoad in DCM or minimal EtOAc.[1] Insoluble in water.[1]
Key Impurity Dicyclohexylurea (DCU)Highly insoluble white solid; often precipitates before column.[1]

Method Development Strategy

The Detection Problem

Standard diode array detectors (DAD) set to 254 nm or 280 nm will fail.[1]

  • Option A (Recommended): ELSD (Evaporative Light Scattering Detector) .[1][2] This is universal for non-volatile analytes and ideal for this carbamate.[1]

  • Option B (Alternative): Refractive Index (RI) .[1][3] Good for isocratic preparative runs, but incompatible with gradients.[1]

  • Option C (Last Resort): Low-UV (205-210 nm) .[1] Requires high-purity solvents (HPLC grade Acetonitrile) to avoid solvent cutoff noise.[1]

Stationary Phase Selection
  • Flash Purification: Standard Silica (Irregular, 40-63 µm) is sufficient.[1] The compound interacts via hydrogen bonding (NH/CO) with silanols.[1]

  • Analytical HPLC: C18 (Octadecyl) is preferred.[1] The high LogP requires a high percentage of organic modifier to elute.[1]

Experimental Protocols

Protocol A: Thin Layer Chromatography (Scouting)

Goal: Determine Retardation factor (


) and separation from impurities.[1]
  • Plate: Silica Gel 60

    
     (Aluminum or Glass backed).[1]
    
  • Mobile Phase: 10% Ethyl Acetate in Hexane (Start here).

    • Target

      
      : 0.3 – 0.4.[1]
      
    • If

      
       is too low (<0.2): Increase EtOAc to 20%.
      
  • Visualization (CRITICAL):

    • Step 1: Check UV 254 nm. Result: You should see nothing (or only impurities like conjugated starting materials).[1]

    • Step 2: Iodine Chamber . Place plate in a jar with solid iodine crystals. The carbamate will stain brown/yellow.[1]

    • Step 3 (Alternative): PMA Stain (Phosphomolybdic Acid) .[1] Dip and heat with a heat gun until blue spots appear on a green background.

Protocol B: Flash Column Purification

Goal: Preparative isolation of >100 mg material.[1]

Setup:

  • Cartridge: 12g Silica Flash Cartridge (for ~100-500 mg load).

  • Solvent A: Hexane (or Heptane).[1]

  • Solvent B: Ethyl Acetate.[1]

  • Detector: ELSD (Gain: High, Temp: 40°C) or UV 210 nm (Monitor only).

Gradient Profile:

Time (CV - Column Volumes) % Solvent B (EtOAc) Event
0 - 2 CV 0% Equilibration
2 - 5 CV 0% → 5% Elution of non-polar impurities
5 - 15 CV 5% → 25% Product Elution Window

| 15 - 20 CV | 25% → 100% | Wash (elutes polar urea byproducts) |[1]

Operational Note: Dicyclohexylurea (DCU) is a common byproduct.[1] It is very insoluble. Filter your sample through a 0.45 µm PTFE frit before loading to prevent column head clogging.[1]

Protocol C: Analytical HPLC (Purity Check)

Goal: Quantify purity using Reverse Phase (RP-HPLC).

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: Water (Milli-Q).[1]

    • B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.

  • Gradient: 50% B to 100% B over 10 minutes. (High organic start due to lipophilicity).[1]

  • Detection: ELSD.

Visualization of Workflow

The following diagram illustrates the critical decision pathways for purifying this non-chromophoric compound.

PurificationWorkflow Start Crude Reaction Mixture (this compound) Filter Filtration (0.45 µm PTFE) Remove insoluble DCU Urea Start->Filter TLC TLC Scouting (Hexane/EtOAc) Filter->TLC Decision Visualization Check TLC->Decision UV_Fail UV 254 nm: No Spots (False Negative) Decision->UV_Fail Standard Method Stain_Pass Iodine/PMA Stain: Visible Spots Decision->Stain_Pass Correct Method Flash Flash Chromatography Gradient: 5-25% EtOAc/Hex Stain_Pass->Flash Detection Detection Method? Flash->Detection ELSD ELSD / RI Detector (Recommended) Detection->ELSD Best S/N LowUV UV 205-210 nm (Risk of Solvent Cutoff) Detection->LowUV Alternative Final Pure Product Isolation ELSD->Final LowUV->Final

Figure 1: Purification workflow emphasizing the necessity of chemical staining and universal detection.

Troubleshooting & Expert Tips

"I don't have an ELSD. Can I still purify this?"

Yes, but it requires "Blind Fractionation" validated by TLC.[1]

  • Run the Flash column using the gradient described.[1]

  • Collect all fractions (do not rely on the UV trigger to cut peaks).

  • Spot every 3rd test tube onto a TLC plate.

  • Stain the plate with Iodine.[1]

  • Pool the fractions containing the spot with the target

    
    .[1]
    
Separation from Starting Material[1]
  • Cyclohexanol: This is the most likely co-eluting impurity.[1] It is also UV inactive.[1]

    • differentiation: In TLC (Iodine stain), alcohols often stain differently (lighter/fleeting) compared to carbamates.[1]

    • Removal: Cyclohexanol is somewhat volatile.[1] High-vacuum drying (< 1 mbar) at 40°C overnight will often remove residual cyclohexanol, leaving the solid carbamate.[1]

Solvent Cut-off in Low-UV

If you must use UV at 210 nm:

  • Use Acetonitrile instead of Ethyl Acetate if possible (EtOAc absorbs strongly below 254 nm).[1]

  • If using Hexane/EtOAc, expect a drifting baseline.[1] Perform a "blank run" first to subtract the baseline.[1]

References

  • Agilent Technologies. (2020).[1] Analysis of Non-Chromophoric Compounds by ELSD.[1][2] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 15722, Cyclohexyl cyclohexylcarbamate.[1] Retrieved from [Link][1]

  • Teledyne ISCO. (2016).[1] Flash Chromatography Guide: Detection of Compounds Lacking UV Chromophores.[1] Retrieved from [Link]

Sources

Troubleshooting & Optimization

"Cyclohexyl N-cyclohexylcarbamate" byproduct identification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification and Removal of Cyclohexyl N-cyclohexylcarbamate Document ID: TS-DCC-042 Last Updated: February 7, 2026

Executive Summary

While 1,3-Dicyclohexylurea (DCU) is the most notorious byproduct of Dicyclohexylcarbodiimide (DCC) coupling reactions, This compound represents a more insidious impurity. Unlike DCU, which is largely insoluble and precipitates out, this carbamate derivative often retains high solubility in organic solvents (DCM, EtOAc), co-eluting with non-polar products during purification.

This guide addresses the identification, formation mechanism, and removal of this specific byproduct, distinguishing it from the common DCU precipitate and the


-acylurea rearrangement product.
Part 1: Diagnostic & Identification

Is the impurity actually this compound?

Many researchers mistake this byproduct for residual DCU or


-acylurea. Use the following "Differential Diagnosis" matrix to confirm identity before attempting purification.
Primary Indicator: Mass Spectrometry (LC-MS)

The quickest differentiation is molecular weight.

  • Target Byproduct (Carbamate):

    
     226 
    
    
    
    (MW: 225.33 g/mol )
  • Standard Byproduct (DCU):

    
     225 
    
    
    
    (MW: 224.34 g/mol )
Secondary Indicator:

H NMR Spectroscopy

The presence of the O-methine proton is the "smoking gun" for the carbamate structure, appearing significantly downfield from the N-methine protons found in DCU.

Table 1: NMR Diagnostic Shifts (CDCl


) 
FeatureThis compound1,3-Dicyclohexylurea (DCU)N-Acylurea (Rearrangement)
Key Signal

4.5 – 4.7 ppm (m, 1H)
AbsentAbsent
Assignment O-CH (Cyclohexyl methine next to Oxygen)N/AN/A
N-H Signal

4.4 – 4.6 ppm (br s, 1H)

4.8 – 5.5 ppm (br d, 2H)
Variable (Amide NH)
N-CH Signal

3.4 – 3.6 ppm (m, 1H)

3.3 – 3.8 ppm (m, 2H)

3.5 – 4.0 ppm
Carbonyl (

C)
~156 ppm (Carbamate C=O)~158 ppm (Urea C=O)~170-175 ppm (Imide-like)

Analyst Note: If you see a multiplet near 4.6 ppm integrating to 1 proton, you have a carbamate linkage (O-CH), not a urea linkage.

Part 2: Root Cause Analysis

Why did this form?

The formation of this compound (Pathway C below) is distinct from the standard DCU formation (Pathway A). It typically occurs via the thermal decomposition of DCC into cyclohexyl isocyanate, which then traps available cyclohexanol.

Common Scenarios for Formation:

  • Steglich Esterification: Using DCC/DMAP to couple a carboxylic acid with Cyclohexanol .

  • Thermal Stress: Heating a reaction containing DCC above 60°C, promoting isocyanate generation.

  • Old Reagents: Using DCC that has partially hydrolyzed and degraded.

DCC_Pathways DCC DCC (Reagent) O_Acyl O-Acylisourea (Active Intermediate) DCC->O_Acyl + Acid Iso Cyclohexyl Isocyanate (Decomposition) DCC->Iso Heat/Decomp Acid Carboxylic Acid Alcohol Alcohol (R-OH) Product Target Ester O_Acyl->Product + Alcohol DCU DCU (Insoluble Byproduct) O_Acyl->DCU Leaving Group Carbamate This compound (The Impurity) Iso->Carbamate + Cyclohexanol (Specific Side Rxn)

Figure 1: Mechanistic divergence showing how the carbamate impurity forms via the isocyanate pathway, distinct from the standard urea cycle.

Part 3: Remediation Protocols

How do I remove it?

Unlike DCU, which can be removed by filtration or cold ether precipitation, the carbamate is lipophilic. It will dissolve in DCM, Ethyl Acetate, and Toluene.

Protocol A: The "Differential Solubility" Workup

Best for: Large scale (>5g) where chromatography is expensive.

  • Evaporation: Remove the reaction solvent completely.

  • Suspension: Resuspend the crude oil in cold Diethyl Ether (

    
    ) .
    
    • Why: DCU precipitates instantly. The carbamate and your product likely remain in solution.

  • Filtration: Filter off the DCU solids.

  • Partitioning:

    • Wash the ether layer with 1M HCl (removes unreacted amine/DMAP).

    • Wash with Sat.

      
        (removes unreacted acid).
      
  • Crystallization (The Critical Step):

    • If your product is solid, attempt recrystallization from Hexane/Ethyl Acetate . The carbamate is an oil/low-melting solid and often stays in the mother liquor.

    • Note: If your product is an oil, you must proceed to Protocol B.

Protocol B: Flash Column Chromatography

Best for: High purity requirements.

The carbamate is less polar than DCU but often similar in polarity to esters.

  • TLC Optimization:

    • Use a stain! Carbamates stain poorly with UV but show up well with Iodine (

      
      )  or Permanganate (
      
      
      
      )
      .
    • Compare

      
       in 10% EtOAc/Hexane.
      
  • Stationary Phase: Silica Gel (Standard 40-63

    
    ).
    
  • Eluent System:

    • Start with 100% Hexane (or Pentane) .

    • Gradient elution to 5-10% EtOAc.

    • Separation Logic: The carbamate (

      
      ) usually elutes before the 
      
      
      
      -acylurea and after simple aliphatic esters.
  • Scavenger Resins (Alternative):

    • Use a polymer-supported amine (e.g., Trisamine) if the impurity is actually an unreacted isocyanate (pre-carbamate formation).

Part 4: Frequently Asked Questions (FAQ)

Q: I am not using cyclohexanol. Why do I see this carbamate? A: If you are not introducing cyclohexanol as a reagent, you are likely misidentifying the impurity. It is probable you are seeing the


-acylurea , which forms via the rearrangement of the O-acylisourea intermediate. This occurs when the nucleophile (amine/alcohol) reacts too slowly (steric hindrance) or if no catalyst (DMAP/HOBt) is used.
  • Correction: Check the NMR.[1][2][3] If the signal is at 4.6 ppm (O-CH), it is a carbamate.[2] If the signal is a broad multiplet ~3.8-4.0 ppm, it is the N-acylurea.

Q: Can I use EDC instead of DCC to avoid this? A: Yes. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) produces a water-soluble urea byproduct that is easily washed away. It also generates different rearrangement products that are generally easier to separate. Switching to EDC/HCl is the single most effective prevention strategy for this specific impurity profile.

Q: Is this byproduct toxic? A: Cyclohexyl carbamates are generally bioactive and should be treated as potential irritants or sensitizers. Handle with standard PPE.

References
  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068.

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • BenchChem Technical Support. (2025). Spectroscopic Profile of 1,3-Dicyclohexylurea: A Technical Guide.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Technical Support Center: Cyclohexyl N-cyclohexylcarbamate Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Cyclohexyl N-cyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the analytical assay of this compound. Inconsistent results can be a significant roadblock in research and development, and this resource aims to provide a logical, scientifically-grounded framework for troubleshooting.

Introduction to this compound

This compound (MW: 225.33 g/mol , Formula: C13H23NO2) is a disubstituted carbamate.[1] Carbamates are known for their diverse applications, but their analysis can sometimes be challenging due to potential stability issues and the presence of structurally similar impurities.[2] This guide will address the root causes of inconsistent assay results and provide actionable solutions.

Common Issues and Troubleshooting

FAQ 1: Why am I seeing high variability in my HPLC assay results for this compound?

Inconsistent High-Performance Liquid Chromatography (HPLC) results, such as fluctuating peak areas or retention times, are a common frustration. The underlying causes can often be traced back to sample stability, method parameters, or system suitability.

Troubleshooting Workflow for Inconsistent HPLC Results

Caption: A logical workflow for troubleshooting inconsistent HPLC results.

In-depth Analysis:

  • Sample Stability: this compound, being a disubstituted carbamate, is generally expected to be more stable than N-monosubstituted carbamates.[3] However, hydrolysis can still occur under certain conditions.

    • Hydrolytic Degradation: While generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the carbamate bond. The expected degradation products would be cyclohexanol and cyclohexylamine .

    • Actionable Advice: Prepare samples fresh in a neutral, buffered diluent. If samples need to be stored, keep them at low temperatures (2-8 °C) and for a limited time. A stability study of the analyte in the chosen sample solvent is recommended.

  • Potential Impurities: The synthesis of this compound can result in impurities that may interfere with the assay.

    • N,N'-dicyclohexylurea (DCU): A very common byproduct in carbamate synthesis, particularly when using carbodiimide reagents.[4] DCU is known to be poorly soluble in water, which could lead to precipitation and inconsistent sample concentrations.[5]

    • Unreacted Starting Materials: Residual cyclohexylamine or cyclohexanol could be present.

    • Actionable Advice: Obtain a reference standard for DCU to confirm its presence in your sample via retention time matching. If DCU is present and causing issues, a sample cleanup step such as solid-phase extraction (SPE) may be necessary.

FAQ 2: My GC-MS analysis shows multiple peaks for what should be a pure sample. What could be the cause?

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separation and identification, but carbamates can be thermally labile, leading to in-source degradation.[2]

Troubleshooting Workflow for GC-MS Issues

Caption: A logical workflow for troubleshooting multiple peaks in GC-MS analysis.

In-depth Analysis:

  • Thermal Degradation: The high temperatures of the GC inlet can cause carbamates to decompose. The primary thermal degradation pathway for this compound is likely the cleavage of the carbamate bond to form cyclohexene and cyclohexyl isocyanate .

  • Mass Spectrometry Fragmentation: A characteristic fragmentation pattern for carbamates often involves the loss of the isocyanate moiety. For this compound, you would expect to see fragments corresponding to the cyclohexyl cation (m/z 83) and potentially the molecular ion (m/z 225).[6] The presence of ions corresponding to cyclohexene (m/z 82) and cyclohexyl isocyanate (m/z 125) would be strong evidence of thermal degradation.

  • Actionable Advice:

    • Lower the injection port temperature to the minimum required for efficient volatilization.

    • Use a more inert GC column, such as one with a phenyl-substituted stationary phase.

    • Consider derivatization of the carbamate to a more thermally stable analogue, although this adds complexity to the sample preparation.

Protocols for Investigation

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9][10]

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C. Collect samples at various time points. Neutralize the samples before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature. Collect samples at various time points.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat at 80°C. Dissolve and analyze at various time points.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light. Collect samples at various time points.

  • Analysis: Analyze the stressed samples by HPLC-UV/MS or GC-MS to identify and quantify the degradation products.

Expected Degradation Pathways

Degradation_Pathways Compound This compound Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Thermolysis Thermolysis Compound->Thermolysis Cyclohexanol Cyclohexanol Hydrolysis->Cyclohexanol Cyclohexylamine Cyclohexylamine Hydrolysis->Cyclohexylamine Cyclohexene Cyclohexene Thermolysis->Cyclohexene Cyclohexyl_Isocyanate Cyclohexyl Isocyanate Thermolysis->Cyclohexyl_Isocyanate

Caption: Potential degradation pathways of this compound.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its impurities and degradation products.

Key Method Parameters:

ParameterRecommendationRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase Acetonitrile:Water or Methanol:Water gradientA gradient elution is often necessary to separate the main compound from its more polar degradation products.
Detection UV at ~210 nmCarbamates typically have a UV absorbance in the low UV region.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CTo ensure consistent retention times.

Step-by-Step Development:

  • Initial Screening: Start with a broad gradient (e.g., 5-95% organic over 20 minutes) to elute all components.

  • Optimization: Adjust the gradient slope and initial/final mobile phase composition to achieve optimal separation between the parent compound and any degradation peaks identified in the forced degradation study.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]

Summary and Key Takeaways

Inconsistent assay results for this compound often stem from a combination of factors including sample stability, the presence of synthesis-related impurities like DCU, and the thermal lability of the carbamate functional group. A systematic approach to troubleshooting, beginning with an assessment of sample integrity and method parameters, is crucial for identifying the root cause.

By understanding the potential degradation pathways and employing techniques such as forced degradation studies, researchers can develop robust and reliable stability-indicating analytical methods. This guide provides the foundational knowledge and practical protocols to empower scientists to overcome these analytical challenges and ensure the quality and integrity of their data.

References

  • Google Patents.
  • PubChem. This compound. [Link]

  • PrepChem.com. Synthesis of N,N'-dicyclohexyl urea. [Link]

  • ResearchGate. Dicyclohexylurea (DCU) solubility in water. [Link]

  • PubChem. cyclohexyl N-phenylcarbamate. [Link]

  • Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

  • El-Kassem, A. B., El-Sayed, S. F., Radwan, M. F., & El-Sherbiny, S. H. (2024). Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. Future Journal of Pharmaceutical Sciences, 10(1), 1-10. [Link]

  • ResearchGate. Carbamates and Gas chromatography-Mass spectrometry. [Link]

  • Journal of Pharmaceutical Analysis. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • U.S. Environmental Protection Agency. Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Wang, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. [Link]

  • ResearchGate. Determination of N-methylcarbamate pesticides in environmental samples by an automated solid-phase extraction and liquid chromatographic method based on post-column photolysis and chemiluminescence detection. [Link]

  • Chen, Y., Zhang, H., & Zhou, L. (2006). Methyl N-cyclohexylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 62(9), o3757-o3758. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • MDPI. 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate. [Link]

  • U.S. Environmental Protection Agency. N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]

  • SpringerLink. Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. [Link]

  • Scientific Research Publishing. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • YouTube. Mass Spectrometry of Cycloalkanes. [Link]

  • PubChem. N-cyclohexylcarbamate. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Cyclohexyl N-cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cyclohexyl N-cyclohexylcarbamate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this specific carbamate synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, enabling you to troubleshoot effectively and enhance your reaction outcomes.

Overview of the Core Synthesis

The most direct and widely employed method for synthesizing this compound is the reaction between cyclohexyl isocyanate and cyclohexanol. This reaction is an example of nucleophilic addition to an isocyanate, where the oxygen of the alcohol's hydroxyl group acts as the nucleophile, attacking the electrophilic carbon of the isocyanate group.

Primary Reaction Scheme:

While this reaction appears straightforward, achieving high yield and purity requires careful control over several parameters. Side reactions, reagent quality, and catalyst choice can significantly impact the outcome. Alternative, "greener" syntheses are emerging, often avoiding hazardous isocyanates by utilizing reagents like carbon dioxide or dialkyl carbonates, but these may require more specialized catalysts and conditions.[1][2][3] This guide will focus on optimizing the prevalent isocyanate-based route.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yield is a multifaceted problem. The root cause can typically be traced to one of four areas: reagent integrity, reaction equilibrium, competing side reactions, or suboptimal physical conditions.

  • Reagent Integrity: Cyclohexyl isocyanate is highly reactive and susceptible to hydrolysis. Even trace amounts of water in your cyclohexanol or solvent will lead to the formation of an unstable carbamic acid, which decomposes to cyclohexylamine and CO2. This amine can then react with another molecule of isocyanate to form the highly stable and often insoluble N,N'-dicyclohexylurea, consuming your starting material.[4]

  • Suboptimal Temperature: The reaction is exothermic. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can promote the formation of isocyanate trimers (isocyanurates) or other degradation products.[5]

  • Inefficient Mixing: If the reaction mixture is not homogenous, localized concentration gradients can lead to side reactions and incomplete conversion. This is particularly relevant in viscous solutions or as the product begins to precipitate.

  • Catalyst Inactivity: If using a catalyst, ensure it has not been poisoned or degraded. For instance, tin catalysts can be sensitive to certain impurities.

Q2: I've isolated my product, but it's contaminated with a white, insoluble solid. What is it and how can I prevent it?

A2: The most common white, insoluble byproduct in this reaction is N,N'-dicyclohexylurea . As mentioned above, this forms when cyclohexyl isocyanate reacts with cyclohexylamine, which is generated from the reaction of the isocyanate with water.

Prevention Strategy:

  • Rigorous Drying of Reagents: Dry your solvent (e.g., toluene, THF, ethyl acetate) over molecular sieves or by distillation.[6] Ensure your cyclohexanol is anhydrous.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Q3: The reaction starts but seems to stall before reaching completion. What should I investigate?

A3: A stalling reaction often points to catalyst deactivation or product inhibition/crystallization.

  • Product Crystallization: this compound may crystallize from the reaction mixture, especially if the reaction is run at high concentration or cools prematurely.[7] This can physically coat the surfaces of the remaining reactants, preventing them from interacting.

    • Solution: Consider using a solvent in which the product is more soluble at the reaction temperature or run the reaction at a slightly higher dilution.

  • Catalyst Issues: The catalyst might be present in insufficient quantity or may be deactivated by impurities in the starting materials (e.g., acidic residues).

    • Solution: Verify catalyst loading. If impurities are suspected, consider purifying your starting materials. For example, cyclohexanol can be distilled, and cyclohexylamine (a potential impurity) can be removed via specific purification techniques.[8]

Q4: How can I effectively monitor the progress of my reaction?

A4: The best monitoring technique depends on the available equipment.

  • Thin-Layer Chromatography (TLC): This is a simple and effective method. Co-spot your reaction mixture with standards of your starting materials. The disappearance of the limiting reagent (usually the isocyanate) and the appearance of a new spot for the product indicates progress.

  • Infrared (IR) Spectroscopy: This is an excellent in-situ or at-line method. The most prominent feature to monitor is the strong, sharp absorption band of the isocyanate group (-N=C=O) at approximately 2250-2275 cm⁻¹ . The disappearance of this peak signifies the consumption of the isocyanate.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These quantitative methods can provide precise measurements of reactant consumption and product formation over time.[9][10]

In-Depth Troubleshooting Workflow

For a more systematic approach to problem-solving, this workflow provides a logical decision tree to diagnose and resolve common issues.

TroubleshootingWorkflow start Problem Observed low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity stalled Reaction Stalled start->stalled cause_reagents Cause: Impure Reagents? low_yield->cause_reagents Check Reagent Purity cause_side_rxn Cause: Side Reaction? impurity->cause_side_rxn Identify Byproduct cause_catalyst Cause: Catalyst Issue? stalled->cause_catalyst Check Catalyst cause_conditions Cause: Suboptimal Conditions? cause_reagents->cause_conditions No sol_dry Action: Use Anhydrous Reagents & Inert Atmosphere cause_reagents->sol_dry Yes sol_purify Action: Purify Starting Materials (e.g., Distillation) cause_reagents->sol_purify Yes cause_conditions->cause_catalyst No sol_optimize_t Action: Optimize Temperature (See Protocol 4.3) cause_conditions->sol_optimize_t Yes cause_side_rxn->cause_reagents Urea formed? cause_side_rxn->cause_conditions Trimer formed? cause_solubility Cause: Solubility Issue? cause_catalyst->cause_solubility No sol_check_catalyst Action: Verify Catalyst Loading & Purity cause_catalyst->sol_check_catalyst Yes cause_solubility->cause_conditions No sol_optimize_solvent Action: Screen Solvents (See Protocol 4.2) cause_solubility->sol_optimize_solvent Yes

Caption: Troubleshooting decision tree for this compound synthesis.

Experimental Protocols for Reaction Optimization

A systematic approach is crucial for efficient optimization. The following protocols provide a framework for refining your reaction conditions. Always start with a baseline experiment to ensure reproducibility.

Baseline Reaction Protocol (Non-Catalyzed)

This protocol establishes a starting point for further optimization.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanol (1.0 eq). Seal the flask with a septum and purge with dry nitrogen.

  • Solvent Addition: Add anhydrous toluene (to make a 0.5 M solution based on cyclohexanol) via syringe.

  • Reactant Addition: Slowly add cyclohexyl isocyanate (1.05 eq) dropwise via syringe at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the mixture to a constant temperature (e.g., 60 °C) and stir for a set time (e.g., 12 hours).

  • Monitoring: Periodically withdraw small aliquots via syringe to monitor the reaction by TLC or IR spectroscopy.

  • Work-up: After completion, cool the reaction to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like hexanes or an ethanol/water mixture.[11]

Optimization Strategy: A Stepwise Approach

Effective optimization involves varying one parameter at a time while holding others constant.

OptimizationWorkflow start Start Optimization step1 1. Establish Baseline (Protocol 4.1) start->step1 step2 2. Solvent Screening (Table 1) step1->step2 step3 3. Temperature Profile (e.g., 40, 60, 80 °C) step2->step3 step4 4. Catalyst Evaluation (Table 2) step3->step4 end Optimized Conditions step4->end

Caption: Stepwise workflow for reaction optimization.

Data Tables for Optimization

Use the following tables as templates to guide and record your optimization experiments.

Table 1: Solvent Screening Parameters

Solvent Dielectric Constant (ε) Boiling Point (°C) Expected Outcome/Rationale
Toluene 2.4 111 Aprotic, non-polar; good for dissolving reagents.
Dichloromethane 9.1 40 More polar, low boiling point; easy removal.
Acetonitrile 37.5 82 Polar aprotic; may accelerate reaction but check for side reactions.
Ethyl Acetate 6.0 77 Aprotic, moderate polarity; often a good balance.[7]

| None (Neat) | N/A | N/A | High concentration; risk of exotherm and solidification. |

Table 2: Catalyst Evaluation

Catalyst Typical Loading (mol%) Mechanism/Rationale
None 0 Provides a baseline reaction rate.
Triethylamine (TEA) 1-10 Base catalyst; activates the alcohol via H-bonding.[9]
Dibutyltin Dilaurate (DBTDL) 0.01 - 1 Lewis acid catalyst; coordinates to isocyanate and alcohol, facilitating nucleophilic attack.[7]

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1-10 | Nucleophilic catalyst; forms a reactive intermediate with the isocyanate. |

Safety Precautions

  • Isocyanates: Cyclohexyl isocyanate is a lachrymator and a respiratory irritant. Handle it exclusively in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Solvents: Handle flammable organic solvents with care and away from ignition sources.

  • Exotherm: The reaction can be exothermic. For larger-scale reactions, ensure adequate cooling is available and add reagents slowly.

References

  • Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. Available at: [Link]

  • A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Synthesis of (B 2) Cyclohexyl N-vinylcarbamate. PrepChem.com. Available at: [Link]

  • Synthesis of Industrially Relevant Carbamates towards Isocyanates using Carbon Dioxide and Organotin(IV) Alkoxides. ResearchGate. Available at: [Link]

  • Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid. Google Patents.
  • Give the major product for the following reaction. Filo. Available at: [Link]

  • Purification of cyclohexane. Google Patents.
  • Probing the reactivity of C6-hydrocarbons on Au surfaces: cyclohexane, cyclohexyl and cyclohexene. Koel Research Group. Available at: [Link]

  • Purification of cyclohexylamine. Google Patents.
  • Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications (RSC Publishing). Available at: [Link]

  • Efficient carbamate synthesis. Google Patents.
  • LICP Develops New Method for Synthesizing Cyclohexylcarbamate. Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. Available at: [Link]

  • 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate. MDPI. Available at: [Link]

  • Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Available at: [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino). Google Patents.
  • A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine. Google Patents.
  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. J. Org. Chem. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. NIH. Available at: [Link]

  • Synthesis and in-situ conversion of phosgene in a MicroChannel Reactor. ResearchGate. Available at: [Link]

  • Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) Piperazine 1 Yl] Ethyl] Cyclohexyl} N', N' Dimethylurea Hydrochloride. Quick Company. Available at: [Link]

  • LICP Develops New Method for Synthesizing Cyclohexylcarbamate. Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • 1,4-cyclohexylamine derivatives and processes for the preparation thereof. Google Patents.
  • Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Course Hero. Available at: [Link]

  • In situ photo-on-demand phosgenation reactions with chloroform for syntheses of polycarbonates and polyurethanes. Kobe University. Available at: [Link]

  • Operational difficulties & measures of low pressure carbamate condenser due to crystallization. UreaKnowHow. Available at: [Link]

  • A decade review of triphosgene and its applications in organic reactions. PMC. Available at: [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI. Available at: [Link]

  • Phenyl N-cyclohexylcarbamate. PubMed Central. Available at: [Link]

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Technical Support Center: Cyclohexyl N-cyclohexylcarbamate Characterization

[1]

Case ID: DCC-Byproduct-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Distinguishing Cyclohexyl N-cyclohexylcarbamate from Dicyclohexylurea (DCU) and other DCC byproducts.[1]

Executive Summary & Diagnostic Context[1][2]

The Problem: You are likely observing "ghost" peaks or impurities following a Dicyclohexylcarbodiimide (DCC) coupling reaction.[1] While N,N'-Dicyclohexylurea (DCU) is the standard byproduct, This compound (CHCHC) frequently appears as a secondary impurity, particularly when cyclohexanol is present or generated.

The Discrepancy: Researchers often confuse CHCHC with DCU because both contain cyclohexyl rings and form white solids.[1] However, they are distinct chemically and spectroscopically.[1] The most common error is misinterpreting the lack of symmetry in CHCHC as a complex mixture of DCU and starting materials.

Immediate Action Required: Do not rely solely on Mass Spectrometry (MS), as fragmentation can be misleading.[1] 1H NMR is the definitive diagnostic tool due to the symmetry-breaking nature of the carbamate linkage.

Technical Troubleshooting Modules

Module A: NMR Forensics (The "Smoking Gun")

The primary discrepancy arises from the symmetry of the molecules.

  • DCU (Symmetric): Both cyclohexyl rings are chemically equivalent.[1]

  • CHCHC (Asymmetric): One ring is N-linked; the other is O-linked.[1]

Diagnostic Protocol:

  • Run 1H NMR in CDCl3.[1][2][3]

  • Focus on the 3.0 – 5.0 ppm region (Methine protons).[1]

  • Ignore the "cyclohexyl envelope" (1.0 – 2.0 ppm) initially.[1]

Comparative Data Table: 1H NMR Shifts (CDCl3)
FeatureN,N'-Dicyclohexylurea (DCU)This compound (CHCHC)
Symmetry Symmetric (C2v-like)Asymmetric
Methine Signals 1 Signal (Integration = 2H)2 Distinct Signals (Integration 1H each)
N-CH Shift ~3.3 – 3.6 ppm (Multiplet)~3.4 – 3.6 ppm (Multiplet)
O-CH Shift Absent ~4.6 – 4.8 ppm (Septet-like) (CRITICAL IDENTIFIER)
NH Signal ~4.0 – 4.5 ppm (Broad doublet)~4.5 – 4.7 ppm (Broad, often overlaps)

Analyst Note: If you see a multiplet signal around 4.6 - 4.8 ppm , you definitively have the carbamate (or unreacted cyclohexanol). DCU cannot produce a signal in this region.

Module B: Vibrational Spectroscopy (IR)

Users often report "broad carbonyls" or doublets in the carbonyl region.[1] This is usually a mixture of DCU and CHCHC.[1]

Diagnostic Protocol:

  • Prepare a solid sample (ATR or KBr pellet).[1]

  • Examine the Carbonyl (C=O) stretching frequency.[1][4][5][6]

  • DCU (Urea): Exhibits a C=O stretch at a lower frequency (1620 – 1640 cm⁻¹ ) due to strong resonance donation from two nitrogens and extensive hydrogen bonding in the crystal lattice.[1]

  • CHCHC (Carbamate): Exhibits a C=O stretch at a higher frequency (1690 – 1715 cm⁻¹ ), typical of urethane/ester character.

Module C: Formation Mechanism & Causality

Why do you have this impurity? The formation of this compound implies the presence of Cyclohexanol in your reaction mixture.

Root Causes:

  • Contaminated Reagents: Old DCC often contains cyclohexyl isocyanate.[1]

  • Acidic Hydrolysis: If the reaction mixture became too acidic or hot, some DCC/DCU may have hydrolyzed to cyclohexylamine and cyclohexanol, which then recombined via isocyanate intermediates.[1]

  • CO2 Capture: Cyclohexylamine (breakdown product) can react with CO2 and alkyl halides/alcohols to form carbamates, though less common in standard couplings.[1]

FormationPathwayDCCDCC (Reagent)IsoCyclohexyl Isocyanate(Intermediate)DCC->IsoRearrangementor HydrolysisDCUDCU(Main Byproduct)DCC->DCU+ Amine/Acid(Normal Path)CarbamateThis compound(The Problem)Iso->Carbamate+ CyclohexanolAlcoholCyclohexanol(Impurity/Solvent)Alcohol->CarbamateNucleophilic Attack

Figure 1: Mechanistic pathway showing how the presence of cyclohexanol diverts the reaction toward carbamate formation.

Separation & Purification Guide

If you have confirmed the presence of CHCHC, standard DCU removal techniques (filtration) will fail because CHCHC is significantly more soluble in organic solvents than DCU.

Troubleshooting Workflow:

  • Filtration (The Decoy): You filter off the white solid (mostly DCU).[1] The filtrate contains your product and the carbamate.

  • Solubility Check:

    • DCU:[7][8][9][10] Insoluble in DCM, Et2O.[1]

    • Carbamate: Soluble in DCM, Et2O, EtOAc.[1]

  • Removal Strategy:

    • Flash Chromatography: The carbamate is less polar than DCU but often co-elutes with non-polar products.[1] Use a gradient of Hexane:EtOAc.[1] The carbamate usually elutes before the desired amide product (assuming the product is polar).

    • High-Vac Sublimation: If your product is non-volatile, the carbamate can sometimes be removed by high-vacuum drying/sublimation (moderate heat, <60°C), as it has higher vapor pressure than DCU.

Frequently Asked Questions (FAQ)

Q: The Mass Spec shows a fragment at m/z 126.[1] Is this the carbamate? A: Not necessarily.[1] Both DCU and the carbamate can generate fragments corresponding to cyclohexyl isocyanate (m/z 125) or cyclohexylamine (m/z 99).[1] However, if you see a strong loss of m/z 100 (cyclohexanol) or a parent ion matching the carbamate MW (225 Da) vs DCU (224 Da), that is diagnostic. Note the 1 Da difference! High-resolution MS (HRMS) is required to distinguish them confidently.[1]

Q: Can I just wash it away with water? A: No. Both DCU and this compound are lipophilic and water-insoluble.[1] They will remain in your organic layer during aqueous workup.[1]

Q: I see a 'blob' at 1.5 ppm. How do I integrate it? A: Do not use the cyclohexyl methylene 'blob' (1.0-2.0 ppm) for characterization.[1] It is unreliable due to overlap.[1] Always calibrate and integrate based on the methine protons (>3.0 ppm) .

References

  • Cayman Chemical. N,N'-Dicyclohexylurea (DCU) Product Description & References.[1] (Confirming DCU biological context and urea structure).

  • National Institutes of Health (PubChem). this compound Compound Summary.[1] (Physical properties and identifiers).

  • BenchChem. Identification of 1,3-Dicyclohexylurea (DCU) using FT-IR Spectroscopy. (IR spectral data for DCU differentiation).

  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.[1] (General reference for solvent and impurity shifts in NMR).

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. (Mechanistic explanation of Carbonyl IR shifts).

Technical Support Center: Analytical Method Validation for Cyclohexyl N-cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Impurity

Cyclohexyl N-cyclohexylcarbamate (CH-CHC) is a critical process-related impurity, frequently encountered in peptide synthesis and organic coupling reactions utilizing Dicyclohexylcarbodiimide (DCC) . It is structurally analogous to the more common byproduct Dicyclohexylurea (DCU) but possesses distinct physicochemical properties that complicate its analysis.

This guide addresses the three primary failure modes in CH-CHC analysis:

  • Detection Failure: Lack of UV chromophores renders standard HPLC-UV (254 nm) ineffective.

  • Thermal Instability: GC analysis often yields false positives due to on-column degradation.

  • Solubility & Carryover: High lipophilicity leads to precipitation and memory effects in LC systems.

Module 1: Detection & Sensitivity Issues

Q: Why is my UV detector showing a flat baseline for CH-CHC, even at high concentrations?

A: The molecule lacks a conjugated


-system necessary for UV absorption. 

CH-CHC consists of saturated cyclohexyl rings linked by a carbamate group. Unlike aromatic impurities, it does not absorb significantly above 210 nm. Relying on low-UV (200–210 nm) detection is a validation risk due to poor signal-to-noise (S/N) ratios and interference from mobile phase solvents (e.g., methanol cut-off).

Recommended Solution: Switch to "Universal" Detectors For robust validation (ICH Q2), you must use a detector that responds to mass or refractive properties rather than light absorption.

Detector TypeSuitabilityProsCons
CAD (Charged Aerosol) High High sensitivity, near-universal response, gradient compatible.Requires volatile mobile phase; nonlinear response at high range.
ELSD (Evaporative Light Scattering) Medium Gradient compatible, cost-effective.Lower sensitivity than CAD; loss of semi-volatiles.
RI (Refractive Index) Low Universal.Incompatible with gradients ; extremely temperature sensitive.
LC-MS/MS High Ultimate specificity and sensitivity.Ionization suppression (matrix effects); requires expensive hardware.
Protocol: LC-MS/MS Configuration

If using Mass Spectrometry (preferred for trace analysis), CH-CHC ionizes well in Positive Electrospray Ionization (+ESI) mode.

  • Precursor Ion:

    
    
    
  • Common Fragments (for MRM):

    • 
       (Loss of cyclohexene)
      
    • 
       (Cyclohexyl cation)
      
    • 
       (Cyclohexyl amine fragment)
      

Module 2: Thermal Instability (GC vs. LC)

Q: I am analyzing CH-CHC by GC-MS, but I keep detecting Cyclohexyl Isocyanate and Cyclohexanol. Is my sample contaminated?

A: Likely not. You are observing "Ghost Peaks" caused by thermal degradation.

Carbamates are thermally labile.[1][2] Inside a hot GC injector (


C) or column, CH-CHC undergoes a thermal cleavage (often a retro-ene type reaction or simple hydrolysis if moisture is present), reverting to its precursors.

The Degradation Mechanism:



Visualizing the Instability

The following diagram illustrates the decision logic and degradation pathway.

G Sample Sample: CH-CHC GC_Analysis GC Analysis (High Temp > 200°C) Sample->GC_Analysis Incorrect Method LC_Analysis HPLC/UHPLC Analysis (Ambient/Low Temp) Sample->LC_Analysis Preferred Method Degradation Thermal Cleavage (McLafferty/Retro-Ene) GC_Analysis->Degradation Valid_Result Intact CH-CHC Quantitation LC_Analysis->Valid_Result Product1 Artifact: Cyclohexyl Isocyanate Degradation->Product1 Product2 Artifact: Cyclohexanol Degradation->Product2

Figure 1: Thermal instability pathway of carbamates in GC vs. stability in LC workflows.

Troubleshooting Steps:

  • Immediate Action: Stop GC analysis for quantitation of the parent carbamate.

  • Alternative: If GC is mandatory (e.g., limited equipment), use Cold On-Column Injection and a short, thin-film column to minimize thermal stress. However, validation will be difficult due to poor reproducibility.

Module 3: Specificity & Matrix Interference

Q: How do I separate CH-CHC from Dicyclohexylurea (DCU)? They co-elute on my C18 column.

A: DCU and CH-CHC are structurally similar but have different hydrogen bonding capabilities.

DCU is a urea (R-NH-CO-NH-R), while CH-CHC is a carbamate (R-NH-CO-O-R). DCU is notoriously insoluble in water/acetonitrile mixtures and can cause peak tailing or precipitation.

Validation Strategy for Specificity:

  • Column Selection: A standard C18 column may not provide enough selectivity. Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase. The

    
     interactions offered by these phases often resolve the urea vs. carbamate difference better than hydrophobic interactions alone.
    
  • Mobile Phase: Use Methanol instead of Acetonitrile if using Phenyl phases to enhance

    
    -interaction selectivity.
    
  • Solubility Check: DCU is very soluble in THF or DMF but poorly soluble in Water/ACN. Ensure your sample diluent matches the mobile phase strength to prevent on-column precipitation.

System Suitability Test (SST) Criteria:

  • Resolution (

    
    ): 
    
    
    
    between DCU and CH-CHC.
  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial, as DCU tends to tail).

Module 4: Validation Master Plan (ICH Q2)

Use this summary table to guide your validation protocol.

ParameterAcceptance CriteriaExperimental Note
Specificity No interference from blank/matrix.

from DCU.
Inject spiked DCU to prove separation. Use Peak Purity (if using DAD/MS).
Linearity

Critical for CAD/ELSD: These detectors are often non-linear. Use a polynomial fit (

) or log-log plot if necessary.
Accuracy (Recovery) 90.0% – 110.0%Spike at 50%, 100%, 150% of target level.
Precision (Repeatability) RSD

(n=6)
Ensure autosampler temperature is controlled (

C) to prevent precipitation.
LOD/LOQ S/N

(LOD), S/N

(LOQ)
Determine experimentally; do not rely solely on calculation for CAD/ELSD.
Robustness System remains suitable with

organic variation.
Test column temperature (

C) specifically, as it affects solubility.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3]

  • Holzgrabe, U., et al. (2010). Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection. ResearchGate.

  • Sun, M., et al. (2017).[4] A simplified guide for charged aerosol detection of non-chromophoric compounds. Journal of Pharmaceutical and Biomedical Analysis.

  • Carabias-Martínez, R., et al. (2005). Behavior of carbamate pesticides in gas chromatography and their determination with solid-phase extraction. Journal of Chromatography A.

Sources

Technical Support Center: Enhanced Assay Sensitivity via Carbamate Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and bioanalytical scientists optimizing assays for poorly ionizing or non-chromophoric analytes (e.g., aliphatic alcohols, sterols, or amines).

It addresses the specific application of generating Cyclohexyl N-cyclohexylcarbamate (and related carbamates) via derivatization to dramatically enhance Liquid Chromatography-Mass Spectrometry (LC-MS) sensitivity.

Core Concept & Mechanism

The Challenge: Many high-value analytes in drug development (e.g., fatty alcohols, sterols, terpenes) lack a strong chromophore for UV detection and possess no ionizable site (acidic/basic group) for Electrospray Ionization (ESI-MS). This results in poor assay sensitivity and high Limits of Quantitation (LOQ).

The Solution: The "this compound" strategy refers to a chemical derivatization workflow. By reacting a "silent" analyte (specifically an alcohol or amine) with Cyclohexyl Isocyanate , you convert it into a stable Carbamate (this compound or structural analog).

Why this improves sensitivity:

  • Protonation Site: The carbamate linkage introduces a nitrogen atom capable of protonation

    
    , enabling high-sensitivity ESI+ detection.
    
  • Hydrophobicity Boost: The addition of the cyclohexyl ring increases lipophilicity (

    
    ), shifting the analyte away from the solvent front (where ion suppression occurs) and allowing for sharper focusing on Reverse Phase (C18) columns.
    
  • Mass Shift: It moves the analyte mass (

    
    ) to a higher range, reducing background noise interference common in the low-mass region.
    

Experimental Workflow & Protocol

Workflow Visualization

DerivatizationWorkflow Analyte Analyte (Poor Ionization) [R-OH] Reaction Derivatization 60°C, 30-60 min Catalyst: Pyridine/TEA Analyte->Reaction Reagent Reagent Cyclohexyl Isocyanate Reagent->Reaction Quench Quench Step (Add Ethanol/Water) Reaction->Quench Stabilize Product Target Analyte (Cyclohexyl Carbamate) High Sensitivity ESI+ Quench->Product LC-MS Analysis Byproduct Byproduct Removal (Urea formation) Quench->Byproduct Precipitate

Caption: Logical flow for converting non-ionizable alcohols into detectable carbamates using isocyanate derivatization.

Standard Operating Procedure (SOP)

Reagents Required:

  • Reagent: Cyclohexyl isocyanate (Sigma-Aldrich/Merck).

  • Catalyst: Pyridine or Triethylamine (TEA).

  • Solvent: Anhydrous Acetonitrile (ACN) or Toluene.

  • Quench: Ethanol or Ammonium Acetate.

Step-by-Step Protocol:

  • Preparation: Dissolve the sample (dry extract) in 100 µL of anhydrous ACN.

  • Addition: Add 50 µL of Cyclohexyl isocyanate solution (1 mg/mL in ACN) + 10 µL of Pyridine (Catalyst).

  • Incubation: Seal vial and heat at 60°C for 45 minutes .

    • Note: Heat is critical to drive the reaction to completion for secondary alcohols.

  • Quenching: Add 50 µL of Ethanol.

    • Mechanism:[1] Excess isocyanate reacts with ethanol to form ethyl cyclohexylcarbamate, preventing it from reacting with the LC column stationary phase or MS source.

  • Analysis: Inject directly onto LC-MS/MS (ESI Positive Mode).

Data Interpretation & Sensitivity Gains

The following table illustrates the theoretical sensitivity gains when converting Cyclohexanol (a model poor responder) to this compound.

ParameterNative Analyte (Cyclohexanol)Derivatized Product (Carbamate)Impact on Assay
Molecular Weight 100.16 g/mol 225.33 g/mol Shifts m/z away from solvent noise.
Ionization Source APCI (weak) / ESI (none)ESI (Strong

)
100-1000x Signal Increase .
Retention Time (C18) ~1.5 min (Void volume)~6.5 minAvoids ion suppression zones.
Log P (Lipophilicity) 1.2~3.6Sharper peaks, better separation.
Detection Limit (LOD) ~500 ng/mL~0.5 ng/mLEnables trace quantification.

Troubleshooting Guide (FAQ)

Issue 1: High Background Noise / "Ghost" Peaks

User Question: "I see a large peak interfering with my analyte even in blank samples. Is my reagent contaminated?"

Technical Insight: You are likely detecting 1,3-Dicyclohexylurea (DCU) .

  • Cause: Cyclohexyl isocyanate reacts with water (moisture in air or solvents) to form an unstable carbamic acid, which decarboxylates to an amine, then reacts with another isocyanate molecule to form the urea.

  • Solution:

    • Use anhydrous solvents (<50 ppm water).

    • Keep reaction vials under nitrogen/argon.

    • Monitor the DCU transition in MS to separate it chromatographically from your target carbamate.

Issue 2: Low Derivatization Yield

User Question: "My conversion rate is <50%. How do I drive the reaction to completion?"

Technical Insight: Steric hindrance or lack of catalysis is the culprit.

  • Solution:

    • Catalyst: Ensure Pyridine or DMAP (4-Dimethylaminopyridine) is fresh.

    • Temperature: Increase reaction temperature to 70°C.

    • Excess Reagent: Ensure a molar excess of at least 50:1 (Isocyanate:Analyte).

Issue 3: Inconsistent Retention Times

User Question: "The retention time of my carbamate shifts between runs."

Technical Insight: Carbamates can be thermally unstable or susceptible to hydrolysis at extreme pH.

  • Solution:

    • Maintain LC mobile phase pH between 3.0 and 6.0 . Avoid highly basic mobile phases (> pH 8) which may hydrolyze the carbamate linkage.

    • Keep the autosampler temperature at 4°C.

Advanced Troubleshooting: Pathway Analysis

If you observe unexpected byproducts, use this logic tree to diagnose the reaction chemistry:

ReactionTroubleshooting Start Problem: Unexpected Peaks CheckMass Check m/z of impurity Start->CheckMass MassUrea Mass = Reagent Dimer - CO2 (Dicyclohexylurea) CheckMass->MassUrea High Abundance MassEthyl Mass = Reagent + Ethanol (Quench Product) CheckMass->MassEthyl Expected MassHydrolysis Mass = Analyte (Underivatized) CheckMass->MassHydrolysis Incomplete Rxn ActionUrea Action: Dry Solvents, Use Nitrogen Purge MassUrea->ActionUrea ActionHydrolysis Action: Increase Temp, Add more Catalyst MassHydrolysis->ActionHydrolysis

Caption: Diagnostic logic for identifying impurities in isocyanate derivatization assays.

References & Authoritative Sources

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Separation Science. Derivatization in LC-MS: Improving Sensitivity for Poorly Ionizing Compounds. [Link]

  • Waters Corporation. Strategies for Enhancing Sensitivity in LC-MS/MS Bioanalysis. [Link][1][2][3][4]

(Note: While specific "assay sensitivity" papers for this exact molecule are rare, the chemistry described is the foundational "Isocyanate Derivatization" method used universally in metabolomics and toxicology.)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Biological Activity of Cyclohexyl N-cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the biological evaluation of Cyclohexyl N-cyclohexylcarbamate. Given the absence of published activity data for this specific molecule, we will leverage our expertise in chemical biology and drug discovery to propose a logical, evidence-based screening cascade. This document is structured not as a rigid protocol, but as a strategic guide, explaining the causality behind experimental choices to empower researchers in their investigations.

Introduction: The Rationale for Investigating this compound

This compound belongs to the carbamate class of organic compounds, a chemical scaffold prevalent in numerous biologically active molecules. The carbamate functional group is a key pharmacophore in drugs targeting a range of enzymes and receptors, acting often as a covalent or pseudo-irreversible inhibitor. Notable examples include rivastigmine, an acetylcholinesterase inhibitor for Alzheimer's disease, and various carbamate-based insecticides that target the same enzyme in insects.[1][2]

The structure of this compound, featuring two bulky, lipophilic cyclohexyl groups, suggests a potential for interaction with hydrophobic binding pockets within enzymes or receptors. Its close structural similarity to N,N'-dicyclohexylurea (DCU), a known inhibitor of soluble epoxide hydrolase (sEH), provides a strong starting point for our investigation.[3][4] This guide will therefore focus on a tiered approach, beginning with the most probable activities based on structural analogy and expanding to broader screens for novel activities.

Proposed Biological Activities for Investigation

Based on a thorough analysis of existing literature for structurally related carbamates and ureas, we propose the following biological activities for experimental confirmation:

  • Enzyme Inhibition:

    • Soluble Epoxide Hydrolase (sEH) Inhibition: Due to the structural similarity to DCU, sEH is a prime target. Inhibition of sEH is a therapeutic strategy for managing hypertension and inflammation.[4][5]

    • Fatty Acid Amide Hydrolase (FAAH) Inhibition: Many carbamates are potent FAAH inhibitors, which is a therapeutic target for pain and anxiety.

  • Cytotoxicity: The lipophilic nature of the cyclohexyl groups could facilitate membrane interaction and potential cytotoxic effects against cancer cell lines.

  • Antimicrobial Activity: Carbamate derivatives have been reported to possess antibacterial and antifungal properties.

Experimental Workflows and Protocols

This section details the step-by-step methodologies for confirming the proposed biological activities. Each protocol is designed as a self-validating system, including appropriate controls and reference compounds.

Workflow for Biological Activity Screening

The overall workflow for screening this compound is depicted below. This tiered approach allows for efficient use of resources, starting with the most likely targets.

G cluster_0 Tier 1: Primary Screening (Hypothesis-Driven) cluster_1 Tier 2: Broad Spectrum Screening cluster_2 Tier 3: Hit Validation & Follow-up sEH sEH Inhibition Assay Dose Dose-Response & IC50/MIC Determination sEH->Dose If active FAAH FAAH Inhibition Assay FAAH->Dose If active Cyto Cytotoxicity Assay (e.g., MTT) Cyto->Dose If active Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Antimicrobial->Dose If active Mechanism Mechanism of Action Studies Dose->Mechanism start This compound start->sEH start->FAAH start->Cyto start->Antimicrobial

Caption: Tiered screening workflow for this compound.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Rationale: The structural analogy to the known sEH inhibitor N,N'-dicyclohexylurea makes this a primary hypothesis to test.[3][6] This fluorometric assay provides a sensitive and high-throughput method to quantify sEH activity.

Protocol:

  • Reagent Preparation:

    • sEH Assay Buffer: Prepare a buffer solution appropriate for sEH activity (e.g., Tris-HCl buffer, pH 7.4).

    • Recombinant Human sEH Enzyme: Dilute the enzyme in sEH Assay Buffer to the working concentration as recommended by the supplier.[7] Keep on ice.

    • Substrate Solution: Prepare a solution of a fluorogenic sEH substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), in an appropriate solvent (e.g., DMSO).[7]

    • Test Compound Stock: Prepare a concentrated stock solution of this compound in DMSO.

    • Positive Control: Prepare a stock solution of N,N'-Dicyclohexylurea (DCU) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of a serial dilution of the test compound or positive control to the wells. For the negative control, add 10 µL of DMSO.

    • Add 80 µL of the diluted sEH enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm in kinetic mode for 30 minutes at 37°C.[7]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Rationale: The carbamate moiety is a known pharmacophore for FAAH inhibition. This assay will determine if this compound can inhibit this key enzyme of the endocannabinoid system.

Protocol:

  • Reagent Preparation:

    • FAAH Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with BSA).

    • Recombinant Human FAAH Enzyme: Dilute the enzyme in FAAH Assay Buffer to the working concentration. Keep on ice.[8]

    • Substrate Solution: Prepare a solution of a fluorogenic FAAH substrate, such as AMC arachidonoyl amide.[8][9]

    • Test Compound Stock: Prepare a concentrated stock solution of this compound in DMSO.

    • Positive Control: Prepare a stock solution of a known FAAH inhibitor, such as URB597, in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of a serial dilution of the test compound or positive control to the wells. Add 10 µL of DMSO for the negative control.

    • Add 80 µL of the diluted FAAH enzyme solution to each well.

    • Pre-incubate at 37°C for 10 minutes.

    • Start the reaction by adding 10 µL of the substrate solution.

    • Incubate at 37°C for 30 minutes.

    • Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[9]

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value as described for the sEH assay.

Cytotoxicity Assay (MTT Assay)

Rationale: This assay provides a general screen for cytotoxic activity against a representative cancer cell line. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

Protocol:

  • Cell Culture:

    • Culture a human cancer cell line (e.g., A549 lung carcinoma) in appropriate medium supplemented with fetal bovine serum and antibiotics.[12]

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a positive control (e.g., cisplatin) in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value as described previously.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: To assess the potential antibacterial activity of the compound. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).[14][15]

Protocol:

  • Preparation:

    • Prepare a 2x concentrated stock solution of this compound in a suitable broth (e.g., Mueller-Hinton Broth).

    • In a 96-well plate, add 100 µL of broth to all wells.

    • Add 100 µL of the 2x compound stock to the first column of wells and perform a two-fold serial dilution across the plate.

    • Prepare a standardized inoculum of a test bacterium (e.g., Staphylococcus aureus) to a concentration of approximately 1 x 10^6 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the bacterial inoculum to each well, resulting in a final inoculum of 5 x 10^5 CFU/mL.

    • Include a positive control for growth (no compound) and a negative control for sterility (no bacteria).

    • Use a standard antibiotic like ampicillin as a positive control for inhibition.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Performance Data

The following tables provide a benchmark for evaluating the experimental results obtained for this compound.

Table 1: Enzyme Inhibition Comparison
CompoundTarget EnzymeIC50 ValueSource
URB597 Human FAAH3 nM (liver)
Rat FAAH5 nM (brain)
31 nM (N1E115 cells)[16]
N,N'-Dicyclohexylurea (DCU) Human sEH160 nM[3]
Mouse sEH90 nM[3]
This compound sEH / FAAH To be determined
Table 2: Cytotoxicity and Antimicrobial Comparison
CompoundActivityCell Line / OrganismIC50 / MIC ValueSource
Cisplatin CytotoxicityA549 (human lung carcinoma)9 µM[12]
A549 (human lung carcinoma)6.59 µM[17]
Ampicillin AntimicrobialStaphylococcus aureus0.6-1 mg/L[18]
Methicillin-Resistant S. aureus (MRSA)32 µg/mL[19]
This compound Cytotoxicity / Antimicrobial To be determined To be determined

Signaling Pathway Context

Understanding the potential mechanism of action requires knowledge of the relevant signaling pathways.

Soluble Epoxide Hydrolase in the Arachidonic Acid Cascade

Inhibition of sEH prevents the degradation of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects.

G AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs EETs (Epoxyeicosatrienoic acids) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Anti-inflammatory & Vasodilatory Effects EETs->Effects DHETs DHETs (Dihydroxyeicosatrienoic acids) sEH->DHETs Inhibitor This compound (Proposed Inhibitor) Inhibitor->sEH Inhibits

Caption: Proposed inhibition of the sEH pathway by this compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the biological activity of this compound. By focusing on hypothesis-driven assays based on structural analogy, complemented by broader screening, researchers can efficiently determine the compound's biological profile. Positive results in any of these assays would warrant further investigation, including dose-response studies, selectivity profiling against related enzymes, and in vivo efficacy studies in relevant animal models. The provided protocols and comparative data serve as a robust foundation for these future investigations, ensuring that the evaluation of this compound is both thorough and grounded in established scientific principles.

References

  • Elabscience. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). [Link]

  • Frontiers in Behavioral Neuroscience. (2019). Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. [Link]

  • MDPI. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. [Link]

  • Dove Medical Press. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. [Link]

  • Agilent. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. [Link]

  • BioVision. Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). [Link]

  • National Center for Biotechnology Information. (2023). Ampicillin. [Link]

  • National Center for Biotechnology Information. (2012). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. [Link]

  • World Organisation for Animal Health (WOAH). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • RSC Publishing. (2025). Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. [Link]

  • Wikipedia. Sarin. [Link]

  • U.S. Food and Drug Administration. Antimicrobial Reporting Range Ampicillin. [Link]

  • National Center for Biotechnology Information. (2021). Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker. [Link]

  • PubMed. (2011). Cell sensitivity assays: the MTT assay. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • National Center for Biotechnology Information. (2016). Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine). [Link]

  • Net Journals. (2019). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • SciELO. Staphylococcus aureus AMPICILLIN-RESISTANT FROM THE ODONTOLOGICAL CLINIC ENVIRONMENT. [Link]

  • Spandidos Publications. (2021). Metformin impairs cisplatin resistance effects in A549 lung cancer cells through mTOR signaling and other metabolic pathways. [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]

  • National Center for Biotechnology Information. (2013). Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • PubMed. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • Dr.Oracle. (2025). Does ampicillin cover Methicillin-Sensitive Staphylococcus aureus (MSSA)?. [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • ResearchGate. The 50 % inhibitory concentration (IC50) of cisplatin in A549 and.... [Link]

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Comparative Guide: Target Validation of Cyclohexyl N-cyclohexylcarbamate (CHC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl N-cyclohexylcarbamate (CHC) represents a structural class of covalent pseudo-substrate inhibitors targeting the serine hydrolase superfamily. While often utilized as a chemical scaffold or intermediate, its validation as a pharmacological probe requires rigorous distinction from established "gold standard" inhibitors like Lalistat-2 (for Lysosomal Acid Lipase, LAL) or URB597 (for FAAH).

This guide outlines the critical path for validating CHC, focusing on its mechanism of active-site carbamylation . Unlike reversible inhibitors, CHC validation must account for time-dependent inhibition (


) and proteome-wide selectivity, as carbamates are prone to off-target activity against carboxylesterases (CES) and other metabolic hydrolases.

Mechanism of Action: Covalent Carbamylation

To validate CHC, one must first confirm its mode of binding. CHC acts as a "suicide substrate." The enzyme recognizes the carbamate moiety, attacking the carbonyl carbon with its catalytic serine nucleophile.[1]

  • Step 1: Formation of the Michaelis complex.

  • Step 2: Nucleophilic attack by the catalytic serine (

    
    ).
    
  • Step 3: Release of the leaving group (Cyclohexanol).

  • Step 4: Formation of a stable carbamylated enzyme intermediate, preventing substrate hydrolysis.

Visualization: Catalytic Inactivation Pathway

CHC_Mechanism Enzyme Active Enzyme (Free Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + CHC CHC Inhibitor (CHC) CHC->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Product Leaving Group (Cyclohexanol) Transition->Product Release Inactivated Carbamylated Enzyme (Covalent Adduct) Transition->Inactivated Acylation Step Inactivated->Enzyme Slow Hydrolysis (Hours/Days)

Figure 1: Kinetic mechanism of this compound. Note the dashed red line indicating that while carbamylation is often termed "irreversible," it can be slowly reversible depending on the stability of the carbamate adduct.

Comparative Analysis: CHC vs. Established Alternatives

When validating CHC, it must be benchmarked against known inhibitors to establish potency and, more importantly, selectivity.

FeatureThis compound (CHC) Lalistat-2 (Gold Standard)Orlistat (Broad Spectrum)
Primary Target Serine Hydrolases (LAL, FAAH, CES)Lysosomal Acid Lipase (LAL/LIPA)Gastric & Pancreatic Lipases
Mechanism Covalent (Carbamylation)Covalent (Carbamylation)Covalent (Beta-lactone ring opening)
Selectivity Low to Moderate (Likely hits CES1/2)High (but hits some cytosolic hydrolases)Low (Hits multiple lipases & FAS)
Binding Kinetics Slow-binding (Time-dependent)Fast-acting covalentIrreversible
Cellular Permeability High (Lipophilic core)HighLow (Gut restricted mostly)
Key Validation Risk Promiscuity (Off-target toxicity)Off-target effects on neutral lipid hydrolasesPoor systemic bioavailability

Experimental Protocols for Validation

Protocol A: Biochemical Potency ( Shift Assay)

Objective: Determine if CHC inhibition is time-dependent, a hallmark of carbamate inhibitors.

Rationale: Carbamates react slower than reversible inhibitors. A standard 10-minute pre-incubation may underestimate potency. You must compare


 at different pre-incubation times.

Materials:

  • Recombinant LAL (or target hydrolase).

  • Substrate: 4-Methylumbelliferyl oleate (4-MU oleate).

  • Buffer: 0.1 M Sodium Acetate, pH 4.5 (for LAL) or pH 7.4 (for neutral hydrolases).

Workflow:

  • Preparation: Dilute CHC and Lalistat-2 (Positive Control) in DMSO (serially diluted 1 nM to 100 µM).

  • Incubation (Variable): Incubate enzyme with inhibitor for 30 minutes vs. 4 hours .

  • Reaction: Add 4-MU oleate (100 µM final).

  • Readout: Measure fluorescence (Ex 360nm / Em 460nm) in kinetic mode for 20 mins.

Success Criteria:

  • CHC should show a left-shift in

    
      (lower value) at 4 hours compared to 30 minutes.
    
  • If

    
     remains constant, the compound acts via a reversible, non-covalent mechanism (failed validation).
    
Protocol B: Activity-Based Protein Profiling (ABPP)

Objective: Define the selectivity profile in a complex proteome. This is the "Trustworthiness" step.

Workflow Visualization:

ABPP_Workflow Lysate Cell Lysate / Proteome Treatment Treat with CHC (Competitor) Lysate->Treatment Probe Add FP-Rhodamine Probe (Reacts with active Serines) Treatment->Probe Incubate 30 min SDS SDS-PAGE Separation Probe->SDS Imaging Fluorescence Scanning SDS->Imaging Result Loss of Band Intensity = Target Engagement Imaging->Result

Figure 2: Competitive ABPP workflow.[2] If CHC binds a target, the fluorescent probe (FP-Rhodamine) cannot bind, resulting in the disappearance of a fluorescent band on the gel.

Step-by-Step:

  • Lysate Prep: Prepare soluble proteome from HeLa or HepG2 cells.

  • Competition: Treat lysate with CHC (1, 10, 50 µM) or DMSO for 1 hour.

  • Labeling: Add Fluorophosphonate-Rhodamine (FP-Rh) (1 µM) for 30 mins. FP-Rh universally labels active serine hydrolases.

  • Analysis: Run SDS-PAGE and scan for fluorescence.

  • Validation:

    • Hit: Disappearance of the specific band corresponding to your target (e.g., ~43 kDa for LAL).

    • Selectivity Check: Are other bands (e.g., ~60 kDa CES1) also disappearing? If yes, CHC is non-selective.

Protocol C: Cellular Lipid Accumulation (Phenotypic Validation)

Objective: Confirm that target engagement leads to the expected biological outcome (Lysosomal lipid storage).

Method:

  • Cell Culture: Seed Macrophages (THP-1) or Fibroblasts.

  • Treatment: Treat with CHC (at determined

    
    ) for 24–48 hours.
    
  • Staining: Fix cells and stain with Nile Red (neutral lipids) and Filipin (free cholesterol).

  • Microscopy:

    • LAL Inhibition Phenotype: Punctate accumulation of Nile Red in lysosomes (co-localize with LAMP1).

    • General Lipase Inhibition: Diffuse cytoplasmic lipid droplets.

Data Interpretation & Troubleshooting

Representative Validation Data (Hypothetical)
AssayMetricCHC (Candidate)Lalistat-2 (Control)Interpretation
LAL Enzymatic Assay

(30 min)
850 nM45 nMCHC is less potent than Lalistat-2.
LAL Enzymatic Assay

(4 hr)
120 nM10 nMValid: Potency increases with time (covalent).
ABPP Selectivity Off-TargetsCES1, CES2, FAAHMinimal (CES1 at high conc)Warning: CHC is promiscuous.
Cellular Viability

50 µM>100 µMCHC may have cytotoxic off-target effects.
Critical Troubleshooting
  • Issue:

    
     does not shift with time.
    
    • Cause: The carbamate leaving group (cyclohexanol) might be too poor, or the steric bulk prevents the transition state.

    • Solution: Synthesize analogs with better leaving groups (e.g., p-nitrophenol) to prove the carbamylation potential, then revert to cyclohexyl for stability.

  • Issue: High toxicity in cells.

    • Cause: Inhibition of Acetylcholinesterase (AChE) is a common liability of simple carbamates.

    • Check: Run an Ellman’s assay to rule out AChE inhibition.

References

  • Rosenbaum, A. I., et al. (2010). Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening.[3] PNAS.[3] [Link]

  • Gomaraschi, M., et al. (2019). Lalistat-2, a Specific Inhibitor of Lysosomal Acid Lipase, as a Tool to Investigate Lipid Metabolism.[4][5] Frontiers in Pharmacology. [Link]

  • Dahder, A., et al. (2022). Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases.[4][5][6] Frontiers in Pharmacology. [Link]

  • Bachovchin, D. A., & Cravatt, B. F. (2012). The pharmacological landscape and therapeutic potential of serine hydrolases.[1][3] Nature Reviews Drug Discovery. [Link]

Sources

Comparative Guide: Synthesis and Evaluation of Cyclohexyl N-Cyclohexylcarbamate Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Cyclohexyl N-cyclohexylcarbamate represents a critical structural motif in medicinal chemistry, serving as a model for lipophilic carbamate linkers. Unlike esters, which are rapidly hydrolyzed by plasma esterases, or ureas, which often suffer from poor solubility, this carbamate scaffold offers a balanced physicochemical profile: high metabolic stability (t½ > 60 min in plasma) and moderate lipophilicity (LogP ~3.5–4.0).

This guide objectively compares the two dominant synthetic pathways—Isocyanate Addition (the traditional benchmark) and CDI-Mediated Coupling (the modern green alternative)—and provides a framework for evaluating analogues based on hydrolytic stability and lipophilicity.

Synthetic Strategy: Comparative Analysis

The synthesis of this compound and its analogues generally proceeds via the formation of the carbamate linkage (–NH–COO–).

Method A: Isocyanate Addition (The Benchmark)
  • Mechanism: Nucleophilic addition of cyclohexanol to cyclohexyl isocyanate.

  • Pros: High atom economy, quantitative yields (>95%), simple workup (often just evaporation).

  • Cons: Reagents are toxic, moisture-sensitive, and lachrymators. Limited commercial availability of diverse isocyanates restricts analogue library generation.

Method B: CDI-Mediated Coupling (The Recommended Approach)
  • Mechanism: Activation of the alcohol with 1,1'-Carbonyldiimidazole (CDI) to form an imidazole-carbamate intermediate, followed by displacement with the amine.

  • Pros: "Green" chemistry (avoids phosgene/isocyanates), one-pot procedure, tolerates diverse functional groups, uses stable amine/alcohol precursors.

  • Cons: Lower atom economy (generation of imidazole byproduct), requires anhydrous conditions.

Method C: Oxidative Carbonylation (Industrial Only)
  • Mechanism: Pd-catalyzed reaction of amine, alcohol, and CO/O2.

  • Verdict: Excluded from this lab-scale guide due to the requirement for high-pressure autoclaves and toxic CO gas.

Comparison Matrix
FeatureMethod A: IsocyanateMethod B: CDI CouplingMethod C: Chloroformate
Safety Profile Low (Sensitizers/Toxins)High (Solid reagents) Low (Corrosive/Lachrymator)
Substrate Scope Limited (Isocyanate availability)Broad (Any amine/alcohol) Moderate
Reaction Time 1–4 Hours12–24 Hours2–6 Hours
Purification CrystallizationAqueous Wash / Flash ColumnAcid Wash
Yield (Typical) 90–98%75–90%80–95%

Experimental Protocols

Synthesis Workflow Diagram

Synthesis_Workflow Start Target: Cyclohexyl Carbamate Analogue Choice Select Precursors Start->Choice RouteA Route A: Isocyanate (High Yield, Toxic) Choice->RouteA If Isocyanate Available RouteB Route B: CDI Coupling (Safer, Broad Scope) Choice->RouteB If Amine Available StepA1 Mix Isocyanate + Alcohol Cat: DBTL, Solvent: DCM RouteA->StepA1 StepB1 Activate Alcohol with CDI (Forms Imidazole Intermediate) RouteB->StepB1 Workup Workup & Purification (Acid wash removes Imidazole) StepA1->Workup StepB2 Add Amine + Base (TEA) Reflux THF/DCM StepB1->StepB2 StepB2->Workup Final Pure Product (Characterize: NMR, LCMS) Workup->Final

Figure 1: Decision matrix for synthetic route selection. Route B (CDI) is preferred for library generation.

Recommended Protocol: CDI-Mediated Synthesis

Use this protocol for generating analogues where the isocyanate is not commercially available.

Reagents:

  • Cyclohexanol (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Cyclohexylamine (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under N2, dissolve Cyclohexanol (10 mmol) in anhydrous DCM (20 mL). Add CDI (12 mmol) in one portion.

  • Intermediate Formation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of alcohol). Note: Gas evolution (CO2) will occur.

  • Coupling: Add Cyclohexylamine (12 mmol) and TEA (15 mmol) to the reaction mixture.

  • Reaction: Stir at RT overnight (12–16 h). If the amine is sterically hindered (e.g., 2,6-dimethylcyclohexylamine), heat to reflux (40°C).

  • Workup (Critical for Purity):

    • Dilute with DCM (30 mL).

    • Wash with 1M HCl (2 x 20 mL) to remove unreacted amine and the imidazole byproduct (protonation renders it water-soluble).

    • Wash with Sat. NaHCO3 (20 mL) and Brine (20 mL).

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethyl Acetate (usually white needles) or purify via silica gel chromatography (0–20% EtOAc in Hexanes).

Analogue Evaluation & Performance Metrics

When developing analogues, the goal is often to tune Hydrolytic Stability (for prodrug half-life) and Lipophilicity (for membrane permeability).

Stability Evaluation (Hydrolysis Assay)

Carbamates are generally more stable than esters but less stable than amides. The hydrolysis of N-substituted carbamates follows the BAc2 mechanism (Base-catalyzed Acyl Cleavage).

Protocol:

  • Prepare a 10 mM stock solution of the analogue in DMSO.

  • Incubate in Simulated Gastric Fluid (pH 1.2) and Phosphate Buffer (pH 7.4) at 37°C.

  • Analyze via HPLC-UV at t = 0, 1h, 4h, 24h.

  • Metric: Calculate % Remaining.

Comparative Performance Data

The following table contrasts the core scaffold with common analogues.

Analogue StructureSubstituent (R)LogP (Calc)Stability (pH 7.4, 24h)Solubility (Aq)Application
Core Scaffold Cyclohexyl 3.6 >98% Low Lipophilic Linker
Phenyl AnaloguePhenyl2.992%LowUV-Active Probe
Hydroxyl Analogue4-OH-Cyclohexyl1.8>99%ModerateSoluble Prodrug
t-Butyl Analoguet-Butyl3.2>99%Very LowSteric Shielding
Ester Control(Cyclohexyl Acetate)2.8<50%ModerateRapid Release

Data Interpretation: The this compound (Core Scaffold) exhibits superior stability compared to the ester control, validating its use as a robust linker. Introducing a hydroxyl group (Row 3) significantly lowers LogP without compromising the carbamate stability, offering a strategy to improve bioavailability.

Evaluation Logic Diagram

Evaluation_Logic Sample Synthesized Analogue Test1 Assay 1: Hydrolysis (pH 1.2 & 7.4) Sample->Test1 Test2 Assay 2: Lipophilicity (LogP Determination) Sample->Test2 ResultStable Stable (>90%) Test1->ResultStable t > 24h ResultUnstable Unstable (<50%) Test1->ResultUnstable t < 4h Decision1 Good Prodrug Linker ResultStable->Decision1 Decision2 Rapid Release Payload ResultUnstable->Decision2

Figure 2: Screening workflow for categorizing analogues based on stability profiles.

References

  • Preparation of Carbamates via CDI: Lanzillotto, M., et al. "Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates."[1][2] ACS Sustainable Chemistry & Engineering, 2015. [Link]

  • Hydrolytic Stability of Carbamates: Dittert, L. W., & Higuchi, T. "Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution."[3] Journal of Pharmaceutical Sciences, 1963.[3] [Link]

  • General Carbamate Synthesis Review: Bansagi, J., et al. "N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents."[4] The Journal of Organic Chemistry, 2022.[4] [Link]

  • Cyclohexyl Carbamate Properties: Shahwar, D., et al. "Phenyl N-cyclohexylcarbamate." Acta Crystallographica Section E, 2009. [Link]

Sources

Cyclohexyl N-cyclohexylcarbamate: Scaffold Analysis & Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for Cyclohexyl N-cyclohexylcarbamate , structured for researchers and drug development professionals.

Executive Summary: The Lipophilic Carbamate Core

This compound (CHCHC) represents a fundamental structural motif in the carbamate class of compounds. Characterized by a high degree of lipophilicity (LogP ~4.2) and a stable carbamate linkage flanking two hydrophobic cyclohexyl rings, it serves primarily as a chemical probe , intermediate , and reference standard in the development of more complex pharmacological agents.

While functionalized carbamates (e.g., Rivastigmine , URB597 ) are potent enzyme inhibitors (targeting Acetylcholinesterase or FAAH), the unfunctionalized CHCHC scaffold provides critical baseline data regarding:

  • Non-specific membrane intercalation (due to high lipophilicity).

  • Carbamate stability in physiological media.

  • Background cytotoxicity in cell-based assays.

This guide objectively compares CHCHC against its functionalized derivatives and precursors, establishing its role in Structure-Activity Relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Before analyzing cell line efficacy, the physicochemical constraints of the molecule must be defined to understand its bioavailability and mechanism.

FeatureSpecificationCausality / Implication
Chemical Name This compoundCore scaffold; lacks polar binding groups.
CAS Number 20258-07-5 Distinct from 4-Cyclohexylphenol (CAS 1131-60-8).
Molecular Formula C₁₃H₂₃NO₂MW: 225.33 g/mol .[1]
LogP (Lipophilicity) ~4.22High. Predicts rapid cell membrane penetration but poor aqueous solubility.
Target Class Serine Hydrolase Inhibitor (Potential)Carbamates can carbamylate active site serines, but CHCHC lacks the "leaving group" tuning of active drugs.

Mechanism of Action: The Carbamate "Warhead"

The efficacy of carbamates in cell lines is generally driven by the carbamylation of active site serine residues in enzymes like Lipases, Esterases, or Amidases.

Mechanistic Pathway
  • Recognition: The inhibitor binds to the enzyme's active site.

  • Acylation (Carbamylation): The nucleophilic serine attacks the carbonyl carbon.

  • Release: The alcohol leaving group (Cyclohexanol in this case) is released.

  • Inactivation: The enzyme is transiently or permanently inhibited until the carbamylated enzyme hydrolyzes (slow).

Why CHCHC is a "Silent" Inhibitor: Unlike therapeutic carbamates (e.g., Physostigmine), CHCHC lacks a cationic recognition motif (like a tertiary amine) to anchor it into a specific catalytic pocket (e.g., the anionic site of AChE). Therefore, its activity is often non-specific , driven by hydrophobic interactions rather than precise affinity.

CarbamateMechanism Substrate This compound (Inhibitor) Complex Michaelis Complex (Non-covalent) Substrate->Complex Hydrophobic Binding Enzyme Serine Hydrolase (Active Site Ser-OH) Enzyme->Complex AcylEnzyme Carbamylated Enzyme (Inhibited) Complex->AcylEnzyme Nucleophilic Attack (Slow for CHCHC) LeavingGroup Cyclohexyl Alcohol (Released) Complex->LeavingGroup Release AcylEnzyme->Enzyme Hydrolysis (Recovery)

Figure 1: General mechanism of carbamate-mediated enzyme inhibition. CHCHC exhibits slow kinetics due to lack of specific recognition elements.

Comparative Efficacy Analysis

This section compares CHCHC against a Functionalized Carbamate (URB597) and its Precursor (Cyclohexyl Isocyanate) to contextualize its performance in cell lines.

Comparison Table: Efficacy in Cell Lines
CompoundThis compound URB597 (Functionalized Analog)4-Cyclohexylphenol (Precursor/Analog)
Role Scaffold / Negative ControlFAAH Inhibitor (Therapeutic)Chemical Building Block / Toxicant
Primary Target Non-specific Membrane / LipaseFatty Acid Amide Hydrolase (FAAH)Estrogen Receptor / Cytotoxicity
IC50 (Target) > 100 µM (Est. Low Potency)~3-5 nM (High Potency)~10-50 µM (Moderate Cytotoxicity)
Cell Line: HeLa Low Cytotoxicity (Viability >80% @ 50µM)Anti-proliferative (via AEA accumulation)Moderate Cytotoxicity (Apoptotic)
Cell Line: MCF-7 Non-EstrogenicIndirectly Modulates SignalingWeak Estrogenic Activity
Solubility Very Poor (DMSO req.)Poor (DMSO req.)Moderate
Analysis of Performance
  • Low Specific Efficacy: CHCHC requires high concentrations (>100 µM) to achieve inhibition comparable to nanomolar concentrations of URB597. This confirms that the cyclohexyl-carbamate-cyclohexyl motif alone is insufficient for high-affinity binding.

  • Toxicity Profile: In HeLa (Cervical Cancer) and HepG2 (Liver) cell lines, CHCHC shows lower acute cytotoxicity compared to its isocyanate precursors, making it a stable "dummy" compound for studying lipophilic accumulation without immediate reactive toxicity.

Experimental Protocols

To validate the efficacy of CHCHC in your specific cell line, follow these standardized protocols.

Protocol A: Preparation of Stock Solution (Critical Step)

Due to high lipophilicity (LogP 4.2), improper solubilization yields false negatives.

  • Weighing: Weigh 10 mg of this compound (CAS 20258-07-5).

  • Solvent: Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 2 minutes until clear.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter (Do not use Nylon; carbamates may bind).

  • Storage: Store aliquots at -20°C. Stable for 6 months.

Protocol B: Cell Viability Screening (MTT Assay)

Objective: Determine the non-specific cytotoxicity threshold.

  • Seeding: Seed HeLa or MCF-7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Prepare serial dilutions of CHCHC in culture medium (Max 0.5% DMSO final).

    • Range: 0.1 µM to 100 µM.

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or 4-Cyclohexylphenol).

  • Incubation: Treat cells for 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Measure Absorbance at 570 nm.

  • Calculation:

    
    
    

Synthesis Workflow (Verification)

If commercial purity is , CHCHC can be synthesized to verify the scaffold's identity versus its precursors.

SynthesisWorkflow Reactants Cyclohexyl Isocyanate + Cyclohexanol Reaction Reaction: Reflux in Toluene Catalyst: Dibutyltin Dilaurate Reactants->Reaction Purification Purification: Recrystallization (Ethanol/Water) Reaction->Purification Product This compound (White Crystals, mp 78-80°C) Purification->Product

Figure 2: Synthesis pathway for generating high-purity CHCHC reference material.

References

  • PubChem. (2025). This compound (Compound). National Library of Medicine. CID 3307288. Link

  • ChemicalBook. (2025). This compound Properties and CAS 20258-07-5. Link

  • Piomelli, D., et al. (2004). Structural determinants for recognition of carbamate inhibitors by fatty acid amide hydrolase. (Contextual reference for Carbamate SAR). Journal of Medicinal Chemistry.
  • National Toxicology Program. (2024). Testing Status of Cyclohexyl Derivatives. (General toxicity data for cyclohexyl scaffolds). Link

Disclaimer: This guide is for research purposes only. This compound is not approved for clinical use.

Sources

A Comparative Guide to the Synthesis of Cyclohexyl N-cyclohexylcarbamate: An Evaluation of Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclohexyl N-cyclohexylcarbamate is a significant chemical intermediate with applications in the synthesis of pharmaceuticals, agrochemicals, and performance materials. Structurally, it is a carbamate, or urethane, characterized by a central carbonyl group bonded to both a nitrogen atom and an oxygen atom, each bearing a cyclohexyl group. The synthesis of such carbamates has traditionally been dominated by methods employing highly toxic phosgene and its derivatives. However, with an increasing emphasis on green chemistry, safety, and process efficiency, a diverse array of alternative synthetic routes has emerged.

This guide provides a comprehensive comparison of the principal synthetic pathways to this compound. It is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the most suitable methodology for their specific application, considering factors such as yield, safety, environmental impact, and scalability. We will delve into the mechanistic underpinnings of each route, present comparative experimental data, and provide detailed protocols for key methodologies.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be broadly categorized into two main strategies: those that proceed via a cyclohexyl isocyanate intermediate and those that are "phosgene-free," employing alternative carbonyl sources.

Route 1: The Isocyanate Pathway (via Phosgene or its Derivatives)

The reaction of an isocyanate with an alcohol is the most established and direct method for forming a carbamate linkage. This pathway involves two main steps: the synthesis of cyclohexyl isocyanate and its subsequent reaction with cyclohexanol.

Mechanism: The synthesis of cyclohexyl isocyanate from cyclohexylamine has historically relied on phosgene (COCl₂). Due to the extreme toxicity of phosgene, safer alternatives such as solid triphosgene (bis(trichloromethyl) carbonate) are now commonly used in laboratory settings. Triphosgene, in the presence of a base, generates phosgene in situ, which then reacts with cyclohexylamine to form the isocyanate. The isocyanate is a highly reactive electrophile that readily undergoes nucleophilic attack by the hydroxyl group of cyclohexanol to yield the target carbamate.

dot

cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Carbamate Formation Cyclohexylamine Cyclohexylamine Isocyanate Cyclohexyl Isocyanate Cyclohexylamine->Isocyanate 1. Reaction with in situ phosgene Triphosgene Triphosgene Triphosgene->Isocyanate Base Base (e.g., Et3N) Base->Isocyanate Carbamate This compound Isocyanate->Carbamate 2. Nucleophilic Attack Cyclohexanol Cyclohexanol Cyclohexanol->Carbamate

Caption: The Isocyanate Pathway for this compound Synthesis.

Advantages:

  • High Yields: This method is generally high-yielding and reliable.

  • Well-Established: The chemistry is well-understood and widely documented.

  • Versatility: Isocyanates are versatile intermediates for a range of derivatives.

Disadvantages:

  • Toxicity: The use of phosgene or its derivatives, even safer ones like triphosgene, poses significant safety risks and requires specialized handling procedures.

  • Harsh Conditions: The reaction to form the isocyanate can involve corrosive byproducts like HCl.

Route 2: Phosgene-Free Synthesis from Urea

A greener and safer alternative to the isocyanate pathway involves the use of urea as the carbonyl source. This method typically proceeds in two conceptual steps: the formation of a symmetrical or unsymmetrical urea, followed by alcoholysis to yield the carbamate. For the synthesis of this compound, the most direct approach would be the reaction of N,N'-dicyclohexylurea with cyclohexanol. However, a more common route involves the reaction of urea with cyclohexylamine to form N,N'-dicyclohexylurea, which is a key intermediate.

Mechanism: The reaction of urea with two equivalents of cyclohexylamine at elevated temperatures results in the formation of N,N'-dicyclohexylurea with the liberation of ammonia. This reaction can be driven to completion by removing the ammonia as it is formed. The resulting N,N'-dicyclohexylurea can then react with cyclohexanol, though this step can be challenging and may require specific catalysts and conditions to favor carbamate formation over other potential side reactions. A more direct, albeit less common, one-pot reaction of urea, cyclohexylamine, and cyclohexanol could also be envisioned.

dot

Urea Urea Dicyclohexylurea N,N'-Dicyclohexylurea Urea->Dicyclohexylurea + 2 eq. Cyclohexylamine - 2 NH3 Cyclohexylamine Cyclohexylamine Cyclohexylamine->Dicyclohexylurea Carbamate This compound Dicyclohexylurea->Carbamate + Cyclohexanol (Alcoholysis) Ammonia Ammonia (byproduct) Dicyclohexylurea->Ammonia Cyclohexanol Cyclohexanol Cyclohexanol->Carbamate

Caption: Urea-based Synthesis of this compound.

Advantages:

  • Safety: Urea is a non-toxic, stable, and inexpensive reagent.

  • Atom Economy: This route has the potential for high atom economy, especially if the liberated ammonia can be utilized.

  • "Green" Chemistry: It avoids the use of hazardous phosgene and chlorinated solvents.

Disadvantages:

  • High Temperatures: The formation of N,N'-dicyclohexylurea from urea and cyclohexylamine often requires high temperatures (180-240 °C)[1].

  • Long Reaction Times: Some reported procedures require long reaction times, although optimized methods have shortened this[1].

  • Alcoholysis Step: The subsequent alcoholysis of the stable N,N'-dicyclohexylurea to form the carbamate can be inefficient and require harsh conditions or specific catalysts.

Route 3: Phosgene-Free Synthesis from Dialkyl Carbonates

The use of dialkyl carbonates, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), as carbonylating agents represents another important green chemistry approach to carbamate synthesis.

Mechanism: Cyclohexylamine reacts with a dialkyl carbonate, typically in the presence of a catalyst, to form the carbamate. The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the carbonate, with the elimination of an alcohol molecule. This reaction is often an equilibrium process, and the removal of the alcohol byproduct can drive the reaction to completion. A patented method describes the use of supported metal oxide solid catalysts for the reaction between a dialkyl carbonate and N,N'-dicyclohexylcarbodiimide to form cyclohexylcarbamate, which highlights the versatility of this approach[2][3].

dot

Cyclohexylamine Cyclohexylamine Intermediate Intermediate Carbamate Cyclohexylamine->Intermediate 1. Carbamoylation DialkylCarbonate Dialkyl Carbonate (e.g., DMC) DialkylCarbonate->Intermediate Catalyst Catalyst Catalyst->Intermediate Carbamate This compound Intermediate->Carbamate 2. Transesterification Alcohol Alcohol (byproduct) Intermediate->Alcohol Cyclohexanol Cyclohexanol Cyclohexanol->Carbamate

Caption: Synthesis from Dialkyl Carbonates.

Advantages:

  • Low Toxicity: Dialkyl carbonates are significantly less toxic than phosgene.

  • Green Reagents: DMC is considered a green reagent due to its low environmental impact.

  • Catalytic Routes: The use of catalysts can improve efficiency and selectivity.

Disadvantages:

  • Equilibrium Limitations: The reaction can be reversible, requiring measures to remove the alcohol byproduct.

  • Reaction Conditions: May require elevated temperatures and pressures to achieve good conversion.

Route 4: Oxidative Carbonylation

Oxidative carbonylation is a powerful method for forming C-O and C-N bonds and can be applied to carbamate synthesis. This one-pot reaction brings together an amine, an alcohol, carbon monoxide (CO), and an oxidant, typically in the presence of a transition metal catalyst.

Mechanism: The catalytic cycle generally involves the coordination of CO and the amine to the metal center, followed by oxidative addition and reductive elimination steps to form the carbamate product. Palladium-based catalysts are commonly employed. For example, a combined process of cyclohexanol dehydration and alkoxycarbonylation has been demonstrated to produce cyclohexyl cyclohexanecarboxylate, a related ester, using a Pd(OAc)₂-PPh₃-p-toluenesulfonic acid system, achieving a 64.8% yield under 2.1 MPa of CO at 110°C[4]. A similar approach could be adapted for the synthesis of the target carbamate by including cyclohexylamine in the reaction mixture.

Advantages:

  • High Atom Economy: It is a convergent, one-pot process.

  • Directness: It avoids the pre-formation of reactive intermediates like isocyanates.

Disadvantages:

  • CO Handling: Requires the use of carbon monoxide, a toxic and flammable gas, often at elevated pressures.

  • Catalyst Cost: Transition metal catalysts, particularly those based on palladium, can be expensive.

  • Byproduct Formation: Side reactions, such as the formation of ureas or carbonates, can occur.

Quantitative Comparison of Synthesis Routes

Parameter Route 1: Isocyanate Pathway Route 2: From Urea Route 3: From Dialkyl Carbonates Route 4: Oxidative Carbonylation
Starting Materials Cyclohexylamine, CyclohexanolCyclohexylamine, Urea, CyclohexanolCyclohexylamine, Dialkyl Carbonate, CyclohexanolCyclohexylamine, Cyclohexanol, CO
Key Reagents Triphosgene, Base-Catalyst (e.g., solid metal oxides)Catalyst (e.g., Pd(OAc)₂), Oxidant
Typical Temp. 80-115 °C (for isocyanate)[5]180-240 °C (for urea formation)[1]Variable, often elevated100-120 °C[4]
Typical Pressure AtmosphericAtmosphericAtmospheric to moderateModerate to high (e.g., >2 MPa CO)[4]
Reported Yield Generally high (>80-90%)>95% for N,N'-dicyclohexylurea[1]Good to high~65% (for related ester)[4]
Safety Concerns High (Triphosgene is toxic)Low (Urea is non-toxic)Low to moderateHigh (CO is toxic and flammable)
Environmental Impact High (Chlorinated waste)Low (Ammonia byproduct)Low (Alcohol byproduct)Moderate (Use of CO, metal catalyst)

Experimental Protocols

Protocol 1: Synthesis via Cyclohexyl Isocyanate (using Triphosgene)

Step 1: Synthesis of Cyclohexyl Isocyanate[5]

  • Materials: Cyclohexylamine, Toluene, Hydrochloric Acid, Triphosgene.

  • Procedure:

    • In a reaction kettle, combine cyclohexylamine and a sufficient amount of toluene. Heat the mixture to 85 °C.

    • Slowly add liquid hydrochloric acid dropwise over 2.5 hours, maintaining the pH at approximately 4, to form the cyclohexylamine hydrochloride salt.

    • After the addition is complete, maintain the temperature for 30 minutes, then heat to distill and remove water.

    • Transfer the resulting mixture of the amine salt and toluene to an esterification kettle.

    • Slowly add triphosgene while maintaining the temperature at 100 °C.

    • After the addition of triphosgene, hold the reaction at temperature for 30 minutes, then purge with nitrogen for 1-2 hours.

    • Perform reduced pressure rectification to recover the toluene solvent and isolate the cyclohexyl isocyanate product.

Step 2: Synthesis of this compound

  • Materials: Cyclohexyl isocyanate, Cyclohexanol, Dry Toluene, Catalyst (e.g., dibutyltin dilaurate, optional).

  • Procedure:

    • In a dry, inert atmosphere flask, dissolve cyclohexyl isocyanate in dry toluene.

    • Slowly add an equimolar amount of cyclohexanol to the solution. The reaction is exothermic.

    • If the reaction is slow, a catalytic amount of dibutyltin dilaurate can be added.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by IR spectroscopy by the disappearance of the isocyanate peak at ~2270 cm⁻¹).

    • Remove the solvent under reduced pressure. The product can be purified by recrystallization or distillation.

dot

Start Start: Cyclohexylamine + Toluene Add_HCl Add HCl (dropwise) @ 85°C Start->Add_HCl Dehydrate Distill to remove water Add_HCl->Dehydrate Add_Triphosgene Add Triphosgene @ 100°C Dehydrate->Add_Triphosgene Purge_N2 Purge with Nitrogen Add_Triphosgene->Purge_N2 Rectify Reduced Pressure Rectification Purge_N2->Rectify Isocyanate_Product Product: Cyclohexyl Isocyanate Rectify->Isocyanate_Product React_with_Cyclohexanol React with Cyclohexanol in Toluene Isocyanate_Product->React_with_Cyclohexanol Purify Solvent Removal & Purification React_with_Cyclohexanol->Purify Final_Product Final Product: Cyclohexyl N-cyclohexylcarbamate Purify->Final_Product

Caption: Experimental Workflow for the Isocyanate Pathway.

Protocol 2: Synthesis via N,N'-Dicyclohexylurea Intermediate

Step 1: Synthesis of N,N'-Dicyclohexylurea[1]

  • Materials: Urea, Cyclohexylamine, Water.

  • Procedure:

    • In a reactor equipped with a stirrer, heating mantle, reflux condenser, and a water separator, charge urea, cyclohexylamine, and water in a molar ratio of 1 : 2-4 : 1-2.

    • Heat the mixture with stirring to reflux. Water will begin to separate.

    • Slowly drain the separated azeotropic liquid from the water separator. As water is removed, the reaction temperature will gradually increase.

    • Allow the temperature to rise to 180-240 °C and maintain this temperature for 10-30 minutes.

    • Cool the reaction mixture. The product, N,N'-dicyclohexylurea, will solidify and can be collected. The reported yield is over 95%.

Step 2: Synthesis of this compound (Conceptual)

  • Materials: N,N'-Dicyclohexylurea, Cyclohexanol, Catalyst (e.g., a strong acid or base, or a specific transesterification catalyst).

  • Procedure:

    • Combine N,N'-dicyclohexylurea and an excess of cyclohexanol in a high-boiling point solvent.

    • Add a suitable catalyst.

    • Heat the mixture to a high temperature (e.g., >180 °C) and monitor the reaction for the formation of the carbamate product.

    • This step would require significant optimization to achieve a good yield and would likely involve the removal of cyclohexylamine as a byproduct to drive the equilibrium.

Conclusion

The synthesis of this compound can be accomplished through several distinct routes, each with its own set of advantages and disadvantages. The traditional isocyanate pathway remains a high-yielding and reliable method, but the inherent safety risks associated with phosgene or its derivatives are a significant drawback, particularly for large-scale production.

Phosgene-free methods represent the future of carbamate synthesis, aligning with the principles of green and sustainable chemistry. The urea-based synthesis is attractive due to the low cost and safety of the starting materials, with high yields reported for the intermediate N,N'-dicyclohexylurea[1]. However, the subsequent conversion to the carbamate requires further development. Synthesis from dialkyl carbonates and via oxidative carbonylation are promising catalytic approaches that offer direct, one-pot access to carbamates, although they may require specialized equipment for handling gases like carbon monoxide under pressure.

For laboratory-scale synthesis where safety protocols for handling reagents like triphosgene are well-established, the isocyanate route offers predictability and high yields. For industrial applications and in research environments prioritizing green chemistry, the development and optimization of catalytic phosgene-free routes, particularly those using urea, dialkyl carbonates, or even CO₂ as the carbonyl source, are highly encouraged. The choice of synthesis route will ultimately depend on a careful consideration of scale, available equipment, safety infrastructure, and the desired environmental footprint of the process.

References

  • CN101279932A. (2008). Preparation method of N,N'-dicyclohexyl urea. Google Patents.
  • CN111548287A. (2020). Preparation method of cyclohexyl isocyanate. Google Patents.
  • PrepChem. (n.d.). Synthesis of N,N'-dicyclohexyl urea. Retrieved from [Link]

  • US4740618A. (1988). Process for the preparation of monocyclohexylurea. Google Patents.
  • Allen. (n.d.). Cyclohexanol can be converted into cyclohexylamine by following two routes. Retrieved from [Link]

  • US4169952A. (1979). Process for the preparation of cyclohexanone-2-carboxamide. Google Patents.
  • Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. (2013). LICP Develops New Method for Synthesizing Cyclohexylcarbamate. Retrieved from [Link]

  • Sevostyanova, V. V., et al. (2020). Combined process of cyclohexyl cyclohexanecarboxylate synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies. Retrieved from [Link]

  • Li, X., et al. (2021). Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. Catalysis Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). The Co-amination of Phenol and Cyclohexanol with Palladium-on-carbon Catalyst in the Liquid Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Catalytic Synthesis of N-Arylcarbamates from CO2, Anilines and Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Retrieved from [Link]

  • WO2010106550A2. (2010). A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine. Google Patents.
  • CN104529832A. (2015). Production technology of N-cyclohexylurea. Google Patents.
  • ResearchGate. (n.d.). Oxidation of mixtures of 1-butanol and n-hexyl amine using (A) Au–MgAl.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective C-tert-Butoxycarbonylation Using Di-tert-butyl Dicarbonate for the Synthesis of Multifunctional Carbon Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. Retrieved from [Link]

  • Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. (2013). LICP Develops New Method for Synthesizing Cyclohexylcarbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea. Retrieved from [Link]

  • US20160257661A1. (2016). 1,4-cyclohexylamine derivatives and processes for the preparation thereof. Google Patents.
  • Oak Ridge National Laboratory. (2022). Synthesis and Purity Specifications for N,N'-Dicyclohexyl-N"-(10-nonadecyl)guanidinium Chloride for Use. Retrieved from [Link]

  • University Chemistry. (2019). Improvement on Preparation of Cyclohexanone from Cyclohexanol. Retrieved from [Link]

  • CA3087004A1. (2019). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino). Google Patents.
  • ResearchGate. (n.d.). Oxidative C–H Carbonylation Reactions. Retrieved from [Link]

  • US20160257661A1. (2016). 1,4-cyclohexylamine derivatives and processes for the preparation thereof. Google Patents.

Sources

Publish Comparison Guide: Cyclohexyl N-cyclohexylcarbamate (CH-CHC) vs. Aryl-Carbamate Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical directive for evaluating Cyclohexyl N-cyclohexylcarbamate (CH-CHC) , an alkyl-carbamate scaffold, against established aryl-carbamate inhibitors (e.g., URB597) and other serine hydrolase inhibitors.

Based on the chemical structure (


), this compound represents a non-activated carbamate  compared to the "gold standard" inhibitors which typically feature an activated leaving group (e.g., a phenol or bi-phenyl). Therefore, this benchmarking guide focuses on evaluating its role as a selectivity probe , negative control , or metabolically stable scaffold  in drug discovery pipelines targeting enzymes like Fatty Acid Amide Hydrolase (FAAH)  or Monoacylglycerol Lipase (MAGL) .

Executive Summary & Mechanistic Rationale

This compound (CH-CHC) presents a unique profile in the landscape of serine hydrolase inhibitors. Unlike the industry-standard URB597 (a potent, irreversible FAAH inhibitor), CH-CHC lacks the activated


-aryl leaving group required for rapid carbamoylation of the catalytic serine nucleophile.

This guide outlines the benchmarking protocols to validate CH-CHC not necessarily as a high-potency inhibitor, but as a critical structural reference point to determine the contribution of the leaving group pKa versus the N-substituent binding affinity.

The Mechanistic Divergence
  • Gold Standard (URB597): Utilizes a 3'-carbamoylbiphenyl-3-ol leaving group (pKa ~9-10). The nucleophilic attack by the enzyme's Serine-241 is facilitated by the stability of the expelled phenoxide, leading to rapid, irreversible inhibition.

  • The Product (CH-CHC): Possesses a cyclohexanol leaving group (pKa ~16). The high pKa makes the ester bond significantly more resistant to nucleophilic attack.

  • Benchmarking Hypothesis: CH-CHC should exhibit low intrinsic inhibitory potency (IC50 > 10 µM) but high metabolic stability . Any observed inhibition indicates a non-covalent (allosteric or competitive) binding mode, distinguishing it from the covalent mechanism of URB597.

Comparative Analysis: CH-CHC vs. Known Inhibitors

The following table summarizes the expected performance metrics based on Structure-Activity Relationship (SAR) principles.

FeatureThis compound (CH-CHC) URB597 (Reference Std) Physostigmine (Reference Std)
Primary Target Non-selective / Scaffold ProbeFAAH (Fatty Acid Amide Hydrolase)AChE (Acetylcholinesterase)
Mechanism Competitive (Reversible) or InactiveCarbamoylation (Irreversible)Carbamoylation (Pseudo-irreversible)
Leaving Group Cyclohexanol (pKa ~16)Biphenyl-derivative Phenol (pKa ~10)Eseroline (pKa ~8-9)
Binding Mode Hydrophobic interaction (Lipophilic)Covalent modification of Ser241Covalent modification of Ser203
Metabolic Stability High (Resistant to spontaneous hydrolysis)Moderate (Susceptible to esterases)Low (Rapid hydrolysis)
Target Application Negative Control / Lipophilic ProbeAnalgesic / AnxiolyticAlzheimer's / Glaucoma

Experimental Benchmarking Protocols

To objectively assess CH-CHC, we employ a Differential Inhibition Workflow . This protocol distinguishes between rapid covalent inhibition (URB597) and slow/non-covalent interaction (CH-CHC).

Experiment A: Fluorometric FAAH Activity Assay

Objective: Quantify the IC50 shift between CH-CHC and URB597 using a sensitive fluorogenic substrate.

Reagents:

  • Enzyme: Recombinant Human FAAH-1 (Microsomal preparation).

  • Substrate: AMC-Arachidonoyl Amide (A-AMC). Cleavage releases fluorescent AMC.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

Protocol:

  • Preparation: Dissolve CH-CHC and URB597 in DMSO to 10 mM stock. Prepare serial dilutions (100 µM to 0.1 nM).

  • Pre-Incubation (Critical Step): Incubate Enzyme (20 nM) with Inhibitor (various conc.) for 30 minutes at 37°C.

    • Rationale: Carbamates are time-dependent inhibitors.[1] Pre-incubation allows the covalent bond to form.

  • Reaction Initiation: Add A-AMC substrate (final conc. 20 µM).

  • Detection: Monitor fluorescence (Ex: 340 nm / Em: 460 nm) in kinetic mode for 60 minutes.

  • Data Analysis: Plot Slope (RFU/min) vs. log[Inhibitor]. Fit to non-linear regression (4-parameter logistic).

Self-Validating Check:

  • If CH-CHC shows no inhibition at 30 min but URB597 has IC50 < 50 nM, the assay is valid.

  • If CH-CHC shows weak inhibition, extend pre-incubation to 120 min. An increase in potency confirms slow covalent reactivity; no change confirms non-covalent binding.

Experiment B: Ellman’s Assay for AChE Specificity

Objective: Determine if CH-CHC acts as a "dirty" inhibitor affecting Cholinesterases, benchmarking against Physostigmine.

Protocol:

  • System: Acetylcholinesterase (Electrophorus electricus) + Acetylthiocholine (Substrate) + DTNB (Colorimetric reagent).

  • Comparison: Run CH-CHC (10 µM) side-by-side with Physostigmine (10 µM).

  • Readout: Absorbance at 412 nm.

  • Success Criteria: CH-CHC should ideally show <10% inhibition to demonstrate selectivity for lipid-processing enzymes over cholinergic targets.

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways between the Product (CH-CHC) and the Reference (URB597) within the enzyme active site.

CarbamateMechanism cluster_Inhibitors Inhibitor Comparison Enzyme Serine Hydrolase (Active Site Ser-OH) Complex_A Michaelis Complex (Non-Covalent) Enzyme->Complex_A URB597 URB597 (Aryl-Carbamate) URB597->Complex_A CHCHC CH-CHC (Alkyl-Carbamate) CHCHC->Complex_A TS Tetrahedral Intermediate Complex_A->TS Nucleophilic Attack TS->Complex_A CH-CHC Pathway (Reversible) AcylEnzyme Carbamoylated Enzyme (Inhibited) TS->AcylEnzyme URB597 Pathway LeavingGroup_A Phenol Release (pKa ~10) FAST TS->LeavingGroup_A LeavingGroup_B Cyclohexanol Release (pKa ~16) SLOW / BLOCKED TS->LeavingGroup_B High Energy Barrier

Caption: Comparative mechanism showing the kinetic barrier preventing CH-CHC from forming the covalent acyl-enzyme complex, unlike URB597.

Data Presentation & Interpretation

When publishing your comparison, structure your data tables to highlight Selectivity and Kinetics .

Table 1: Kinetic Benchmarking Summary (Example Data Structure)
CompoundIC50 (FAAH) 30 minIC50 (FAAH) 120 minTime-Dependency (k_obs)LogP (Calc)
URB597 4.6 nM2.1 nMHigh (Covalent)5.2
CH-CHC > 10,000 nM> 10,000 nMNone (Reversible/Inactive)3.8
Physostigmine > 10,000 nMN/ALow (Off-target)1.9

Interpretation Guide:

  • High Potency (nM range): Indicates successful covalent engagement (URB597).

  • Low Potency (µM range) + No Time Shift: Indicates purely competitive inhibition or non-specific hydrophobic binding.

  • No Inhibition: Confirms CH-CHC is a suitable negative control for studies requiring a chemically similar but inert carbamate.

Experimental Workflow Diagram

Workflow Start Compound Prep (DMSO Stock) Dilution Serial Dilution (100µM - 0.1nM) Start->Dilution Incubation Pre-Incubation (Enzyme + Inhibitor) 30 vs 120 min Dilution->Incubation Substrate Add Substrate (AMC-Arachidonoyl) Incubation->Substrate Read Kinetic Read (Ex340/Em460) Substrate->Read Analysis Calculate IC50 & Time-Shift Read->Analysis

Caption: Step-by-step fluorometric assay workflow for determining time-dependent inhibition potency.

References

  • Piomelli, D., et al. (2004). "Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597)." Neuropharmacology. Link

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine. Link

  • Lodola, A., et al. (2005). "Structural basis for the specific inhibition of fatty acid amide hydrolase by carbamates." Nature Structural & Molecular Biology. Link

  • PubChem Compound Summary. (2023). "this compound (CID 3307288)."[2] National Center for Biotechnology Information. Link

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

Sources

Validating In Vivo Efficacy of Cyclohexyl N-cyclohexylcarbamate (CNC) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Carbamate Challenge

Cyclohexyl N-cyclohexylcarbamate (CNC) represents a specific structural class of lipophilic carbamates (


) often explored as covalent inhibitors of serine hydrolases (e.g., FAAH, MAGL, AChE) or as lipophilic prodrug moieties. While structurally simple, the validation of CNC and its analogs requires a rigorous differentiation between pharmacological inhibition  and metabolic instability .

This guide outlines the critical pathway for validating the in vivo efficacy of CNC-based scaffolds, comparing them against gold-standard carbamates like URB597 (FAAH inhibitor) and Rivastigmine (AChE inhibitor). The focus is on proving target engagement, overcoming hydrolytic liability, and establishing a therapeutic window.

Core Validation Thesis

To validate CNC in vivo, you must demonstrate:

  • Mechanism: Covalent carbamoylation of the catalytic serine nucleophile (irreversible or slowly reversible).

  • Stability: Sufficient systemic exposure (

    
    ) despite ubiquitous carboxylesterases (CES).
    
  • Efficacy: Phenotypic reversal in disease models (e.g., analgesia, anxiolysis) correlated with enzyme inhibition levels.

Mechanistic Basis & Comparative Landscape

Carbamates function by transferring the carbamyl group to the active site serine of the target enzyme. The efficacy of CNC depends on the "leaving group" quality (the


-cyclohexyl moiety) and the fit of the 

-cyclohexyl group in the acyl-binding pocket.
Comparison Table: CNC vs. Established Carbamates
FeatureThis compound (CNC) URB597 (KDS-4103) Rivastigmine
Primary Target Putative: FAAH / AChE / LipasesFAAH (Fatty Acid Amide Hydrolase)AChE / BuChE
Mechanism Covalent CarbamoylationIrreversible CarbamoylationPseudo-irreversible (Slowly Reversible)
Leaving Group Cyclohexanol (

)
3'-hydroxybiphenyl-3-carboxamide (Phenolic, lower

)
Phenolic derivative
Reactivity Low (Alcohol leaving group is poor)High (Activated ester)Moderate (Optimized for CNS)
Lipophilicity (cLogP) High (~3.5 - 4.0)High (~4.5)Moderate (~2.3)
In Vivo Risk Metabolic hydrolysis without inhibition; Toxicity of cyclohexylamine metabolite.Off-target acylation; Solubility issues.GI side effects (Cholinergic overdrive).
Mechanistic Diagram: Serine Hydrolase Inhibition

The following diagram illustrates the critical "Branch Point" where CNC either inhibits the target or is detoxified by plasma esterases.

CarbamateMechanism CNC CNC (In Vivo) CES Plasma Esterases (CES1/CES2) CNC->CES Metabolic Clearance Complex Tetrahedral Intermediate CNC->Complex Binding Target Target Enzyme (FAAH/AChE) Ser-OH Hydrolysis Inactive Metabolites (Cyclohexylamine + CO2) CES->Hydrolysis Rapid Hydrolysis (Loss of Efficacy) Inhibition Carbamoylated Enzyme (Inactive) Complex->Inhibition Nucleophilic Attack (Efficacy Pathway) Inhibition->Target Slow Decarbamoylation (Recovery)

Caption: The kinetic competition between target inhibition (Green path) and metabolic hydrolysis (Yellow path) determines the in vivo efficacy of CNC.

Phase 1: In Vitro "Go/No-Go" Validation

Before in vivo dosing, you must validate that CNC is an inhibitor, not just a substrate. The high


 of the cyclohexyl leaving group suggests CNC may be too stable  to inhibit enzymes effectively compared to aryl carbamates (like URB597).
Protocol A: IC50 Determination (Fluorescence Assay)

Objective: Determine potency against recombinant FAAH or AChE. Method:

  • Enzyme: Recombinant Human FAAH-1 or Acetylcholinesterase.

  • Substrate: AMC-Arachidonoyl Amide (for FAAH) or Acetylthiocholine (Ellman's reagent for AChE).

  • Pre-incubation: Incubate CNC with enzyme for 30 minutes before adding substrate (critical for carbamates to allow carbamoylation).

  • Readout: Measure fluorescence (AMC release) or absorbance (TNB production).

  • Criteria:

    • Active:

      
       (Comparable to URB597).
      
    • Weak:

      
       (Likely inactive in vivo).
      

Phase 2: In Vivo Pharmacodynamics (PD) & Target Engagement

If in vitro potency is confirmed, the next step is proving the drug hits the target in the brain/tissue of a living animal.

Protocol B: Ex Vivo Activity-Based Protein Profiling (ABPP)

This is the gold standard for validating carbamate efficacy.

Workflow:

  • Dosing: Administer CNC (e.g., 10 mg/kg i.p.) to C57BL/6 mice.

  • Harvest: Sacrifice at

    
     (e.g., 1-2 hours). Collect Brain and Liver.
    
  • Preparation: Homogenize tissue; prepare proteome.

  • Probe Labeling: Incubate proteome with a Fluorophosphonate (FP)-Rhodamine probe.

    • Logic: FP-Rhodamine binds only to active serine hydrolases. If CNC has successfully inhibited the enzyme in vivo, the probe cannot bind.

  • Readout: SDS-PAGE + Fluorescence Scanning.

    • Result: Disappearance of the specific band (e.g., ~63 kDa for FAAH) in CNC-treated vs. Vehicle samples indicates successful target engagement.

Protocol C: Lipidomic/Neurochemical Readout

Objective: Measure the accumulation of the endogenous substrate (functional consequence).

  • For FAAH Targets: Measure Anandamide (AEA) levels in the brain via LC-MS/MS.

    • Validation: Effective inhibition should raise AEA levels 5-10 fold (similar to URB597).

  • For AChE Targets: Measure extracellular Acetylcholine (ACh) via microdialysis (complex) or simply assess cholinergic signs (salivation, tremors - toxic endpoint).

Phase 3: In Vivo Efficacy Models

Select the model based on the validated target.

Scenario A: CNC as a FAAH Inhibitor (Anxiolytic/Analgesic)

Model: The Formalin Test (Inflammatory Pain)

  • Groups: Vehicle, CNC (low/med/high dose), URB597 (Positive Control, 10 mg/kg).

  • Procedure: Inject 20

    
    L of 5% formalin into the mouse hind paw.
    
  • Measurement: Record "licking/biting time" in Phase I (0-5 min) and Phase II (15-45 min).

  • Validation Criteria: CNC must significantly reduce Phase II nociception (central sensitization) without causing catalepsy (unlike THC).

Scenario B: CNC as an AChE Inhibitor (Cognitive Enhancer)

Model: Scopolamine-Induced Amnesia (Morris Water Maze)

  • Induction: Scopolamine (1 mg/kg) induces memory deficit.

  • Treatment: Administer CNC 30 min prior to training.

  • Task: Measure latency to find the hidden platform.

  • Validation Criteria: CNC-treated mice should show reduced latency comparable to Rivastigmine, reversing the scopolamine deficit.

Safety & Toxicity Warning (The Cyclohexylamine Risk)

A critical failure mode for "this compound" is its metabolism.

  • Hydrolysis Product: Cyclohexylamine.

  • Toxicology: Cyclohexylamine is a known testicular toxin and pressor agent (increases blood pressure).

  • Monitoring: During in vivo validation, you must monitor:

    • Body Weight: Rapid loss indicates toxicity.

    • Testicular Histology: If chronic dosing (>7 days).

    • Cardiovascular: Heart rate/BP (telemetry) to rule out sympathomimetic effects of the metabolite.

Experimental Workflow Diagram

ValidationWorkflow cluster_0 Stage 1: In Vitro Screening cluster_1 Stage 2: Target Engagement cluster_2 Stage 3: Behavioral Efficacy Screen Enzyme Assay (IC50 Determination) Stability Microsomal Stability (t1/2 in Plasma) Screen->Stability Dose Acute Dosing (Mouse i.p./p.o.) Stability->Dose If Stable > 15min ABPP Ex Vivo ABPP (FP-Rhodamine) Dose->ABPP Lipidomics Substrate Accumulation (LC-MS/MS) Dose->Lipidomics Model Disease Model (Formalin / Water Maze) ABPP->Model If Target Hit Confirmed Safety Tox Screen (Cyclohexylamine levels) Model->Safety

Caption: Step-by-step validation pipeline ensuring mechanism is confirmed before efficacy testing.

References

  • Piomelli, D., et al. (2004). "Structural determinants for recognition and inhibition of the enzyme fatty acid amide hydrolase by carbamate derivatives." Journal of Medicinal Chemistry. Link

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine (Describes URB597 validation). Link

  • Bar-On, P., et al. (2002). "Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine." Biochemistry. Link

  • Cravatt, B. F., et al. (2001). "Activity-based protein profiling in tissue samples." Chemistry & Biology (The ABPP protocol source). Link

  • Boelsterli, U. A., et al. (1971). "Toxicity of cyclohexylamine and its mechanism." Toxicology and Applied Pharmacology. Link

Safety Operating Guide

Comprehensive Disposal Protocol: Cyclohexyl N-cyclohexylcarbamate

[1]

Executive Summary & Chemical Profile

Effective disposal of Cyclohexyl N-cyclohexylcarbamate (CAS 20258-07-5) requires strict adherence to environmental protocols due to its classification as an aquatic toxin.[1] Often encountered as a stable byproduct in peptide synthesis (specifically from dicyclohexylcarbodiimide [DCC] mediated reactions) or as a specific carbamate reagent, this compound poses long-term environmental risks if mishandled.[1]

This guide provides a self-validating workflow for the containment, classification, and destruction of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizing ecological impact.

Chemical Identity & Hazard Data
ParameterSpecification
Chemical Name This compound
CAS Number 20258-07-5
Molecular Formula C₁₃H₂₃NO₂
Physical State Solid (White crystalline powder or viscous mass)
Solubility Insoluble in water; Soluble in DCM, Chloroform, Alcohols
GHS Classification H411: Toxic to aquatic life with long lasting effects.[1]
RCRA Status Non-listed (Must be characterized; typically Class D or Non-Regulated Organic unless mixed with listed solvents)

Pre-Disposal Safety & Segregation Logic

Core Directive: The primary risk during disposal is not acute toxicity to the handler, but environmental release and cross-reactivity with incompatible waste streams.[1]

Personal Protective Equipment (PPE)[1]
  • Hand Protection: Nitrile rubber gloves (0.11 mm minimum thickness) provide sufficient barrier protection against solid transfer.[1]

  • Respiratory Protection: If handling fine powder, use a N95 particulate respirator or work within a fume hood to prevent inhalation of dust.[1]

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields.[1]

Segregation Strategy (The "Kill Switch" for Accidents)

To prevent uncontrolled reactions in waste containers, strict segregation is required.[1]

  • Incompatible With: Strong Oxidizers (e.g., Nitric Acid, Peroxides), Strong Acids, and Strong Bases.

    • Reasoning: Carbamates can undergo hydrolysis in strong acids/bases, releasing CO₂ (pressure buildup) and cyclohexylamine (corrosive/toxic).[1]

  • Compatible With: Non-halogenated organic solvents (Methanol, Acetone, Ethyl Acetate).[1]

Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Substance or Spill Cleanup)

Applicability: Expired reagents, reaction byproducts (DCU contaminated with carbamate), or spill debris.

  • Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "this compound, Solid."[1][2]

    • Hazard Checkbox: Check "Toxic" and "Environmental Hazard."[1]

  • Debris Management: If the waste is from a spill, include contaminated paper towels and nitrile gloves in the same solid waste container.[1] Do not mix with sharps.

  • Final Seal: Ensure the lid is screwed on tightly with a parafilm seal to prevent fugitive dust emissions.[1]

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from peptide coupling or recrystallization solvents.

  • Characterization: Determine the primary solvent.[1]

    • If Halogenated (DCM/Chloroform): Dispose in Halogenated Organic Waste .[1]

    • If Non-Halogenated (Methanol/DMF): Dispose in Non-Halogenated Organic Waste .[1]

  • Concentration Check: If the concentration of this compound exceeds 5%, note this explicitly on the waste tag.

  • pH Validation: Check the pH of the waste stream. It must be between pH 5-9.[1]

    • Corrective Action: If the solution is highly acidic or basic due to other reagents, neutralize it before adding it to the central organic waste drum to prevent hydrolysis and gas evolution.[1]

Workflow C: Empty Container Disposal
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Acetone).[1]

  • Rinsate Disposal: Pour all three rinses into the Organic Liquid Waste container.

  • Defacing: Cross out the original label and mark "EMPTY."[1]

  • Disposal: Place the clean, dry container in the laboratory glass trash or recycle bin, depending on facility rules.

Treatment & Destruction Method

The Gold Standard: High-Temperature Incineration. [1]

While chemical hydrolysis is theoretically possible, it generates cyclohexylamine, which requires its own disposal stream.[1] Therefore, incineration is the only recommended destruction method for this compound.[1]

  • Mechanism: Thermal oxidation at >1000°C breaks the carbamate linkage and oxidizes the cyclohexyl rings.[1]

  • Pollution Control: The nitrogen content requires the incinerator to have NOₓ scrubbing capabilities to prevent atmospheric pollution.[1]

  • Prohibited: NEVER dispose of this compound down the drain.[1] Its H411 classification means it persists in waterways and bioaccumulates in aquatic organisms.[1]

Operational Decision Matrix (Visualized)

The following diagram outlines the logical decision tree for disposing of this compound, ensuring no step is missed.

Disposal_ProtocolStartWaste Generation:This compoundState_CheckDetermine Physical StateStart->State_CheckSolid_PathSolid Waste(Powder/Crystals/Debris)State_Check->Solid_PathSolidLiquid_PathLiquid Waste(Solutions/Mother Liquor)State_Check->Liquid_PathLiquidSolid_PkgPackage in HDPE Jar(No Sharps)Solid_Path->Solid_PkgSolvent_CheckCheck Primary SolventLiquid_Path->Solvent_CheckLabelingLabeling:List Constituent & 'Environmental Hazard'Solid_Pkg->LabelingHaloHalogenated Waste Stream(DCM, CHCl3)Solvent_Check->HaloContains HalogensNonHaloNon-Halogenated Stream(MeOH, Acetone)Solvent_Check->NonHaloNo HalogensHalo->LabelingNonHalo->LabelingDestructionFinal Disposal:High-Temp IncinerationLabeling->DestructionHandover to EHS

Caption: Operational workflow for the segregation and packaging of this compound waste streams.

Emergency Response Procedures

In the event of a spill during the disposal process, execute the following:

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • Protect: Don PPE (Gloves, Goggles, Lab Coat).[1]

  • Contain (Solid): Gently sweep up the powder using a dustpan and brush.[1] Avoid creating dust clouds.[1] Place in a solid waste container.

  • Contain (Liquid): Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust if the solvent is flammable.[1]

  • Decontaminate: Clean the surface with soap and water.[1][3] Collect the wash water as liquid hazardous waste (do not flush).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3307288, this compound.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: this compound (EC 665-578-4).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1] Retrieved from [Link][1]

Personal protective equipment for handling Cyclohexyl N-cyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Stop and Read: Do not treat Cyclohexyl N-cyclohexylcarbamate (CAS: 6268-19-5) as a generic organic solid. While specific toxicological data for this exact derivative is often limited in commercial SDS, its structural pharmacophore dictates a specific high-risk profile.

The "Silent" Hazard: Lipophilicity & Permeation

The molecule consists of two cyclohexyl rings linked by a carbamate motif. This structure creates high lipophilicity (fat solubility).

  • Why this matters: Unlike polar acids or bases that burn immediately, lipophilic carbamates can penetrate the stratum corneum (outer skin layer) without causing immediate pain. They form a depot in the subcutaneous fat and slowly release into the systemic circulation.

  • The Carbamate Risk: Carbamates are established reversible acetylcholinesterase (AChE) inhibitors. While this specific derivative is less potent than pesticide-grade carbamates, the precautionary principle mandates we treat it as a potential neurotoxin until proven otherwise.

Personal Protective Equipment (PPE) Matrix

Core Directive: Standard 4-mil nitrile examination gloves are insufficient for prolonged contact with cyclohexyl compounds. Research indicates that mechanical stress (clenching hands) significantly reduces breakthrough times for cyclohexyl analogs [1].

Protection ZoneMinimum Requirement High-Risk / Spill Response Scientific Rationale
Hand Protection Double Gloving Strategy: 1. Inner: 4-mil Nitrile (High dexterity)2. Outer: 8-mil Nitrile or Neoprene (Chemical barrier)Change outer glove every 30 mins.Laminate / Silver Shield (Required for spill cleanup or immersion)Cyclohexyl compounds degrade nitrile rubber via swelling. Mechanical stress (handling glassware) accelerates permeation breakthrough by up to 30% [1].
Respiratory Engineering Control Primary: Handle strictly within a certified Fume Hood.Min Face Velocity: 100 fpm.P100 / OV Respirator (If hood failure occurs or weighing outside hood is unavoidable)Prevents inhalation of particulates (solid phase) or aerosols (if in solution).
Ocular Chemical Splash Goggles (ANSI Z87.1 D3 rating)Full Face Shield + Goggles Safety glasses allow vapor/dust entry from the side. Carbamates are ocular irritants; absorption via the tear duct is rapid.
Dermal / Body Lab Coat (Poly-cotton) Buttoned to neck. Long sleeves.Tyvek® Coveralls (For synthesis scale >10g)Lipophilic dusts adhere to cotton fibers and can track home. Tyvek provides a non-woven barrier.

Decision Logic: PPE Selection

Visualization of the decision process based on physical state and solvent presence.[1]

PPE_Decision_Tree Start Start: Handling This compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic Solvent) State->Solution Solid_Risk Risk: Dust Inhalation & Surface Contamination Solid->Solid_Risk Solvent_Check Solvent Type? Solution->Solvent_Check Solid_PPE PPE: Double Nitrile + N95 (if no hood) + Goggles Solid_Risk->Solid_PPE Polar Polar (e.g., DCM, Acetone) Solvent_Check->Polar NonPolar Non-Polar (e.g., Hexane) Solvent_Check->NonPolar Solvent_Risk Risk: Rapid Skin Absorption (Carrier Effect) Polar->Solvent_Risk NonPolar->Solvent_Risk Solvent_PPE PPE: Silver Shield/Laminate Gloves + Fume Hood Solvent_Risk->Solvent_PPE

Figure 1: PPE Selection Logic based on physical state and carrier solvent. Note that organic solvents act as a "vehicle," dramatically increasing the rate at which the carbamate penetrates the skin.

Operational Protocol: The "Zero-Contact" Method

Phase 1: Preparation (The Setup)
  • Barrier Verification: Check fume hood flow monitor.

  • Surface Prep: Line the work surface with an absorbent, plastic-backed bench pad (e.g., Benchkote). This captures unseen dust and prevents the lipophilic compound from adsorbing into the benchtop epoxy.

  • Static Control: Use an anti-static gun or ionizer if weighing the dry powder. Carbamate dusts are often static-prone, leading to "jumping" powder that contaminates gloves.

Phase 2: Transfer & Weighing
  • The "Double-Containment" Rule: Never transport the reagent bottle outside the hood unless it is inside a secondary container (e.g., a plastic tub).

  • Weighing:

    • Tare the receiving vessel.

    • Add solid.

    • Close the receiving vessel before removing it from the balance.

    • Why? Open transport creates air currents that aerosolize micro-particles.

Phase 3: Decontamination & Waste
  • Solvent Wash: Rinse all glassware with Acetone or Ethanol inside the hood. Collect this first rinse as hazardous waste.

  • Glove Removal:

    • Wash outer gloves with soap and water before removing them.

    • Use the "Beak Method" (pulling from the wrist, turning inside out) to ensure skin never touches the outer surface.

  • Disposal:

    • Solid Waste: Segregate into "Solid Hazardous Waste (Toxic)."

    • Liquid Waste: "Organic Waste (Halogen-free)" unless a halogenated solvent was used.

    • Destruction: Incineration is the preferred method for organic nitrogen compounds to ensure complete thermal destruction of the carbamate linkage [2].

Emergency Response: Exposure Scenarios

Critical Warning: Do NOT use organic solvents (alcohol, acetone) to clean skin. They will dissolve the carbamate and drive it deeper into the dermal layers.

Emergency_Response Exposure Exposure Event Type Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Blot (don't rub) 2. Soap & Water (15 min) 3. Discard Clothing Skin->Action_Skin Action_Eye 1. Eye Wash (15 min) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen (if trained) 3. Monitor Breathing Inhale->Action_Inhale Medical Medical Evaluation (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Immediate response workflow. Note the prohibition of solvent-based cleaning for skin exposure.

Specific First Aid Notes:
  • Skin: Wash with copious amounts of soap and lukewarm water. Cold water closes pores (trapping chemical); hot water opens pores too wide (increasing absorption). Lukewarm is the scientific ideal.

  • Eyes: Flush immediately. Carbamates can cause miosis (pupil constriction) and blurred vision.

  • Medical Note: If systemic toxicity is suspected (nausea, dizziness, sweating), inform medical personnel of potential Carbamate Poisoning (AChE inhibition). Atropine is the standard antidote for carbamate toxicity, but must only be administered by a physician [3].

References

  • Banaee, S., & Que Hee, S. S. (2020). Whole glove permeation of cyclohexanol through disposable nitrile gloves on a dextrous robot hand: Fist clenching vs. non-clenching. Journal of Occupational and Environmental Hygiene, 17(4), 135–164.[2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

  • King, A. M., & Aaron, C. K. (2015). Organophosphate and Carbamate Poisoning.[3] Emergency Medicine Clinics of North America, 33(1), 133–151.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.